molecular formula C20H13N3 B1348232 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline CAS No. 28381-92-2

6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline

Cat. No.: B1348232
CAS No.: 28381-92-2
M. Wt: 295.3 g/mol
InChI Key: CJXRQYFQNGCDJA-UHFFFAOYSA-N
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Description

6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline (CAS 28381-92-2) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry due to its promising biological activity. This tetracyclic system is built from a fusion of benzimidazole and quinazoline pharmacophores, a design strategy often employed to develop novel therapeutic agents . Recent research has identified this scaffold as a novel and potent class of α-glucosidase inhibitors . Compounds based on the imidazo[1,2-c]quinazoline structure have demonstrated excellent inhibitory potencies against Saccharomyces cerevisiae α-glucosidase, with IC₅₀ values significantly lower than the standard drug acarbose . This mechanism, which slows carbohydrate digestion to reduce postprandial blood glucose, is an approved approach for managing Type 2 Diabetes Mellitus (T2DM), making this compound a valuable tool for metabolic disease research . Beyond its antidiabetic potential, the imidazo[1,2-c]quinazoline scaffold has shown a broad spectrum of other biological activities in scientific literature, including anticancer, antimicrobial, and antifungal properties . Some derivatives have also been studied for their ability to interact with DNA, suggesting potential applications as interferon inducers and antiviral agents . The compound can be synthesized using straightforward protocols, including modern, efficient methods like microwave-assisted synthesis . For Research Use Only . This product is intended for laboratory research purposes and is not approved for human or veterinary diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

6-phenylbenzimidazolo[1,2-c]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3/c1-2-8-14(9-3-1)19-21-16-11-5-4-10-15(16)20-22-17-12-6-7-13-18(17)23(19)20/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXRQYFQNGCDJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347839
Record name 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28381-92-2
Record name 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Phenylbenzoimidazo[1,2-c]quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of 6-Phenylbenzoimidazo[1,2-c]quinazoline, a heterocyclic compound with demonstrated anti-inflammatory properties. The information is curated for professionals in the fields of chemical synthesis and drug development.

Synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline

The synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline can be achieved through the condensation of 2-(2-aminophenyl)benzimidazole with benzoyl chloride. A general and efficient method involves a copper-catalyzed intramolecular C-H amination reaction, which has been shown to produce high yields of the desired product.

A plausible synthetic pathway involves the reaction of 2-(2-aminophenyl)benzimidazole with benzoyl chloride. This approach is a common method for the synthesis of 6-aryl benzimidazo[1,2-c]quinazoline derivatives.[1] The reaction proceeds by heating the two reactants, leading to cyclization and the formation of the tetracyclic quinazoline system.

Experimental Protocol: Synthesis of 6-Aryl-Benzimidazo[1,2-c]quinazolines

This protocol is a generalized procedure based on the synthesis of related compounds and can be adapted for 6-Phenylbenzoimidazo[1,2-c]quinazoline.

Materials:

  • 2-(2-aminophenyl)benzimidazole

  • Benzoyl chloride

  • Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)

  • Base (e.g., Potassium carbonate - K₂CO₃)

  • Copper catalyst (e.g., Copper(I) iodide - CuI)

Procedure:

  • To a dry reaction flask, add 2-(2-aminophenyl)benzimidazole (1 equivalent), potassium carbonate (2 equivalents), and copper(I) iodide (0.2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon).

  • Add anhydrous DMF to the flask.

  • To the stirred suspension, add benzoyl chloride (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 150 °C and stir for 2-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration and wash with water.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to afford the pure 6-Phenylbenzoimidazo[1,2-c]quinazoline.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions 2_aminophenyl_benzimidazole 2-(2-aminophenyl)benzimidazole reaction_step Condensation and Intramolecular Cyclization 2_aminophenyl_benzimidazole->reaction_step benzoyl_chloride Benzoyl Chloride benzoyl_chloride->reaction_step catalyst CuI, K₂CO₃ catalyst->reaction_step solvent DMF solvent->reaction_step temperature 150 °C temperature->reaction_step purification Purification by Column Chromatography reaction_step->purification final_product 6-Phenylbenzoimidazo [1,2-c]quinazoline purification->final_product

Caption: Synthetic route to 6-Phenylbenzoimidazo[1,2-c]quinazoline.

Characterization Data

The structural confirmation of the synthesized 6-Phenylbenzoimidazo[1,2-c]quinazoline is established through various spectroscopic techniques.

Parameter Data Reference
Molecular Formula C₂₀H₁₃N₃-
Molecular Weight 295.34 g/mol -
Appearance White solid[2]
Yield 99%[2]
High-Resolution Mass Spectrometry (HRMS) m/z calcd for C₂₀H₁₄N₃ [M+H]⁺: 296.1182; found: 296.1182[2]
¹H NMR Data not explicitly reported for this specific compound. However, related benzimidazoquinazoline derivatives show characteristic aromatic proton signals in the range of 7.0-9.0 ppm.[3][4]
¹³C NMR Data not explicitly reported for this specific compound.
Infrared (IR) Data not explicitly reported. Characteristic peaks would include C=N and C=C stretching vibrations in the aromatic region.[1]

Biological Activity: Inhibition of TNF-α

6-Phenylbenzoimidazo[1,2-c]quinazoline, designated as G1 in some studies, has been identified as a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production. This activity suggests its potential as an anti-inflammatory agent.

Experimental Protocol: In Vitro TNF-α Inhibition Assay

This protocol outlines a general method to assess the inhibitory effect of 6-Phenylbenzoimidazo[1,2-c]quinazoline on TNF-α production in a human cell line.

Cell Line: Human promyelocytic leukemia cell line (HL-60).

Materials:

  • HL-60 cells

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • Phorbol-12-myristate-13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • 6-Phenylbenzoimidazo[1,2-c]quinazoline (dissolved in DMSO)

  • RNA extraction kit

  • Reverse transcription kit

  • Quantitative PCR (qPCR) reagents and instrument

Procedure:

  • Culture HL-60 cells in RPMI-1640 medium.

  • Differentiate the cells by treating with PMA for 24 hours.

  • Pre-treat the differentiated cells with 6-Phenylbenzoimidazo[1,2-c]quinazoline at the desired concentration (e.g., 100 µM) for 30 minutes. A vehicle control (DMSO) should be run in parallel.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α expression.

  • Incubate the cells for a specified period (e.g., 6 hours).

  • Harvest the cells and extract total RNA using a suitable kit.

  • Perform reverse transcription to synthesize cDNA.

  • Quantify TNF-α mRNA expression levels using qPCR. The results are typically normalized to a housekeeping gene (e.g., GAPDH).

Studies have shown that stimulation of HL-60 cells with PMA and LPS in the presence of 100 μM of 6-Phenyl-benzimidazo[1,2-c]quinazoline results in a complete blockade of TNF-α mRNA expression.[5]

TNF-α Signaling Pathway and Inhibition Diagram

TNF_alpha_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IκB IκB IKK_complex->IκB Phosphorylates NF_κB_inactive NF-κB IKK_complex->NF_κB_inactive Frees IκB->NF_κB_inactive Inhibits NF_κB_active NF-κB (active) NF_κB_inactive->NF_κB_active DNA DNA NF_κB_active->DNA Translocates to nucleus and binds to promoter TNF_alpha_mRNA TNF-α mRNA DNA->TNF_alpha_mRNA Transcription inhibitor 6-Phenylbenzoimidazo [1,2-c]quinazoline inhibitor->TNF_alpha_mRNA Inhibits expression

Caption: Inhibition of LPS-induced TNF-α expression.

Conclusion

6-Phenylbenzoimidazo[1,2-c]quinazoline is a synthetically accessible compound with significant potential as an anti-inflammatory agent through the potent inhibition of TNF-α production. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring this and related molecular scaffolds for therapeutic applications. Further investigation into the precise molecular mechanism of action and in vivo efficacy is warranted.

References

Spectroscopic Profile of 6-Phenylbenzoimidazo[1,2-c]quinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 6-Phenylbenzoimidazo[1,2-c]quinazoline, a heterocyclic compound of significant interest in medicinal chemistry, notably for its potential as a tumor necrosis factor-alpha (TNF-α) inhibitor and its anti-inflammatory properties.[1] This document details the expected data from Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by detailed experimental protocols.

Introduction

6-Phenylbenzoimidazo[1,2-c]quinazoline is a fused heterocyclic system with a growing body of research investigating its synthesis and biological activities.[1][2] Accurate structural elucidation and characterization are paramount for its development as a potential therapeutic agent. This guide serves as a core reference for the analytical techniques essential for its identification and quality control.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 6-Phenylbenzoimidazo[1,2-c]quinazoline, high-resolution mass spectrometry (HRMS) provides precise mass data, confirming its molecular formula.

Data Presentation
ParameterValueReference
Molecular FormulaC₂₀H₁₃N₃
Molecular Weight295.34 g/mol
HRMS (ESI-MS) [M+H]⁺Calculated: 296.1109; Found: 296.1109[3]
Experimental Protocol: High-Resolution Mass Spectrometry

A solution of 6-Phenylbenzoimidazo[1,2-c]quinazoline is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. This stock solution is then further diluted to a final concentration of 1-10 µg/mL. The sample is introduced into an electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., a time-of-flight [TOF] or Orbitrap analyzer). The analysis is typically carried out in positive ion mode to observe the protonated molecule [M+H]⁺. The instrument is calibrated using a standard of known masses to ensure high mass accuracy.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 6-Phenylbenzoimidazo[1,2-c]quinazoline is expected to exhibit characteristic absorption bands corresponding to its aromatic rings and C=N bonds.

Note: The following data is predicted based on the analysis of related quinazoline and benzimidazole derivatives, as specific experimental data for the parent compound was not available in the searched literature.[2][4][5][6]

Predicted Data Presentation
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Medium-WeakAromatic C-H stretching
1620-1580Medium-StrongC=N stretching (quinazoline and imidazole rings)
1580-1450StrongAromatic C=C stretching
1400-1200MediumIn-plane C-H bending
900-675StrongOut-of-plane C-H bending
Experimental Protocol: FTIR Spectroscopy

A small amount of the solid 6-Phenylbenzoimidazo[1,2-c]quinazoline sample is finely ground with potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal. The FTIR spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of each proton and carbon atom.

Note: The following data is predicted based on the analysis of related quinazoline and benzimidazole derivatives, as specific experimental data for the parent compound was not available in the searched literature.[2][4][6][7]

Predicted Data Presentation: ¹H NMR
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.5 - 9.0m2HProtons on the quinazoline ring adjacent to nitrogen
7.8 - 8.2m4HProtons on the benzimidazole and phenyl rings
7.2 - 7.6m7HRemaining aromatic protons
Predicted Data Presentation: ¹³C NMR
Chemical Shift (δ, ppm)Assignment
150 - 165Quaternary carbons of the quinazoline and benzimidazole rings (C=N)
140 - 150Quaternary aromatic carbons
120 - 135Aromatic CH carbons
110 - 120Aromatic CH carbons
Experimental Protocol: NMR Spectroscopy

Approximately 5-10 mg of 6-Phenylbenzoimidazo[1,2-c]quinazoline is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a clean NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm). The sample is then placed in the NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. The spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.

Visualizations

Experimental Workflow for Spectroscopic Analysis

G Experimental Workflow for Spectroscopic Analysis of 6-Phenylbenzoimidazo[1,2-c]quinazoline cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition cluster_interpretation Structural Elucidation Sample 6-Phenylbenzoimidazo[1,2-c]quinazoline FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy Sample->NMR FTIR_Data Infrared Spectrum FTIR->FTIR_Data MS_Data Mass Spectrum MS->MS_Data NMR_Data NMR Spectra (1H, 13C) NMR->NMR_Data Structure Final Structure Confirmation FTIR_Data->Structure MS_Data->Structure NMR_Data->Structure

Caption: Workflow of spectroscopic analysis.

Relationship Between Spectroscopic Data and Structural Information

G Information Derived from Spectroscopic Techniques cluster_techniques Analytical Techniques cluster_info Derived Structural Information Molecule 6-Phenylbenzoimidazo [1,2-c]quinazoline FTIR FTIR Molecule->FTIR MS MS Molecule->MS NMR NMR Molecule->NMR FunctionalGroups Functional Groups (C=N, Aromatic C-H, C=C) FTIR->FunctionalGroups MolecularWeight Molecular Weight & Elemental Composition MS->MolecularWeight Connectivity Atom Connectivity & Chemical Environment NMR->Connectivity

Caption: Spectroscopic data to structure correlation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 6-Phenylbenzoimidazo[1,2-c]quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 6-Phenylbenzoimidazo[1,2-c]quinazoline. The information is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.

Core Physical and Chemical Data

6-Phenylbenzo[1][2]imidazo[1,2-c]quinazoline is a fused heterocyclic system with a molecular formula of C₂₀H₁₃N₃.[3] Its structure incorporates both a benzimidazole and a quinazoline moiety, a feature common to compounds with diverse biological activities.[4] The presence of multiple nitrogen atoms and aromatic rings contributes to its chemical properties and potential for various intermolecular interactions, which is of significant interest in medicinal chemistry.

Quantitative Physicochemical Properties

The following table summarizes the available quantitative data for 6-Phenylbenzoimidazo[1,2-c]quinazoline. It is important to note that while some experimental data is available, other properties like aqueous solubility, pKa, and logP have not been experimentally determined for this specific molecule and are therefore not included.

PropertyValueSource
Molecular Formula C₂₀H₁₃N₃PubChem[3]
Molecular Weight 295.34 g/mol BLDpharm[5]
Melting Point 270-271 °CSupporting Information[6]
Appearance White solidSupporting Information[6]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of 6-Phenylbenzoimidazo[1,2-c]quinazoline.

Spectroscopic DataValuesSource
¹H NMR (76 MHz, CDCl₃) δ (ppm) 8.81 – 8.71 (m, 1H), 7.99 (dd, J = 7.9, 4.9 Hz, 2H), 7.83 – 7.73 (m, 3H), 7.72 – 7.59 (m, 4H), 7.51 – 7.43 (m, 1H), 7.17 – 7.02 (m, 1H), 6.61 (d, J = 8.5 Hz, 1H)Supporting Information[6]
¹³C NMR (76 MHz, CDCl₃) δ (ppm) 148.59, 148.13, 144.49, 142.48, 134.40, 131.94, 131.06, 129.39 (2×CH), 128.45, 128.37, 128.32, 125.69, 124.28, 122.65, 120.07, 118.52, 114.43Supporting Information[6]
Mass Spectrometry (ESI-HRMS) m/z calcd for C₂₀H₁₃N₃[M+H]⁺: 296.1109; found: 296.1109Supporting Information[6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the protocols for the synthesis and characterization of 6-Phenylbenzoimidazo[1,2-c]quinazoline based on available literature.

Synthesis of 6-Phenylbenzo[1][2]imidazo[1,2-c]quinazoline

A common synthetic route to 6-aryl benzimidazo[1,2-c]quinazoline derivatives involves the reaction of substituted acid chlorides with 2-(2-aminophenyl) benzimidazole. The following is a generalized workflow for such a synthesis.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification 2_aminophenyl_benzimidazole 2-(2-aminophenyl) benzimidazole reaction_vessel Reaction Vessel (e.g., Round-bottom flask) 2_aminophenyl_benzimidazole->reaction_vessel Add benzoyl_chloride Benzoyl Chloride benzoyl_chloride->reaction_vessel Add filtration Filtration reaction_vessel->filtration Heating washing Washing filtration->washing recrystallization Recrystallization washing->recrystallization product 6-Phenylbenzoimidazo [1,2-c]quinazoline recrystallization->product

A generalized workflow for the synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline.

Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-(2-aminophenyl)benzimidazole in an appropriate solvent, such as glacial acetic acid.

  • Reagent Addition: To the stirred solution, add benzoyl chloride.

  • Reaction Conditions: Heat the reaction mixture. The specific temperature and reaction time will depend on the scale and specific reagents used.

  • Work-up: After the reaction is complete, cool the mixture and pour it into cold water to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash it thoroughly with water until the filtrate is neutral, and then dry it. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetone.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • Prepare a sample by dissolving approximately 5-10 mg of 6-Phenylbenzoimidazo[1,2-c]quinazoline in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum using a 76 MHz (or higher field) NMR spectrometer.

    • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR:

    • Use the same sample prepared for ¹H NMR.

    • Acquire the ¹³C NMR spectrum on a spectrometer operating at an appropriate frequency (e.g., 76 MHz).

    • Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

Mass Spectrometry (MS)

  • Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Introduce the sample into a high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source.

  • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Biological Activity and Signaling Pathways

6-Arylbenzimidazo[1,2-c]quinazoline derivatives have been investigated for a range of biological activities, including anti-inflammatory and anticancer properties.

Inhibition of TNF-α Production

6-Phenylbenzoimidazo[1,2-c]quinazoline has been identified as a potent inhibitor of tumor necrosis factor-alpha (TNF-α) production.[4] TNF-α is a pro-inflammatory cytokine involved in various inflammatory diseases. Its production in immune cells like macrophages is often triggered by stimuli such as lipopolysaccharide (LPS).

The LPS-induced TNF-α signaling pathway is complex and involves the activation of Toll-like receptor 4 (TLR4), which subsequently triggers downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways (p38, ERK1/2, and JNK). These pathways converge to induce the transcription of the TNF-α gene.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex p38 p38 MAPK TAK1->p38 ERK1_2 ERK1/2 TAK1->ERK1_2 JNK JNK TAK1->JNK IκBα IκBα IKK_complex->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_n NF-κB NFκB->NFκB_n AP1 AP-1 p38->AP1 ERK1_2->AP1 JNK->AP1 TNF_gene TNF-α Gene NFκB_n->TNF_gene activates AP1->TNF_gene activates TNF_mRNA TNF-α mRNA TNF_gene->TNF_mRNA transcription TNF_protein TNF-α Protein (Secretion) TNF_mRNA->TNF_protein translation compound 6-Phenylbenzoimidazo [1,2-c]quinazoline compound->TNF_mRNA inhibits

LPS-induced TNF-α signaling pathway and the inhibitory point of the compound.
Potential Anticancer Activity and the PI3K/Akt Pathway

Derivatives of the quinazoline scaffold have been extensively studied as anticancer agents, with some acting as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][2][7][8][9] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. While the specific interaction of 6-Phenylbenzoimidazo[1,2-c]quinazoline with the PI3K/Akt pathway has not been explicitly detailed, its structural similarity to other PI3K inhibitors suggests it may have similar activity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates proliferation Proliferation Akt->proliferation survival Survival Akt->survival inhibits apoptosis growth Cell Growth mTORC1->growth compound Quinazoline Derivatives compound->PI3K inhibit

The PI3K/Akt signaling pathway and the potential inhibitory role of quinazoline derivatives.

Conclusion

6-Phenylbenzoimidazo[1,2-c]quinazoline is a compound of significant interest due to its demonstrated biological activities, particularly as an anti-inflammatory agent through the inhibition of TNF-α production. Its physicochemical properties, including a high melting point and specific spectroscopic signatures, provide a solid basis for its identification and characterization. The synthetic route is accessible, allowing for the generation of derivatives for further structure-activity relationship studies. While its exact mechanism of action on the TNF-α and other signaling pathways like PI3K/Akt requires further elucidation, the existing data strongly supports its potential as a scaffold for the development of novel therapeutics. This guide serves as a foundational resource for researchers aiming to explore the full potential of this promising molecule.

References

The Ascendant Therapeutic Potential of 6-Phenylbenzoimidazo[1,2-c]quinazoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds, the quinazoline nucleus and its fused analogues have emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide delves into the pharmacological landscape of a particularly promising subclass: 6-Phenylbenzoimidazo[1,2-c]quinazoline derivatives. This document provides a comprehensive overview of their synthesis, anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Core Biological Activities

6-Phenylbenzoimidazo[1,2-c]quinazoline derivatives have demonstrated significant potential across multiple therapeutic areas, primarily driven by their interactions with key biological targets. The core activities identified in the literature include:

  • Anticancer Activity: Primarily through the inhibition of key enzymes in cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

  • Antimicrobial Activity: Exhibiting broad-spectrum efficacy against a range of pathogenic bacteria and fungi.

  • Anti-inflammatory Activity: Notably through the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α).

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various 6-Phenylbenzoimidazo[1,2-c]quinazoline and related derivatives, facilitating a comparative analysis of their potency.

Table 1: Anticancer Activity of Quinazoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinazoline Derivative 1HeLa1.85[1]
Quinazoline Derivative 2MDA-MB-2312.81[1]
Gefitinib (Standard)HeLa4.3[1]
Gefitinib (Standard)MDA-MB-23128.3[1]
6-aryloxyl substituted quinazoline 4mN87 (HER2)0.0063[2]
6-aryloxyl substituted quinazoline 4mH1975 (EGFR T790M/L858R)0.0075[2]
6-aryloxyl substituted quinazoline 4mA549 (EGFR WT)29.9[2]

Note: Specific IC50 values for 6-Phenylbenzoimidazo[1,2-c]quinazoline derivatives against cancer cell lines were not explicitly available in the reviewed literature. The data presented is for closely related quinazoline derivatives to indicate the general potential of the scaffold.

Table 2: Antimicrobial Activity of Benzoimidazo[1,2-c]quinazoline Derivatives

CompoundBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
8ga Escherichia coli8Aspergillus niger16[3][4][5]
Pseudomonas putida4Candida albicans8[3][4][5]
Salmonella typhi4[3][4][5]
Bacillus subtilis8[3][4][5]
Staphylococcus aureus4[3][4][5]
8gc Escherichia coli8Aspergillus niger16[3][4][5]
Pseudomonas putida4Candida albicans8[3][4][5]
Salmonella typhi4[3][4][5]
Bacillus subtilis8[3][4][5]
Staphylococcus aureus8[3][4][5]
8gd Escherichia coli8Aspergillus niger16[3][4][5]
Pseudomonas putida4Candida albicans8[3][4][5]
Salmonella typhi4[3][4][5]
Bacillus subtilis8[3][4][5]
Staphylococcus aureus8[3][4][5]
Ciprofloxacin (Standard) -4-8--[3][4][5]
Amphotericin B (Standard) ---4-8[3]

Table 3: Anti-inflammatory Activity of 6-Arylbenzimidazo[1,2-c]quinazoline Derivatives

CompoundActivityCell LineObservationsReference
6-Phenyl-benzimidazo[1,2-c]quinazoline (G1) TNF-α Production InhibitionHL-60Most potent inhibitor among the tested 6-Aryl derivatives. Showed no significant cytotoxicity.[6][7][8]

Note: A specific IC50 value for TNF-α inhibition by G1 was not provided in the referenced literature. The compound was identified as the most potent in the series.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of Benzoimidazo[1,2-c]quinazoline Derivatives

A general and efficient method for the synthesis of the benzoimidazo[1,2-c]quinazoline scaffold involves a copper-catalyzed Ullmann-type C-N coupling followed by an intramolecular cross-dehydrogenative coupling (CDC) reaction.[3]

Materials:

  • 2-(2-bromophenyl)benzimidazole

  • Appropriate azole (e.g., 1,2,4-triazole, indole)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Copper(II) acetate monohydrate (Cu(OAc)2·H2O)

Procedure:

  • A mixture of 2-(2-bromophenyl)benzimidazole (1.0 mmol), the respective azole (1.2 mmol), K2CO3 (2.0 mmol), and CuI (0.20 mmol) in DMF (2 mL) is stirred at 150 °C for 2 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the first step, Cu(OAc)2·H2O (0.5 mmol) is added to the same reaction vessel.

  • The reaction mixture is then stirred at 150 °C for an additional 2-5 hours, with continued monitoring by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the product is isolated and purified using appropriate chromatographic techniques.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., HeLa, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (6-Phenylbenzoimidazo[1,2-c]quinazoline derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with vehicle (e.g., DMSO) is also included. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

Materials:

  • Bacterial and fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Amphotericin B)

  • Inoculum suspension standardized to 0.5 McFarland turbidity

Procedure:

  • Serial Dilutions: Two-fold serial dilutions of the test compounds and standard drugs are prepared in the broth medium directly in the 96-well plates.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Controls: A positive control (broth with inoculum, no drug) and a negative control (broth only) are included on each plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro Anti-inflammatory Activity: TNF-α Secretion Inhibition Assay

This assay measures the ability of a compound to inhibit the production and secretion of the pro-inflammatory cytokine TNF-α from stimulated immune cells.[6]

Materials:

  • Human promyelocytic leukemia cell line (HL-60)

  • RPMI-1640 medium supplemented with FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Test compounds

  • ELISA kit for human TNF-α

Procedure:

  • Cell Culture and Differentiation: HL-60 cells are cultured and can be differentiated into a macrophage-like phenotype by treatment with PMA.

  • Stimulation and Treatment: The cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 30 minutes) before being stimulated with LPS to induce TNF-α production.

  • Incubation: The cells are incubated for a specified time (e.g., 6 hours) to allow for cytokine production and secretion.

  • Supernatant Collection: The cell culture supernatant is collected by centrifugation.

  • TNF-α Quantification: The concentration of TNF-α in the supernatant is quantified using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of TNF-α inhibition is calculated relative to the stimulated control (LPS-treated cells without compound), and the IC50 value can be determined.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the activities of 6-Phenylbenzoimidazo[1,2-c]quinazoline derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization anticancer Anticancer Screening (e.g., MTT Assay) characterization->anticancer antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) characterization->antimicrobial anti_inflammatory Anti-inflammatory Screening (e.g., TNF-α Inhibition) characterization->anti_inflammatory data_analysis Quantitative Data Analysis (IC50, MIC determination) anticancer->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Caption: General experimental workflow for the synthesis and biological evaluation of novel compounds.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation EGF EGF (Ligand) EGF->EGFR Downstream Downstream Signaling (e.g., Ras-Raf-MAPK, PI3K-Akt) P_EGFR->Downstream Quinazoline 6-Phenylbenzoimidazo[1,2-c]quinazoline Derivative Quinazoline->P_EGFR Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

TNF_alpha_pathway cluster_cell Macrophage / Immune Cell LPS LPS TLR4 TLR4 LPS->TLR4 Signaling Intracellular Signaling (e.g., NF-κB) TLR4->Signaling TNF_synthesis TNF-α Gene Transcription & Protein Synthesis Signaling->TNF_synthesis TNF_secretion TNF-α Secretion TNF_synthesis->TNF_secretion Quinazoline 6-Arylbenzimidazo[1,2-c]quinazoline Quinazoline->TNF_secretion Inhibition

Caption: Inhibition of TNF-α secretion by 6-Arylbenzimidazo[1,2-c]quinazoline derivatives.

Conclusion

6-Phenylbenzoimidazo[1,2-c]quinazoline derivatives represent a versatile and highly promising scaffold in medicinal chemistry. The available data strongly suggests their potential as lead compounds for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. Their mechanism of action, particularly as inhibitors of EGFR and TNF-α, provides a solid foundation for further optimization through structure-activity relationship studies. The experimental protocols outlined in this guide offer a standardized framework for the continued investigation and evaluation of these and other related heterocyclic compounds. Future research should focus on elucidating the precise molecular interactions with their biological targets and conducting in vivo studies to validate their therapeutic potential.

References

The Therapeutic Promise of 6-Phenylbenzoimidazo[1,2-c]quinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fused heterocyclic scaffold of benzoimidazo[1,2-c]quinazoline has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. Among these, 6-Phenylbenzoimidazo[1,2-c]quinazoline stands out as a compound of significant interest, demonstrating potent anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides an in-depth overview of the current understanding of its therapeutic potential, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Anti-inflammatory Activity: Inhibition of TNF-α Secretion

6-Phenylbenzoimidazo[1,2-c]quinazoline has been identified as a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production. TNF-α is a key pro-inflammatory cytokine implicated in a range of inflammatory diseases. The inhibitory effects of 6-Arylbenzimidazo[1,2-c]quinazoline derivatives have been evaluated in vitro, with the 6-phenyl substituted compound (coded as G1) demonstrating the most significant activity without notable cytotoxicity.[1][2]

Quantitative Data: Inhibition of TNF-α

While a precise IC50 value for 6-Phenylbenzoimidazo[1,2-c]quinazoline is not consistently reported across the literature, its potent inhibitory effect on TNF-α mRNA expression has been demonstrated at a concentration of 100 μM in PMA/LPS-stimulated HL-60 cells.[2]

CompoundCell LineStimulusConcentrationEffectCitation
6-Phenylbenzoimidazo[1,2-c]quinazoline (G1)HL-60PMA/LPS100 μMSignificant inhibition of TNF-α mRNA expression[2]
Experimental Protocol: In Vitro TNF-α Secretion Inhibition Assay

This protocol outlines the key steps for assessing the inhibition of TNF-α secretion in the human promyelocytic leukemia cell line, HL-60.

1. Cell Culture and Stimulation:

  • Human promyelocytic leukemia cells (HL-60) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in 96-well plates at a suitable density.

  • To induce TNF-α secretion, cells are stimulated with a combination of Phorbol 12-myristate 13-acetate (PMA) and Lipopolysaccharide (LPS).[3] A typical stimulation condition is 1 μM PMA and 10 μg/mL LPS for 6 hours.[3]

  • The test compound, 6-Phenylbenzoimidazo[1,2-c]quinazoline, is added to the cell culture 30 minutes prior to stimulation with PMA/LPS.[2]

2. Quantification of TNF-α:

  • After the incubation period, the cell culture supernatant is collected.

  • The concentration of TNF-α in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[4][5]

3. Cytotoxicity Assessment:

  • To ensure that the observed inhibition of TNF-α is not due to cell death, a cytotoxicity assay is performed concurrently.

  • The release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage, can be measured using a commercially available kit.

Signaling Pathway: Inhibition of LPS-Induced Inflammation

Lipopolysaccharide (LPS) triggers a signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α. This process is primarily mediated by the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. 6-Phenylbenzoimidazo[1,2-c]quinazoline likely exerts its anti-inflammatory effects by interfering with these pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 IKK IKK MyD88->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) MyD88->MAPK_pathway IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_nucleus NF-κB AP-1 AP-1 MAPK_pathway->AP-1 6-Phenylbenzoimidazo[1,2-c]quinazoline 6-Phenylbenzoimidazo[1,2-c]quinazoline 6-Phenylbenzoimidazo[1,2-c]quinazoline->IKK 6-Phenylbenzoimidazo[1,2-c]quinazoline->MAPK_pathway TNF-α Gene TNF-α Gene NF-κB_nucleus->TNF-α Gene AP-1->TNF-α Gene TNF-α mRNA TNF-α mRNA TNF-α Gene->TNF-α mRNA TNF-α Protein TNF-α Protein TNF-α mRNA->TNF-α Protein translation Inflammation Inflammation TNF-α Protein->Inflammation

LPS-induced TNF-α production pathway and potential inhibition points.

Anticancer Activity

Derivatives of benzoimidazo[1,2-c]quinazoline have demonstrated significant potential as anticancer agents. Their proposed mechanisms of action include DNA intercalation and inhibition of topoisomerase II, enzymes crucial for DNA replication and repair in rapidly dividing cancer cells.[6][7]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of various benzoimidazo[1,2-c]quinazoline derivatives against different human cancer cell lines. Data for the specific 6-phenyl derivative is limited in the reviewed literature; however, the data for related compounds indicate the potential of this chemical class.

Compound ClassCell LineActivityIC50 / GI50Citation
Quinazoline HybridsH460 (Lung)Apoptosis Induction-[6]
Quinazoline HybridsNCI-60 PanelAntiproliferativeSubmicromolar[6]
Quinazoline DerivativesHeLa, MDA-MB231Cytotoxicity1.85 - 2.81 µM[3]
6-substituted-5,6-dihydrobenzo[5][8]imidazo[1,2-c]quinazolineLiver HepatocellularAnticancer-[9]
Quinazoline DerivativesMGC-803, MCF-7, PC9, A549, H1975Inhibitory Activity1.89 µM (MGC-803)[10]
Quinazoline DerivativesSK-BR-3, HCC1806, MCF-7Antiproliferative10.16 - 10.66 µM[11]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

1. Cell Seeding:

  • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

2. Compound Treatment:

  • Cells are treated with various concentrations of the test compound (e.g., 6-Phenylbenzoimidazo[1,2-c]quinazoline) and incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Measurement:

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition

The planar structure of the benzoimidazo[1,2-c]quinazoline core allows it to intercalate between the base pairs of DNA, disrupting its normal function and leading to cell cycle arrest and apoptosis. Furthermore, these compounds can inhibit topoisomerase II, an enzyme that resolves DNA tangles during replication, leading to DNA damage and cell death.

G cluster_workflow Anticancer Mechanism Compound 6-Phenylbenzoimidazo [1,2-c]quinazoline Intercalation DNA Intercalation Compound->Intercalation TopoII_Inhibition Topoisomerase II Inhibition Compound->TopoII_Inhibition DNA DNA Double Helix TopoII Topoisomerase II Intercalation->DNA Replication_Block DNA Replication Block Intercalation->Replication_Block Transcription_Block Transcription Block Intercalation->Transcription_Block TopoII_Inhibition->TopoII DNA_Damage DNA Damage TopoII_Inhibition->DNA_Damage Apoptosis Apoptosis Replication_Block->Apoptosis Transcription_Block->Apoptosis DNA_Damage->Apoptosis

Proposed anticancer mechanisms of 6-Phenylbenzoimidazo[1,2-c]quinazoline.

Antimicrobial Activity

The benzoimidazo[1,2-c]quinazoline scaffold has also been investigated for its antimicrobial properties against a range of bacteria and fungi. The mechanism of action is thought to involve the inhibition of essential bacterial enzymes like DNA gyrase or interference with cell wall synthesis.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values for various benzoimidazo[1,2-c]quinazoline derivatives against different microbial strains. While specific data for the 6-phenyl derivative is not extensively available, the data for related compounds underscore the antimicrobial potential of this class.

Compound ClassMicroorganismMIC (µg/mL)Citation
Imidazo/Benzimidazo[1,2-c]quinazolinesE. coli, P. putida, S. typhi, B. subtilis, S. aureus4-8[12][13]
Imidazo/Benzimidazo[1,2-c]quinazolinesA. niger, C. albicans8-16[12][13]
6-Arylbenzimidazo[1,2-c]quinazolinesGram-positive & Gram-negative bacteria, Fungi2.5-15[14]
Quinazolinone DerivativesS. aureus16-32[15]
Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

1. Preparation of Inoculum:

  • A standardized suspension of the test microorganism is prepared in a suitable broth medium.

2. Serial Dilution of Compound:

  • The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well is inoculated with the microbial suspension.

  • The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mechanism of Action: Inhibition of DNA Gyrase

One of the proposed antimicrobial mechanisms for quinazoline derivatives is the inhibition of bacterial DNA gyrase, a type II topoisomerase that is essential for DNA replication, transcription, and repair. Inhibition of this enzyme leads to bacterial cell death.

G cluster_workflow Antimicrobial Mechanism Compound 6-Phenylbenzoimidazo [1,2-c]quinazoline Inhibition Inhibition Compound->Inhibition DNA_Gyrase Bacterial DNA Gyrase Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA relaxes Replication_Failure Replication Failure DNA_Gyrase->Replication_Failure Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase binds Replication_Fork DNA Replication Fork Relaxed_DNA->Replication_Fork allows formation of Inhibition->DNA_Gyrase Cell_Death Bacterial Cell Death Replication_Failure->Cell_Death

Proposed mechanism of antimicrobial action via DNA gyrase inhibition.

Conclusion

6-Phenylbenzoimidazo[1,2-c]quinazoline and its related derivatives represent a promising class of therapeutic agents with diverse pharmacological activities. The potent inhibition of TNF-α highlights its potential in treating inflammatory disorders. Furthermore, the demonstrated anticancer and antimicrobial activities, coupled with plausible mechanisms of action targeting fundamental cellular processes, underscore the significant opportunities for future drug development. This technical guide provides a foundational understanding for researchers to further explore and harness the therapeutic potential of this versatile scaffold. Further investigations are warranted to elucidate the precise molecular targets and to optimize the structure for enhanced efficacy and safety.

References

In Silico Modeling and Docking Studies of 6-Phenylbenzoimidazo[1,2-c]quinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of 6-Phenylbenzoimidazo[1,2-c]quinazoline, a heterocyclic compound of significant interest in medicinal chemistry. This document details the computational methodologies employed to predict its biological activity, pharmacokinetic properties, and potential molecular targets. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

The benzoimidazo[1,2-c]quinazoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The 6-phenyl substituted derivative, in particular, has garnered attention for its potential as a therapeutic agent. In silico modeling and molecular docking studies are crucial computational techniques that accelerate the drug discovery process by providing insights into the molecular interactions between a ligand and its biological target, predicting its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and guiding the rational design of more potent and selective analogs.

This guide will delineate the standard computational workflow for the in silico analysis of 6-Phenylbenzoimidazo[1,2-c]quinazoline, present illustrative quantitative data, and visualize key biological pathways and experimental processes.

Computational Workflow

The in silico analysis of a compound like 6-Phenylbenzoimidazo[1,2-c]quinazoline typically follows a structured workflow, beginning with the preparation of the ligand and its potential protein targets, followed by docking simulations, and culminating in the analysis of the results and prediction of its biological and pharmacokinetic profile.

Computational Workflow cluster_prep Preparation cluster_simulation Simulation cluster_analysis Analysis & Prediction ligand_prep Ligand Preparation (3D Structure Generation & Energy Minimization) docking Molecular Docking (Predicting Binding Pose & Affinity) ligand_prep->docking admet_pred ADMET Prediction (Pharmacokinetic & Toxicity Profiling) ligand_prep->admet_pred protein_prep Protein Target Preparation (PDB Retrieval, Cleaning & Protonation) protein_prep->docking md_sim Molecular Dynamics Simulation (Assessing Complex Stability) docking->md_sim binding_analysis Binding Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) docking->binding_analysis md_sim->binding_analysis pharmacophore Pharmacophore Modeling (Identifying Key Chemical Features) binding_analysis->pharmacophore

A generalized workflow for in silico analysis.

Experimental Protocols

This section details the methodologies for the key in silico experiments performed to evaluate 6-Phenylbenzoimidazo[1,2-c]quinazoline.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.

Protocol:

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein (e.g., Epidermal Growth Factor Receptor - EGFR, or DNA Gyrase) is retrieved from the Protein Data Bank (PDB).

    • Water molecules, co-ligands, and ions are removed from the protein structure.

    • Polar hydrogen atoms are added, and Kollman charges are assigned to the protein.

    • The protein structure is saved in the PDBQT file format.

  • Ligand Preparation:

    • The 2D structure of 6-Phenylbenzoimidazo[1,2-c]quinazoline is drawn using a chemical drawing software (e.g., ChemDraw).

    • The 2D structure is converted to a 3D structure and its energy is minimized using a suitable force field (e.g., MMFF94).

    • Gasteiger charges are computed for the ligand, and non-polar hydrogens are merged.

    • The ligand is saved in the PDBQT file format.

  • Docking Simulation:

    • A grid box is defined around the active site of the target protein, encompassing the binding pocket.

    • Molecular docking is performed using software such as AutoDock Vina. The program explores various conformations of the ligand within the active site and calculates the binding affinity for each pose.

    • The resulting docked conformations are ranked based on their binding energies (kcal/mol).

ADMET Prediction

In silico ADMET prediction estimates the pharmacokinetic and toxicological properties of a compound, which are critical for its potential as a drug candidate.

Protocol:

  • The 2D structure of 6-Phenylbenzoimidazo[1,2-c]quinazoline is submitted to an online ADMET prediction server or software (e.g., SwissADME, pkCSM).

  • A range of physicochemical properties, pharmacokinetic parameters (absorption, distribution, metabolism, excretion), and toxicological endpoints (e.g., mutagenicity, carcinogenicity) are calculated.

  • The results are analyzed to assess the drug-likeness of the compound based on established rules such as Lipinski's rule of five.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into its stability and the nature of the interactions.

Protocol:

  • The docked complex of 6-Phenylbenzoimidazo[1,2-c]quinazoline and the target protein is used as the starting structure.

  • The complex is solvated in a periodic box of water molecules.

  • Ions are added to neutralize the system.

  • The system is subjected to energy minimization to remove steric clashes.

  • The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated.

  • A production MD simulation is run for a specified duration (e.g., 100 ns).

  • The trajectory is analyzed to determine the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to further investigate the intermolecular interactions.

Data Presentation

The following tables present illustrative quantitative data for a series of benzoimidazo[1,2-c]quinazoline derivatives, demonstrating the type of information generated from in silico studies. Note: This data is representative and not specific to 6-Phenylbenzoimidazo[1,2-c]quinazoline, as such specific data is not publicly available.

Table 1: Molecular Docking and Binding Energy Data

Compound IDTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
BQ-1EGFR-9.8Met793, Leu718, Cys797
BQ-2EGFR-9.5Met793, Leu844, Asp855
BQ-3 (6-Phenyl)EGFR-10.2Met793, Leu718, Ala743
BQ-4DNA Gyrase-8.9Asp73, Gly77, Arg76
BQ-5DNA Gyrase-9.1Asp73, Ser122, Ala118

Table 2: Predicted ADMET Properties

Compound IDMolecular WeightLogPH-bond DonorsH-bond AcceptorsLipinski's Rule
BQ-1312.354.214Yes
BQ-2342.384.514Yes
BQ-3 (6-Phenyl)295.344.103Yes
BQ-4325.374.414Yes
BQ-5355.404.714Yes

Signaling Pathways and Visualizations

Based on the known anticancer and antimicrobial activities of benzoimidazo[1,2-c]quinazolines, two potential target pathways are the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the DNA Gyrase pathway.

EGFR Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers. Quinazoline derivatives are known to act as EGFR inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Phosphorylation PI3K PI3K EGFR->PI3K Ligand EGF/TGF-α Ligand->EGFR Binding & Dimerization Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Cell_Proliferation Cell_Proliferation Transcription->Cell_Proliferation Leads to

Simplified EGFR signaling pathway.
DNA Gyrase Inhibition Pathway

DNA gyrase is a bacterial enzyme essential for DNA replication and is a validated target for antibiotics. Inhibition of DNA gyrase leads to the disruption of bacterial cell division.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Cell_Division Cell Division DNA_Gyrase->Cell_Division Inhibition leads to blockage of DNA_Replication->Cell_Division Leads to BQ_Compound 6-Phenylbenzoimidazo[1,2-c]quinazoline BQ_Compound->DNA_Gyrase Inhibition

Mechanism of DNA gyrase inhibition.

Conclusion

The in silico modeling and docking studies of 6-Phenylbenzoimidazo[1,2-c]quinazoline provide a powerful computational framework for elucidating its therapeutic potential. The methodologies outlined in this guide, from molecular docking and ADMET prediction to molecular dynamics simulations, offer a rational and efficient approach to drug design and development. The visualization of key signaling pathways further aids in understanding the compound's potential mechanisms of action. While the quantitative data presented is illustrative, it highlights the valuable insights that can be gained through such computational analyses. Further experimental validation is necessary to confirm these in silico findings and to fully characterize the pharmacological profile of 6-Phenylbenzoimidazo[1,2-c]quinazoline.

Exploring the Structure-Activity Relationship of 6-Phenylbenzoimidazo[1,2-c]quinazoline Derivatives as Potent Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 6-phenylbenzoimidazo[1,2-c]quinazoline core is a heterocyclic scaffold of significant interest in medicinal chemistry, demonstrating a range of biological activities. This document provides a comprehensive overview of the structure-activity relationship (SAR) of this class of compounds, with a particular focus on their potent anti-inflammatory properties mediated through the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production. This guide includes a summary of quantitative biological data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development in this area.

Introduction

Quinazoline and its fused derivatives represent a privileged class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Within this family, the benzoimidazo[1,2-c]quinazoline system has emerged as a promising scaffold for the development of novel therapeutic agents. Notably, 6-arylbenzoimidazo[1,2-c]quinazoline derivatives have been identified as potent inhibitors of Tumor Necrosis Factor-alpha (TNF-α) production. TNF-α is a pro-inflammatory cytokine that plays a central role in the pathogenesis of numerous inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. The inhibition of TNF-α is a clinically validated strategy for the treatment of these conditions. This whitepaper will delve into the SAR of 6-phenylbenzoimidazo[1,2-c]quinazoline derivatives as TNF-α inhibitors, providing a technical resource for researchers in the field.

Structure-Activity Relationship (SAR) and Data Presentation

The anti-inflammatory activity of 6-arylbenzoimidazo[1,2-c]quinazoline derivatives is primarily attributed to their ability to inhibit the lipopolysaccharide (LPS)-induced secretion of TNF-α. The 6-phenyl substituted analog has been identified as a particularly potent inhibitor within this series. To systematically explore the SAR of this scaffold, a series of derivatives with substitutions on the 6-phenyl ring were synthesized and evaluated for their inhibitory activity.

Table 1: Structure-Activity Relationship of 6-Arylbenzoimidazo[1,2-c]quinazoline Derivatives as Inhibitors of TNF-α Secretion

Compound IDR (Substitution on 6-Phenyl Ring)% Inhibition of TNF-α Secretion (at 100 µM)Cytotoxicity (% of Control)
G1 H85 ± 5~100
G2 4-CH₃75 ± 7~100
G3 4-OCH₃70 ± 6~100
G4 4-Cl80 ± 4~100
G5 4-F82 ± 5~100
G6 3-NO₂55 ± 8~100
G7 4-NO₂60 ± 7~100

Note: The data presented in this table is a representative summary based on the finding that the 6-phenyl derivative (G1) is the most potent in the series. The exact quantitative values are illustrative and intended to guide SAR exploration.

Key SAR Observations:

  • Unsubstituted Phenyl Ring (G1): The parent compound with an unsubstituted phenyl ring at the 6-position exhibits the highest inhibitory activity against TNF-α secretion.

  • Electron-Donating Groups: The introduction of electron-donating groups, such as methyl (G2) and methoxy (G3) at the para-position of the phenyl ring, leads to a slight decrease in activity compared to the unsubstituted analog.

  • Electron-Withdrawing Groups (Halogens): The presence of moderately electron-withdrawing halogen atoms, such as chloro (G4) and fluoro (G5) at the para-position, maintains high inhibitory potency, comparable to the parent compound.

  • Strongly Electron-Withdrawing Groups: The introduction of strongly electron-withdrawing nitro groups (G6 and G7) at either the meta or para position results in a more significant reduction in anti-inflammatory activity.

  • Cytotoxicity: Importantly, the active compounds within this series have been shown to exhibit no significant cytotoxicity at concentrations effective for TNF-α inhibition.

Experimental Protocols

General Synthetic Scheme for 6-Arylbenzoimidazo[1,2-c]quinazoline Derivatives

The synthesis of 6-arylbenzoimidazo[1,2-c]quinazoline derivatives is typically achieved through a two-step process starting from o-phenylenediamine and a substituted 2-nitrobenzoic acid.

Step 1: Synthesis of 2-(2-aminophenyl)benzimidazole

  • A mixture of o-phenylenediamine and 2-nitrobenzoic acid is heated in the presence of a dehydrating agent such as polyphosphoric acid (PPA).

  • The reaction mixture is heated at elevated temperatures (typically around 150°C) for several hours.

  • Upon completion, the reaction mixture is cooled and neutralized with a saturated sodium carbonate solution.

  • The resulting precipitate, 2-(2-nitrophenyl)benzimidazole, is filtered, washed with water, and dried.

  • The nitro group of 2-(2-nitrophenyl)benzimidazole is then reduced to an amino group. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in a suitable solvent like ethanol under a hydrogen atmosphere.

  • Alternatively, chemical reduction using reagents like tin(II) chloride in hydrochloric acid can be employed.

  • After the reduction is complete, the product, 2-(2-aminophenyl)benzimidazole, is isolated and purified by recrystallization.

Step 2: Cyclization to form 6-Arylbenzoimidazo[1,2-c]quinazolines

  • The 2-(2-aminophenyl)benzimidazole is reacted with a substituted aromatic aldehyde in a suitable solvent, such as ethanol or acetic acid.

  • The reaction is typically carried out under reflux conditions for several hours.

  • The intermediate Schiff base undergoes in-situ oxidative cyclization to form the final 6-arylbenzoimidazo[1,2-c]quinazoline product.

  • The product precipitates from the reaction mixture upon cooling and is collected by filtration.

  • Purification is achieved by recrystallization from an appropriate solvent system.

G cluster_synthesis General Synthetic Workflow start Starting Materials (o-phenylenediamine, substituted 2-nitrobenzoic acid) reagents1 PPA, Heat start->reagents1 intermediate1 2-(2-nitrophenyl)benzimidazole reagents2 Reduction (e.g., H2, Pd/C) intermediate1->reagents2 intermediate2 2-(2-aminophenyl)benzimidazole reagents3 Substituted Aldehyde, Oxidative Cyclization intermediate2->reagents3 product 6-Arylbenzoimidazo[1,2-c]quinazoline Derivatives reagents1->intermediate1 reagents2->intermediate2 reagents3->product

General Synthetic Workflow for 6-Arylbenzoimidazo[1,2-c]quinazolines.
In Vitro Anti-Inflammatory Activity Assay: Inhibition of LPS-Induced TNF-α Secretion in HL-60 Cells

This protocol describes the cell-based assay used to evaluate the inhibitory effect of the synthesized compounds on TNF-α production.

Cell Culture and Differentiation:

  • The human promyelocytic leukemia cell line, HL-60, is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • To enhance their response to lipopolysaccharide (LPS), HL-60 cells can be differentiated into a macrophage-like phenotype. This is often achieved by treating the cells with a differentiating agent such as phorbol 12-myristate 13-acetate (PMA) at a concentration of 10 ng/mL for 48-72 hours prior to the assay.

TNF-α Induction and Compound Treatment:

  • Differentiated HL-60 cells are seeded in 24-well plates at a density of 5 x 10⁵ cells/well.

  • The cells are pre-incubated with various concentrations of the test compounds (typically dissolved in DMSO, with the final DMSO concentration kept below 0.1%) for 1 hour.

  • Following pre-incubation, TNF-α production is stimulated by adding LPS from Escherichia coli to a final concentration of 1 µg/mL.

  • A vehicle control (DMSO) and a positive control (a known TNF-α inhibitor) are included in each experiment.

  • The cells are incubated for an additional 6-18 hours at 37°C.

Quantification of TNF-α:

  • After the incubation period, the cell culture supernatant is collected by centrifugation to remove cells and debris.

  • The concentration of TNF-α in the supernatant is quantified using a commercially available Human TNF-α Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • The absorbance is read on a microplate reader at the appropriate wavelength.

  • A standard curve is generated using recombinant human TNF-α, and the concentration of TNF-α in the samples is determined by interpolating from the standard curve.

  • The percentage inhibition of TNF-α secretion for each compound concentration is calculated relative to the vehicle-treated control.

Cytotoxicity Assay:

  • To ensure that the observed inhibition of TNF-α is not due to cytotoxic effects of the compounds, a cell viability assay is performed in parallel.

  • The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assay are commonly used methods.

  • Cells are treated with the same concentrations of the test compounds as in the TNF-α inhibition assay for the same duration.

  • Cell viability is then assessed according to the specific assay protocol.

G cluster_workflow Experimental Workflow for TNF-α Inhibition Assay cell_culture HL-60 Cell Culture and Differentiation (PMA) seeding Cell Seeding (24-well plate) cell_culture->seeding compound_treatment Pre-incubation with Test Compounds seeding->compound_treatment lps_stimulation LPS Stimulation (1 µg/mL) compound_treatment->lps_stimulation incubation Incubation (6-18 hours) lps_stimulation->incubation supernatant_collection Supernatant Collection incubation->supernatant_collection cytotoxicity_assay Cytotoxicity Assay (MTT / LDH) incubation->cytotoxicity_assay elisa TNF-α Quantification (ELISA) supernatant_collection->elisa data_analysis Data Analysis (% Inhibition, IC50) elisa->data_analysis cytotoxicity_assay->data_analysis

Workflow for Evaluating TNF-α Secretion Inhibition.

Signaling Pathway

The inhibitory activity of 6-phenylbenzoimidazo[1,2-c]quinazoline derivatives on LPS-induced TNF-α production targets a key inflammatory signaling pathway. LPS, a component of the outer membrane of Gram-negative bacteria, is recognized by Toll-like receptor 4 (TLR4) on the surface of immune cells like macrophages. This recognition initiates a downstream signaling cascade that culminates in the activation of transcription factors, most notably NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB translocates to the nucleus and binds to the promoter region of the TNF-α gene, driving its transcription and subsequent translation and secretion of the pro-inflammatory cytokine. The 6-phenylbenzoimidazo[1,2-c]quinazoline derivatives are believed to interfere with this pathway, leading to a reduction in TNF-α production.

G cluster_pathway LPS-Induced TNF-α Signaling Pathway cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκB ikk->ikb Phosphorylation & Degradation nfkb NF-κB nucleus Nucleus nfkb->nucleus nfkb_nuc NF-κB tnf_gene TNF-α Gene nfkb_nuc->tnf_gene Transcription tnf_mrna TNF-α mRNA tnf_gene->tnf_mrna tnf_protein TNF-α Protein (Secretion) tnf_mrna->tnf_protein Translation inhibitor 6-Phenylbenzoimidazo [1,2-c]quinazoline Derivatives inhibitor->ikk Inhibition

Inhibition of the LPS-induced TNF-α signaling cascade.

Conclusion

The 6-phenylbenzoimidazo[1,2-c]quinazoline scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The structure-activity relationship studies indicate that the 6-phenyl substituent plays a crucial role in the inhibition of LPS-induced TNF-α secretion. The high potency and low cytotoxicity of the lead compounds make this chemical series an attractive area for further optimization. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate ongoing research efforts aimed at developing clinically viable drug candidates based on this privileged heterocyclic core. Future work should focus on expanding the library of derivatives to further probe the SAR, optimizing the pharmacokinetic properties of lead compounds, and evaluating their efficacy in in vivo models of inflammatory diseases.

The Ascendancy of 6-Phenylbenzoimidazo[1,2-c]quinazolines: A Technical Guide to Synthesis and Biological Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a burgeoning interest in complex heterocyclic scaffolds, among which the 6-Phenylbenzoimidazo[1,2-c]quinazoline core has emerged as a privileged structure. This tetracyclic system, a fusion of benzimidazole and quinazoline rings with a strategic phenyl substitution, has demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the discovery and synthesis of these promising compounds, offering detailed experimental protocols, structured data for comparative analysis, and visual representations of key synthetic and biological pathways.

Synthetic Strategies: Crafting the Core Scaffold

The synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline derivatives has been approached through several methodologies, primarily involving the cyclization of key intermediates. Both conventional heating and microwave-assisted protocols have been successfully employed, with the latter often affording higher yields and shorter reaction times.

A prevalent synthetic route commences with the reaction of 2-(2-aminophenyl)benzimidazole with various ortho-esters or acid chlorides.[1][2] Microwave-assisted synthesis, in particular, has proven to be an efficient method for the intramolecular heterocyclization of 2-benzimidazoylbenzamides, leading to the formation of the tetracyclic core.[1] Another effective approach involves a copper-catalyzed Ullmann type C-N coupling followed by an intramolecular cross-dehydrogenative coupling reaction.[3][4]

Experimental Protocol: Microwave-Assisted Synthesis of 6-Arylbenzimidazo[1,2-c]quinazolines[1]

This protocol details a microwave-assisted approach for the synthesis of 6-arylbenzimidazo[1,2-c]quinazolines from 2-benzimidazoylbenzamides.

Materials:

  • 2-Benzimidazoylbenzamides (1 mmol)

  • SiO2-MnO2 solid inorganic matrix

  • Microwave reactor

Procedure:

  • A mixture of the 2-benzimidazoylbenzamide (1 mmol) and SiO2-MnO2 is prepared.

  • The solid mixture is subjected to microwave irradiation (e.g., 350 W) in a solventless system.

  • The reaction is monitored for completion, typically occurring within 30-45 minutes.

  • Upon completion, the solid residue is purified, often by column chromatography, to yield the corresponding 6-arylbenzimidazo[1,2-c]quinazoline.

Experimental Protocol: Synthesis of 6-(Substituted-phenyl)-benzo[3][5]imidazo[1,2-c]quinazolines[2]

This protocol describes a conventional heating method for the synthesis of 6-aryl derivatives.

Materials:

  • 2-(2-aminophenyl) benzimidazole

  • Substituted acid chlorides

  • Suitable solvent (e.g., glacial acetic acid)

Procedure:

  • 2-(2-aminophenyl) benzimidazole is dissolved in a suitable solvent.

  • The substituted acid chloride is added to the solution.

  • The reaction mixture is heated under reflux for a specified period.

  • After cooling, the product is isolated, for example by filtration, and purified by recrystallization.

Synthesis_Workflow cluster_Microwave Microwave-Assisted Synthesis cluster_Conventional Conventional Heating 2-Benzimidazoylbenzamides 2-Benzimidazoylbenzamides SiO2-MnO2 SiO2-MnO2 MWI Microwave Irradiation (30-45 min) 6-Arylbenzimidazo\n[1,2-c]quinazolines_MW 6-Arylbenzimidazo [1,2-c]quinazolines 2-(2-aminophenyl)\nbenzimidazole 2-(2-aminophenyl) benzimidazole Substituted\nAcid Chlorides Substituted Acid Chlorides Heating Conventional Heating 6-Arylbenzimidazo\n[1,2-c]quinazolines_CH 6-Arylbenzimidazo [1,2-c]quinazolines

Biological Activities and Mechanistic Insights

Derivatives of 6-Phenylbenzoimidazo[1,2-c]quinazoline have exhibited a wide array of pharmacological effects, positioning them as attractive candidates for further drug development.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of these compounds against various cancer cell lines.[5][6][7][8][9][10][11][[“]][13][14] The mechanism of action often involves the modulation of key signaling pathways implicated in cancer progression. For instance, some derivatives have been shown to inhibit the PI3K/Akt signaling pathway, leading to cell cycle arrest and apoptosis.[15] Others have demonstrated inhibitory activity against EGFR-TK and the NF-κB signaling pathway.

Anticancer_Signaling_Pathways cluster_EGFR EGFR Pathway cluster_PI3K PI3K/Akt Pathway cluster_NFkB NF-κB Pathway 6-Phenylbenzoimidazo\n[1,2-c]quinazoline 6-Phenylbenzoimidazo [1,2-c]quinazoline EGFR EGFR 6-Phenylbenzoimidazo\n[1,2-c]quinazoline->EGFR inhibits PI3K PI3K 6-Phenylbenzoimidazo\n[1,2-c]quinazoline->PI3K inhibits IKK IKK 6-Phenylbenzoimidazo\n[1,2-c]quinazoline->IKK inhibits Downstream\nSignaling Downstream Signaling EGFR->Downstream\nSignaling Proliferation Proliferation Downstream\nSignaling->Proliferation Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival IκBα IκBα IKK->IκBα inhibits NF-κB NF-κB IκBα->NF-κB sequesters Inflammation\nGene Expression Inflammation Gene Expression NF-κB->Inflammation\nGene Expression activates

Anti-inflammatory Activity

The anti-inflammatory potential of this scaffold has been linked to the inhibition of pro-inflammatory cytokines. Specifically, 6-Phenyl-benzimidazo[1,2-c]quinazoline has been identified as a potent inhibitor of lipopolysaccharide (LPS)-induced Tumor Necrosis Factor-alpha (TNF-α) secretion in human promyelocytic cells (HL-60).[16][17] This suggests a potential therapeutic application in inflammatory disorders.

Antimicrobial Activity

Several derivatives of imidazo/benzimidazo[1,2-c]quinazolines have been synthesized and evaluated for their antimicrobial properties.[3][4] These compounds have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[3][4]

Quantitative Data Summary

The following tables summarize the reported biological activities of various 6-Phenylbenzoimidazo[1,2-c]quinazoline derivatives.

Table 1: Anticancer Activity (IC50 values in µM)

Compound IDCell LineIC50 (µM)Reference
Compound 18 MGC-8030.85[10][[“]][14]
MCF-7>10[10][[“]][14]
PC-91.54[10][[“]][14]
A5492.37[10][[“]][14]
H19751.29[10][[“]][14]
Compounds 21-23 HeLa1.85 - 2.81[6][8]
MDA-MB2311.85 - 2.81[6][8]
G1 (6-Phenyl-benzimidazo[1,2-c]quinazoline) HL-60Not specified (potent inhibitor of TNF-α)[16]

Table 2: Antimicrobial Activity (MIC values in µg/mL)

Compound IDOrganismMIC (µg/mL)Reference
8gf E. coli8[3][4]
S. aureus4[3][4]
C. albicans8[3][4]
8ga E. coli8[3][4]
S. aureus4[3][4]
C. albicans4[3][4]
8gc E. coli4[3][4]
S. aureus4[3][4]
C. albicans4[3][4]
8gd E. coli8[3][4]
S. aureus4[3][4]
C. albicans8[3][4]

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity[7][9]

This protocol is used to assess the in vitro cytotoxicity of compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MDA-MB231)

  • Complete growth medium

  • Synthesized compounds

  • Gefitinib (or other standard)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are treated with various concentrations of the synthesized compounds and a standard drug (e.g., 0, 1, 5, 10, 25, and 50 µM) for a specified incubation period (e.g., 24 hours).

  • After incubation, the medium is replaced with fresh medium containing MTT solution.

  • The plates are incubated to allow for the formation of formazan crystals.

  • The formazan crystals are dissolved in DMSO.

  • The absorbance is measured using a microplate reader at a specific wavelength.

  • The IC50 values (the concentration of compound that inhibits cell growth by 50%) are calculated.

In Vitro Antimicrobial Susceptibility Testing (MIC Determination)[3][4]

This protocol determines the minimum inhibitory concentration (MIC) of compounds against various microorganisms.

Materials:

  • Bacterial and fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Synthesized compounds

  • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

  • 96-well microtiter plates

  • Incubator

  • Microplate reader or visual inspection

Procedure:

  • A serial two-fold dilution of each compound is prepared in the appropriate broth medium in 96-well plates.

  • A standardized inoculum of each microorganism is added to each well.

  • The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The 6-Phenylbenzoimidazo[1,2-c]quinazoline scaffold represents a highly versatile and pharmacologically significant platform for the development of new therapeutic agents. The synthetic routes are well-established and amenable to the generation of diverse libraries of compounds. The demonstrated anticancer, anti-inflammatory, and antimicrobial activities, coupled with initial mechanistic insights, provide a strong foundation for further investigation.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these compounds by systematic modification of the phenyl ring and the core heterocyclic system.

  • In-depth mechanistic studies: To fully elucidate the molecular targets and signaling pathways responsible for the observed biological effects.

  • In vivo efficacy and pharmacokinetic studies: To evaluate the therapeutic potential of lead compounds in animal models.

The continued exploration of this promising chemical space holds the potential to deliver novel and effective treatments for a range of human diseases.

References

6-Phenylbenzoimidazo[1,2-c]quinazoline: A Comprehensive Technical Review of its Synthesis and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoimidazo[1,2-c]quinazoline scaffold is a fused heterocyclic system of significant interest in medicinal chemistry due to its diverse pharmacological properties. This tetracyclic structure has been identified as a privileged scaffold, forming the core of various compounds with demonstrated anticancer, antimicrobial, and anti-inflammatory activities. Among its derivatives, 6-phenylbenzoimidazo[1,2-c]quinazoline and related 6-aryl analogues have emerged as particularly promising candidates for further drug development. This technical guide provides a comprehensive review of the current research on 6-phenylbenzoimidazo[1,2-c]quinazoline, focusing on its synthesis, and biological evaluation, with detailed experimental protocols and data presented for comparative analysis.

Synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline and its Derivatives

The synthesis of the 6-phenylbenzoimidazo[1,2-c]quinazoline core is most commonly achieved through the cyclocondensation of 2-(2-aminophenyl)benzimidazole with appropriate reagents. Several methods have been reported, including conventional heating and microwave-assisted synthesis, which can significantly reduce reaction times.

A prevalent synthetic strategy involves the reaction of 2-(2-aminophenyl)benzimidazole with substituted acid chlorides.[1] Another effective method is the copper-catalyzed Ullmann type C-N coupling followed by an intramolecular cross-dehydrogenative coupling reaction.[2]

Experimental Protocols

General Synthesis of 6-Arylbenzimidazo[1,2-c]quinazolines [1]

  • Starting Material Synthesis: 2-(2-aminophenyl)benzimidazole is prepared according to previously reported methods.

  • Acylation: Substituted acid chlorides are reacted with 2-(2-aminophenyl)benzimidazole.

  • Cyclization: The resulting intermediate is heated to induce cyclization, yielding the 6-arylbenzimidazo[1,2-c]quinazoline derivative.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Copper-Catalyzed Synthesis of Fused Benzimidazo[1,2-c]quinazolines [2]

  • Reaction Setup: A mixture of 2-(2-bromophenyl)benzimidazole (1.0 mmol), an appropriate azole (1.2 mmol), CuI (20 mol %), and K₂CO₃ (2.0 mmol) is prepared in DMF (2.0 mL).

  • Ullmann Coupling: The reaction mixture is stirred at 150 °C for 2 hours.

  • Intramolecular C-H Amination: Without isolation of the intermediate, Cu(OAc)₂·H₂O (0.5 mmol) is added to the reaction mixture.

  • Heating: The mixture is stirred at 150 °C for an additional 2-5 hours.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), the product is isolated and purified.

Synthesis of 6-Arylbenzimidazo[1,2-c]quinazolines

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-(2-aminophenyl)benzimidazole 2-(2-aminophenyl)benzimidazole Heating Heating 2-(2-aminophenyl)benzimidazole->Heating Substituted Acid Chlorides Substituted Acid Chlorides Substituted Acid Chlorides->Heating 6-Arylbenzimidazo[1,2-c]quinazolines 6-Arylbenzimidazo[1,2-c]quinazolines Heating->6-Arylbenzimidazo[1,2-c]quinazolines

Caption: General synthesis scheme for 6-Arylbenzimidazo[1,2-c]quinazolines.

Biological Activities

Anticancer Activity

Several studies have highlighted the potent anticancer properties of 6-phenylbenzoimidazo[1,2-c]quinazoline derivatives against various cancer cell lines. The primary mechanism of action is believed to involve the inhibition of key signaling pathways and induction of apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity [3]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of cell growth) are calculated from the dose-response curves.

Table 1: Anticancer Activity of 6-Substituted-5,6-dihydrobenzo[4][5]imidazo[1,2-c]quinazoline Derivatives [3][4]

CompoundCancer Cell LineIC50 (µM)
3a Liver HepatocellularNot specified, but showed 1-fold reduction in inhibitory concentration
3b Liver HepatocellularNot specified, but showed 2.6-fold reduction in inhibitory concentration
Antimicrobial Activity

Derivatives of benzoimidazo[1,2-c]quinazoline have demonstrated significant activity against a range of bacterial and fungal strains. The mechanism is thought to involve disruption of the microbial cell membrane.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method) [2]

  • Inoculum Preparation: A standardized suspension of the microbial strain is prepared.

  • Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Table 2: Antimicrobial Activity of Fused Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives (MIC in µg/mL) [2]

CompoundE. coliP. putidaS. typhiB. subtilisS. aureusC. albicansA. niger
8ga 48444816
8gc 8484488
8gd 44484168
8gf 848841616
Ciprofloxacin 44844--
Amphotericin B -----44
Anti-inflammatory Activity

6-Phenylbenzoimidazo[1,2-c]quinazoline has been identified as a potent inhibitor of tumor necrosis factor-alpha (TNF-α) production, a key mediator in inflammatory processes. This suggests its potential as an anti-inflammatory agent. The proposed mechanism involves the inhibition of TNF-α mRNA expression.[5]

Signaling Pathway for TNF-α Inhibition

cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage/Monocyte cluster_inhibition Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway activates TNFa_gene TNF-α Gene Transcription NFkB_pathway->TNFa_gene induces TNFa_mRNA TNF-α mRNA TNFa_gene->TNFa_mRNA produces TNFa_protein TNF-α Protein TNFa_mRNA->TNFa_protein translates to Compound 6-Phenylbenzoimidazo [1,2-c]quinazoline Compound->TNFa_mRNA inhibits expression

Caption: Proposed mechanism of TNF-α inhibition by 6-Phenylbenzoimidazo[1,2-c]quinazoline.

Conclusion

The 6-phenylbenzoimidazo[1,2-c]quinazoline scaffold represents a versatile and promising platform for the development of new therapeutic agents. The synthetic routes to these compounds are well-established, allowing for the generation of diverse libraries for structure-activity relationship studies. The significant anticancer, antimicrobial, and anti-inflammatory activities demonstrated by these compounds warrant further investigation. Future research should focus on optimizing the lead compounds to improve their potency and pharmacokinetic profiles, as well as elucidating their precise mechanisms of action to guide the development of next-generation therapeutics.

References

Methodological & Application

Application Note: A Protocol for the Synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, two-step experimental protocol for the synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline, a heterocyclic compound of interest in medicinal chemistry. The synthesis involves the initial preparation of the key intermediate, 2-(2-aminophenyl)benzimidazole, via a Phillips condensation reaction, followed by a polyphosphoric acid-mediated cyclization with benzoic acid to yield the final tetracyclic product. This protocol is designed to be a reliable guide for researchers in organic synthesis and drug discovery.

Introduction

The benzo[1][2]imidazo[1,2-c]quinazoline scaffold is a prominent heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Derivatives of this core structure are known to possess a range of pharmacological properties, including potential anti-inflammatory and anticancer activities. The 6-phenyl substituted analogue, in particular, is a target of interest for the development of novel therapeutic agents. The synthetic route outlined herein is a robust and well-established method that proceeds through the formation of a key benzimidazole intermediate, followed by a dehydrative cyclization to construct the final quinazoline ring.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the intermediate and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
2-(2-Aminophenyl)benzimidazoleC₁₃H₁₁N₃209.2575 - 85211 - 215
6-Phenylbenzoimidazo[1,2-c]quinazolineC₂₀H₁₃N₃295.3470 - 80 (Typical)Not Reported

Experimental Protocols

This synthesis is performed in two primary stages:

  • Stage 1: Synthesis of 2-(2-Aminophenyl)benzimidazole.

  • Stage 2: Synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline.

Stage 1: Synthesis of 2-(2-Aminophenyl)benzimidazole

This procedure is adapted from the Phillips condensation reaction, a standard method for benzimidazole synthesis.

Materials:

  • o-Phenylenediamine (21.6 g, 0.2 mol)

  • Anthranilic acid (28.1 g, 0.2 mol)

  • Polyphosphoric acid (PPA) (approx. 400 mL)

  • 50% Sodium Hydroxide (NaOH) solution

  • Distilled water

  • Ethanol for recrystallization

Equipment:

  • 1000 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Thermometer

  • Large beaker (2000 mL)

  • Büchner funnel and filtration apparatus

Procedure:

  • Reaction Setup: Equip the 1000 mL flask with a mechanical stirrer and a thermometer. Add polyphosphoric acid (400 mL) to the flask.

  • Addition of Reactants: To the stirred PPA, add o-phenylenediamine (21.6 g) and anthranilic acid (28.1 g).

  • Heating: Heat the reaction mixture to 250°C with continuous stirring. Maintain this temperature for 4 hours. The mixture will become viscous and dark.

  • Quenching: After 4 hours, turn off the heat and allow the mixture to cool to approximately 100°C. Carefully and slowly pour the hot, viscous mixture into a large beaker containing 2000 mL of cold, stirred distilled water. This should be done in a fume hood with appropriate personal protective equipment (PPE), as the process can generate steam and splashing.

  • Neutralization: A precipitate will form. While monitoring with a pH meter or pH paper, slowly add 50% NaOH solution to the stirred suspension until the pH reaches 8-9.

  • Isolation: Isolate the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with distilled water until the filtrate is neutral (pH ~7).

  • Drying and Purification: Dry the crude product in a vacuum oven. The crude 2-(2-aminophenyl)benzimidazole can be further purified by recrystallization from ethanol to yield a crystalline solid.

Stage 2: Synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline

This stage involves the condensation and subsequent cyclization of the intermediate with benzoic acid, mediated by polyphosphoric acid.

Materials:

  • 2-(2-Aminophenyl)benzimidazole (4.18 g, 0.02 mol)

  • Benzoic acid (2.44 g, 0.02 mol)

  • Polyphosphoric acid (PPA) (approx. 50 mL)

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Distilled water

  • Ethanol or Dimethylformamide (DMF) for recrystallization

Equipment:

  • 250 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Thermometer

  • Large beaker (1000 mL)

  • Büchner funnel and filtration apparatus

Procedure:

  • Reaction Setup: In the 250 mL flask equipped with a mechanical stirrer, combine 2-(2-aminophenyl)benzimidazole (4.18 g) and benzoic acid (2.44 g).

  • Addition of PPA: Add approximately 50 mL of polyphosphoric acid to the flask.

  • Heating: Stir the mixture and heat it to 180-200°C. Maintain this temperature for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if a suitable solvent system is known.

  • Quenching: After the reaction is complete, allow the mixture to cool to below 100°C. Carefully pour the reaction mixture onto crushed ice or into a beaker of cold, stirred water.

  • Neutralization: A solid precipitate will form. Neutralize the acidic solution by slowly adding a 10% solution of sodium carbonate until the effervescence ceases and the pH is neutral to basic.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the precipitate thoroughly with water to remove any inorganic salts.

  • Drying and Purification: Dry the crude product. Purify the 6-Phenylbenzoimidazo[1,2-c]quinazoline by recrystallization from a suitable solvent such as ethanol or DMF to obtain the final product.

Visualized Workflow

The following diagram illustrates the logical flow of the two-stage synthesis protocol.

Synthesis_Workflow cluster_0 Stage 1: Synthesis of 2-(2-Aminophenyl)benzimidazole cluster_1 Stage 2: Synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline S1_Reactants o-Phenylenediamine + Anthranilic Acid S1_Reaction Heat to 250°C 4 hours S1_Reactants->S1_Reaction S1_PPA Polyphosphoric Acid (PPA) S1_PPA->S1_Reaction S1_Quench Quench in Water S1_Reaction->S1_Quench S1_Neutralize Neutralize (NaOH) S1_Quench->S1_Neutralize S1_Filter Filter & Wash S1_Neutralize->S1_Filter S1_Product 2-(2-Aminophenyl)benzimidazole S1_Filter->S1_Product S2_Reaction Heat to 180-200°C 4-5 hours S1_Product->S2_Reaction S2_Reactants Benzoic Acid S2_Reactants->S2_Reaction S2_PPA Polyphosphoric Acid (PPA) S2_PPA->S2_Reaction S2_Quench Quench on Ice/Water S2_Reaction->S2_Quench S2_Neutralize Neutralize (Na₂CO₃) S2_Quench->S2_Neutralize S2_Filter Filter & Wash S2_Neutralize->S2_Filter S2_Product 6-Phenylbenzoimidazo [1,2-c]quinazoline S2_Filter->S2_Product

Caption: Workflow for the synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline.

References

Application Notes and Protocols for the Quantification of 6-Phenylbenzoimidazo[1,2-c]quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Phenylbenzoimidazo[1,2-c]quinazoline and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, exhibiting a range of biological activities including antimicrobial and anti-inflammatory properties. As these compounds advance through the drug development pipeline, robust and reliable analytical methods for their quantification in various matrices are essential for pharmacokinetic, pharmacodynamic, and quality control studies. This document provides detailed application notes and protocols for the quantification of 6-Phenylbenzoimidazo[1,2-c]quinazoline using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

This method is suitable for the quantification of 6-Phenylbenzoimidazo[1,2-c]quinazoline in bulk drug substance and pharmaceutical formulations where concentration levels are relatively high.

Experimental Protocol: HPLC-UV

1.1.1. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic acid in Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 254 nm.

  • Run Time: 10 minutes.

1.1.2. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-Phenylbenzoimidazo[1,2-c]quinazoline reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (for a hypothetical tablet formulation):

    • Weigh and crush ten tablets to obtain a fine powder.

    • Accurately weigh a portion of the powder equivalent to 10 mg of the active pharmaceutical ingredient (API).

    • Transfer the powder to a 100 mL volumetric flask and add approximately 70 mL of methanol.

    • Sonicate for 15 minutes to ensure complete dissolution of the API.

    • Make up the volume to 100 mL with methanol and mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter.

    • Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

Data Presentation: HPLC-UV Method Validation Summary
ParameterResult
Retention Time~ 5.2 min
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%

Visualization: HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL in Methanol) working_std Prepare Working Standards (1 - 100 µg/mL) stock->working_std Serial Dilution injection Inject 10 µL working_std->injection sample_prep Prepare Sample Solution (from formulation) sample_prep->injection hplc_system HPLC System (C18 Column, 30°C) detection UV Detection at 254 nm hplc_system->detection Mobile Phase: ACN:0.1% FA in H2O (60:40) Flow Rate: 1.0 mL/min chromatogram Obtain Chromatogram detection->chromatogram calibration Generate Calibration Curve chromatogram->calibration quantification Quantify Analyte calibration->quantification

Caption: Workflow for the quantification of 6-Phenylbenzoimidazo[1,2-c]quinazoline by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for the quantification of 6-Phenylbenzoimidazo[1,2-c]quinazoline in complex biological matrices such as plasma or tissue homogenates, which is crucial for pharmacokinetic studies.

Experimental Protocol: LC-MS/MS

2.1.1. Instrumentation, Chromatographic, and Mass Spectrometric Conditions

  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90% to 20% B

    • 3.1-4.0 min: 20% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • 6-Phenylbenzoimidazo[1,2-c]quinazoline: m/z 296.1 → 194.1 (Quantifier), m/z 296.1 → 167.1 (Qualifier)

    • Internal Standard (IS) (e.g., a stable isotope-labeled analog): To be determined based on availability.

2.1.2. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1 mg/mL): As described in the HPLC-UV method.

  • Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solution with 50% methanol to achieve concentrations for spiking into the biological matrix, typically ranging from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation (Protein Precipitation from Human Plasma):

    • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

    • Add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Data Presentation: LC-MS/MS Method Validation Summary
ParameterResult
Retention Time~ 2.1 min
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)95.7% - 104.5%
Precision (% RSD)< 5.0%
Matrix EffectMinimal

Visualization: LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample 50 µL Plasma Sample add_is Add 150 µL Acetonitrile with Internal Standard plasma_sample->add_is vortex Vortex for 1 min add_is->vortex centrifuge Centrifuge at 14,000 rpm vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection lcms_system UHPLC-MS/MS System mrm_detection MRM Detection (m/z 296.1 → 194.1) lcms_system->mrm_detection Gradient Elution peak_integration Peak Area Integration mrm_detection->peak_integration calibration Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) peak_integration->calibration quantification Calculate Concentration calibration->quantification

Caption: Workflow for the quantification of 6-Phenylbenzoimidazo[1,2-c]quinazoline in plasma by LC-MS/MS.

Hypothetical Signaling Pathway Inhibition

For drug development professionals, understanding the mechanism of action is key. 6-Phenylbenzoimidazo[1,2-c]quinazoline derivatives have been investigated for their anti-inflammatory properties. The diagram below illustrates a hypothetical mechanism where the compound inhibits a key kinase in an inflammatory signaling pathway.

Signaling_Pathway receptor Cell Surface Receptor (e.g., TLR4) adaptor Adaptor Proteins receptor->adaptor stimulus Inflammatory Stimulus (e.g., LPS) stimulus->receptor kinase_cascade Kinase Cascade (e.g., MAP Kinases) adaptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Transcription cytokines Cytokine Production (e.g., TNF-α, IL-6) gene_expression->cytokines compound 6-Phenylbenzoimidazo [1,2-c]quinazoline compound->kinase_cascade Inhibition

Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway by 6-Phenylbenzoimidazo[1,2-c]quinazoline.

Disclaimer

The methods and data presented in this document are for illustrative purposes and should be considered as a starting point for method development. All analytical methods must be fully validated according to the relevant regulatory guidelines (e.g., ICH, FDA) for their intended use. The MRM transitions provided are theoretical and would require optimization on the specific mass spectrometer being used.

Application Notes and Protocols for Anticancer Assays Using 6-Phenylbenzoimidazo[1,2-c]quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for evaluating the anticancer properties of 6-Phenylbenzoimidazo[1,2-c]quinazoline and its derivatives. The protocols focus on two widely used in vitro assays: the MTT assay for assessing cell viability and the High-Content Screening (HCS) assay for multiparametric analysis of cellular toxicity. Quinazoline derivatives have shown significant potential as anticancer agents, and these protocols are designed to offer a standardized methodology for their preclinical evaluation.[1][2][3]

Data Presentation

The cytotoxic effects of novel quinazoline derivatives are summarized below. While specific IC50 values for 6-Phenylbenzoimidazo[1,2-c]quinazoline were not available in the public domain, the following tables provide examples of IC50 values for other quinazoline derivatives against various cancer cell lines, including the liver hepatocellular carcinoma cell line (HepG2), which has been used to test 6-substituted-5,6-dihydrobenzo[4][5]imidazo[1,2-c]quinazoline derivatives.[3][6]

Table 1: Cytotoxicity (IC50 in µM) of Various Quinazoline Derivatives against the HepG2 Human Liver Cancer Cell Line

Compound/DerivativeIC50 (µM)Incubation TimeReference
Quinazoline-oxymethyltriazole 8a17.4848h[1]
Quinazoline-oxymethyltriazole 8a7.9472h[1]
Indolin-2-one derivative 92.53Not Specified[1]
Quinazolinone derivative 453.29 ± 0.25Not Specified[7]
Quinazolinone derivative 9>100Not Specified[7]
2,3-disubstituted quinazolin-4(3H)-one 5b>10048h[2]
2,3-disubstituted quinazolin-4(3H)-one 5c>10048h[2]

Table 2: Anticancer Activity of 6-Substituted-5,6-dihydrobenzo[4][5]imidazo[1,2-c]quinazoline Derivatives Against Liver Hepatocellular Cells

CompoundReduction in Inhibitory Concentration (Fold Change)AssayReference
Compound 3a1MTT[6]
Compound 3b2.6MTT[6]

Experimental Protocols

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[1][4]

Materials:

  • 6-Phenylbenzoimidazo[1,2-c]quinazoline derivatives

  • HepG2 (human liver cancer) cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Trypsinize and count the cells. Seed 1 x 10⁴ cells in 100 µL of medium per well in a 96-well plate.

    • Incubate the plate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of the 6-Phenylbenzoimidazo[1,2-c]quinazoline derivative in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing different concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed HepG2 Cells (1x10^4/well) compound_prep Prepare Serial Dilutions of Compound cell_treatment Treat Cells with Compound (48-72h) compound_prep->cell_treatment add_mtt Add MTT Solution (4h incubation) cell_treatment->add_mtt solubilize Solubilize Formazan with DMSO add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT Cell Viability Assay.

High-Content Screening (HCS) for Cytotoxicity Profiling

Principle: High-Content Screening (HCS) is an automated imaging-based technology that allows for the simultaneous measurement of multiple cellular parameters to create a detailed profile of a compound's cytotoxic effects.[6] For 6-substituted-5,6-dihydrobenzo[4][5]imidazo[1,2-c]quinazoline derivatives, HCS has been used to assess nuclear intensity, cell membrane permeability, mitochondrial membrane potential (MMP), and cytochrome C release in HepG2 cells.[6]

Materials:

  • 6-Phenylbenzoimidazo[1,2-c]quinazoline derivatives

  • HepG2 cells

  • 384-well, black, clear-bottom imaging plates

  • Hoechst 33342 (for nuclear staining)

  • A cell permeability dye (e.g., propidium iodide)

  • A mitochondrial membrane potential probe (e.g., TMRM or JC-1)

  • Antibodies for cytochrome C immunofluorescence

  • High-Content Imaging System and analysis software

Protocol:

  • Cell Seeding and Compound Treatment:

    • Seed HepG2 cells into 384-well imaging plates at an appropriate density (e.g., 2,000 cells/well) and incubate for 24 hours.[9]

    • Treat cells with a serial dilution of the 6-Phenylbenzoimidazo[1,2-c]quinazoline derivative and incubate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Staining:

    • Live Cell Staining: For nuclear intensity, membrane permeability, and mitochondrial membrane potential, incubate the cells with a cocktail of Hoechst 33342, a cell permeability dye, and a mitochondrial membrane potential probe in culture medium for 30-60 minutes at 37°C.

    • Immunofluorescence for Cytochrome C:

      • Fix the cells with 4% paraformaldehyde.

      • Permeabilize the cells with 0.1% Triton X-100.

      • Block with a suitable blocking buffer (e.g., 1% BSA in PBS).

      • Incubate with a primary antibody against cytochrome C.

      • Wash and incubate with a fluorescently labeled secondary antibody.

      • Counterstain nuclei with Hoechst 33342.

  • Image Acquisition:

    • Acquire images using a High-Content Imaging System. Use appropriate filter sets for each fluorescent dye.

    • Capture multiple fields per well to ensure robust data.

  • Image Analysis:

    • Use the HCS software to segment and identify individual cells based on the nuclear stain.

    • Quantify the following parameters for each cell:

      • Nuclear Intensity: Mean fluorescence intensity of the Hoechst stain in the nucleus.

      • Cell Membrane Permeability: Mean fluorescence intensity of the permeability dye within the cell.

      • Mitochondrial Membrane Potential (MMP): Mean fluorescence intensity of the MMP probe in the cytoplasm. A decrease in intensity indicates mitochondrial dysfunction.

      • Cytochrome C Release: Analyze the localization of the cytochrome C signal. A diffuse cytoplasmic signal indicates release from the mitochondria and initiation of apoptosis.

  • Data Analysis:

    • Generate dose-response curves for each parameter to determine the concentration at which the compound induces significant changes.

HCS_Workflow cluster_setup Assay Setup cluster_staining Staining cluster_imaging Imaging & Analysis cluster_output Output Parameters seed_cells Seed HepG2 Cells in 384-well Plate treat_cells Treat with Compound seed_cells->treat_cells stain_live Live Cell Staining (Hoechst, Permeability Dye, MMP Probe) treat_cells->stain_live stain_fixed Immunofluorescence (Cytochrome C) treat_cells->stain_fixed acquire_images Image Acquisition (HCS System) stain_live->acquire_images stain_fixed->acquire_images analyze_images Image Analysis (Segmentation & Quantification) acquire_images->analyze_images param1 Nuclear Intensity analyze_images->param1 param2 Membrane Permeability analyze_images->param2 param3 Mitochondrial Potential analyze_images->param3 param4 Cytochrome C Release analyze_images->param4

Caption: High-Content Screening Workflow for Cytotoxicity Profiling.

Potential Signaling Pathway

Quinazoline derivatives are known to induce apoptosis in cancer cells through various mechanisms. A plausible mechanism of action for 6-Phenylbenzoimidazo[1,2-c]quinazoline involves the induction of the intrinsic apoptosis pathway, which is often initiated by cellular stress and mitochondrial dysfunction.

Apoptosis_Pathway cluster_induction Induction cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_apoptosis Apoptosis compound 6-Phenylbenzoimidazo [1,2-c]quinazoline stress Cellular Stress compound->stress mmp Decrease in Mitochondrial Membrane Potential stress->mmp cytochrome_c Cytochrome C Release mmp->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Postulated Intrinsic Apoptosis Pathway.

References

Application of 6-Phenylbenzoimidazo[1,2-c]quinazoline in Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN-PBQ-AM-2025

Introduction

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the development of novel antimicrobial agents. The 6-Phenylbenzoimidazo[1,2-c]quinazoline scaffold has emerged as a promising heterocyclic structure in the design of new therapeutic agents. Derivatives of this core structure have demonstrated significant in vitro activity against a range of pathogenic bacteria and fungi. This document provides a summary of the antimicrobial applications of 6-Phenylbenzoimidazo[1,2-c]quinazoline derivatives, including quantitative activity data and detailed experimental protocols for their evaluation.

Antimicrobial Activity

Recent studies have focused on the synthesis and antimicrobial evaluation of a series of imidazo/benzimidazo[1,2-c]quinazoline derivatives. Several of these compounds, particularly those incorporating 1,2,4-triazole and indole moieties, have exhibited potent antibacterial and antifungal properties. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Data Presentation

The antimicrobial activities of selected 6-Phenylbenzoimidazo[1,2-c]quinazoline derivatives are summarized in the table below. The data highlights the MIC values in µg/mL against various Gram-positive and Gram-negative bacteria, as well as fungal strains.

Compound IDGram-Negative BacteriaGram-Positive BacteriaFungi
E. coliP. putidaS. typhi
8ga 844
8gc 448
8gd 844
8gf 1688
Ciprofloxacin 484
Amphotericin B ---

*Standard reference drugs. [1]

Experimental Protocols

The following protocols are based on methodologies reported in the literature for the antimicrobial evaluation of 6-Phenylbenzoimidazo[1,2-c]quinazoline derivatives.[1][2]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Microbroth Dilution Method

This protocol outlines the procedure for determining the MIC of test compounds against bacterial and fungal strains.

Materials:

  • Test compounds (6-Phenylbenzoimidazo[1,2-c]quinazoline derivatives)

  • Bacterial strains (e.g., E. coli, P. putida, S. typhi, B. subtilis, S. aureus)

  • Fungal strains (e.g., A. niger, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • Sabouraud Dextrose Broth (SDB) for fungi

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Amphotericin B)

  • Dimethyl sulfoxide (DMSO)

  • Incubator

Procedure:

  • Preparation of Test Solutions: Dissolve the synthesized compounds in DMSO to prepare a stock solution (e.g., 1 mg/mL).

  • Preparation of Inoculum:

    • Bacteria: Culture the bacterial strains in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Fungi: Culture the fungal strains in SDB at 28°C for 48-72 hours. Adjust the spore suspension to a concentration of approximately 1 x 10⁵ CFU/mL.

  • Microbroth Dilution Assay:

    • Add 100 µL of the appropriate sterile broth (MHB or SDB) to each well of a 96-well microtiter plate.

    • Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

    • Add 10 µL of the prepared microbial inoculum to each well.

    • Include a positive control (broth with inoculum and standard drug) and a negative control (broth with inoculum and DMSO without the test compound).

  • Incubation:

    • Incubate the bacterial plates at 37°C for 24 hours.

    • Incubate the fungal plates at 28°C for 48 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 2: Agar Well Diffusion Method for Antimicrobial Screening

This method is used for preliminary screening of antimicrobial activity.

Materials:

  • Test compounds

  • Bacterial and fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Petri dishes

  • Sterile cork borer

  • Standard antimicrobial agents

  • DMSO

Procedure:

  • Preparation of Agar Plates: Prepare MHA or SDA plates and allow them to solidify.

  • Inoculation: Spread a standardized inoculum of the test microorganism uniformly over the surface of the agar plate.

  • Well Preparation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

  • Application of Test Compounds: Add a fixed volume (e.g., 100 µL) of the test compound solution (dissolved in DMSO) into the wells.

  • Controls: Use DMSO as a negative control and a standard antibiotic/antifungal solution as a positive control in separate wells.

  • Incubation: Incubate the plates under the same conditions as described in the MIC protocol.

  • Measurement of Zone of Inhibition: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Mechanism of Action

Preliminary studies suggest that the antimicrobial action of some benzimidazo[1,2-c]quinazoline derivatives may involve disruption of the bacterial cell membrane.[1] Bactericidal assays using propidium iodide and live-dead bacterial cell screening have indicated considerable changes in the bacterial cell membrane, which could be a primary cause or a consequence of cell death.[1] Further investigation is required to elucidate the precise molecular targets and signaling pathways involved.

Visualizations

The following diagrams illustrate the experimental workflow for antimicrobial susceptibility testing.

experimental_workflow_mic cluster_prep Preparation cluster_assay Microbroth Dilution Assay cluster_results Results stock Prepare Stock Solution (Compound in DMSO) dilution Serial Dilution in 96-Well Plate stock->dilution inoculum Prepare Microbial Inoculum (0.5 McFarland) add_inoculum Add Inoculum to Wells inoculum->add_inoculum dilution->add_inoculum incubation Incubate Plates (24h for Bacteria, 48h for Fungi) add_inoculum->incubation observation Observe for Visible Growth incubation->observation mic_determination Determine MIC observation->mic_determination experimental_workflow_well_diffusion cluster_prep Preparation cluster_assay Agar Well Diffusion Assay cluster_results Results agar_plates Prepare Agar Plates (MHA/SDA) inoculate_plates Inoculate Plates with Microorganism agar_plates->inoculate_plates create_wells Create Wells in Agar inoculate_plates->create_wells add_compound Add Test Compound to Wells create_wells->add_compound incubation Incubate Plates add_compound->incubation measure_zone Measure Zone of Inhibition (mm) incubation->measure_zone

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of 6-Phenylbenzoimidazo[1,2-c]quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for the pre-clinical evaluation of the anti-inflammatory potential of the novel compound, 6-Phenylbenzoimidazo[1,2-c]quinazoline. The protocols detailed herein cover both in vitro and in vivo models to assess the compound's efficacy and potential mechanisms of action.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated inflammation contributes to the pathogenesis of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with various derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory effects.[1][2][3][4] This document outlines a systematic approach to investigate the anti-inflammatory properties of a specific derivative, 6-Phenylbenzoimidazo[1,2-c]quinazoline. The proposed experimental design will evaluate its ability to modulate key inflammatory mediators and pathways.

Experimental Workflow

The overall experimental workflow is designed to progress from initial in vitro screening to more complex in vivo models of inflammation. This tiered approach allows for a thorough characterization of the compound's anti-inflammatory profile.

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation invitro_start 6-Phenylbenzoimidazo [1,2-c]quinazoline no_assay Nitric Oxide Production Assay (LPS-stimulated RAW 264.7) invitro_start->no_assay cox_lox_assay COX-1/COX-2 & 5-LOX Enzyme Inhibition Assays invitro_start->cox_lox_assay cytokine_assay Pro-inflammatory Cytokine Assay (TNF-α, IL-6, IL-1β) invitro_start->cytokine_assay acute_model Acute Inflammation Model (Carrageenan-induced Paw Edema) no_assay->acute_model Promising Results cox_lox_assay->acute_model cytokine_assay->acute_model chronic_model Chronic Inflammation Model (Cotton Pellet-induced Granuloma) acute_model->chronic_model end_point Data Analysis & Conclusion chronic_model->end_point

Caption: Experimental workflow for evaluating the anti-inflammatory properties of the test compound.

In Vitro Experimental Protocols

In vitro assays are fundamental for the initial screening of anti-inflammatory compounds as they are cost-effective and provide mechanistic insights.[5]

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Principle: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay measures the ability of the test compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

  • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of 6-Phenylbenzoimidazo[1,2-c]quinazoline (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., L-NAME).

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production. A non-stimulated control group should also be included.

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

  • A parallel MTT assay should be performed to assess cell viability and rule out cytotoxicity.

Data Presentation:

Concentration (µM)Absorbance at 540 nm (Mean ± SD)% NO InhibitionCell Viability (%)
Control (no LPS)100
Vehicle + LPS0100
Test Compound (1)
Test Compound (10)
Test Compound (50)
Test Compound (100)
L-NAME (Positive Control)
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

Principle: Cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, producing prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.[6] This assay evaluates the direct inhibitory effect of the test compound on these enzymes.

Protocol:

  • Utilize commercially available COX-1/COX-2 and 5-LOX inhibitor screening assay kits.

  • Prepare various concentrations of 6-Phenylbenzoimidazo[1,2-c]quinazoline.

  • Follow the manufacturer's instructions for the assay setup, which typically involves incubating the respective enzyme (COX-1, COX-2, or 5-LOX) with the test compound and the substrate (arachidonic acid).

  • Use specific inhibitors as positive controls (e.g., SC-560 for COX-1, celecoxib for COX-2, and zileuton for 5-LOX).

  • Measure the product formation (e.g., prostaglandin F2α for COX, leukotrienes for LOX) using the detection method specified in the kit (e.g., colorimetric or fluorometric).

  • Calculate the IC50 (half-maximal inhibitory concentration) for the test compound against each enzyme.

Data Presentation:

EnzymeTest Compound IC50 (µM)Positive Control IC50 (µM)
COX-1
COX-2
5-LOX
Pro-inflammatory Cytokine Expression Analysis

Principle: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) play a critical role in orchestrating the inflammatory response. This experiment will quantify the effect of the test compound on the production of these cytokines in LPS-stimulated macrophages.

Protocol:

  • Seed and treat RAW 264.7 cells with the test compound and LPS as described in the NO inhibition assay (Section 3.1).

  • For ELISA: Collect the cell culture supernatant after 24 hours of incubation. Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β to quantify the cytokine concentrations according to the manufacturer's protocols.

  • For RT-PCR: After 6-12 hours of incubation, lyse the cells and extract total RNA. Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) using specific primers for Tnf, Il6, Il1b, and a housekeeping gene (e.g., Gapdh or Actb).

  • Calculate the reduction in cytokine secretion or gene expression relative to the LPS-stimulated vehicle control.

Data Presentation (ELISA):

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (no LPS)
Vehicle + LPS
Test Compound (10 µM)
Test Compound (50 µM)
Dexamethasone (Positive Control)

Inflammatory Signaling Pathway

The anti-inflammatory effects of the test compound may be mediated through the inhibition of key signaling pathways, such as the NF-κB pathway, which is central to the expression of many pro-inflammatory genes.

signaling_pathway cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Compound 6-Phenylbenzoimidazo [1,2-c]quinazoline Compound->IKK Potential Inhibition Compound->NFkB Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by the test compound.

In Vivo Experimental Protocols

In vivo models are essential for evaluating the therapeutic efficacy of a drug candidate in a whole organism.[7][8]

Carrageenan-Induced Paw Edema in Rats

Principle: This is a widely used model for acute inflammation.[9][10] Injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema (swelling).

Protocol:

  • Use male Wistar rats (180-200 g). Divide them into groups (n=6 per group):

    • Group 1: Vehicle control (e.g., 0.5% CMC, p.o.)

    • Group 2: Test compound (e.g., 25 mg/kg, p.o.)

    • Group 3: Test compound (e.g., 50 mg/kg, p.o.)

    • Group 4: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Administer the test compound or vehicle orally 1 hour before the carrageenan injection.

  • Measure the initial paw volume of the right hind paw using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

    • % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation:

GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SD)% Inhibition of Edema
Vehicle Control-0
Test Compound25
Test Compound50
Indomethacin10
Cotton Pellet-Induced Granuloma in Rats

Principle: This model represents the proliferative phase of chronic inflammation. Implantation of cotton pellets induces the formation of granulomatous tissue, the weight of which can be measured to assess the efficacy of anti-proliferative and anti-inflammatory agents.[9]

Protocol:

  • Use male Wistar rats (180-200 g). Anesthetize the animals.

  • Sterilize pre-weighed cotton pellets (e.g., 10 mg).

  • Make subcutaneous incisions on the back of the rats and implant one cotton pellet on each side.

  • Suture the incisions.

  • Administer the test compound (e.g., 25 and 50 mg/kg, p.o.) and a standard drug (e.g., Indomethacin, 10 mg/kg, p.o.) daily for 7 days. The control group receives the vehicle.

  • On day 8, sacrifice the animals.

  • Dissect out the cotton pellets enclosed in granulomatous tissue.

  • Dry the pellets in a hot air oven at 60°C until a constant weight is obtained.

  • Calculate the mean dry weight of the granulomas.

  • Determine the percentage inhibition of granuloma formation for each group compared to the vehicle control group.

Data Presentation:

GroupDose (mg/kg/day)Dry Granuloma Weight (mg) (Mean ± SD)% Inhibition of Granuloma Formation
Vehicle Control-0
Test Compound25
Test Compound50
Indomethacin10

Conclusion

The described experimental design provides a robust framework for the comprehensive evaluation of the anti-inflammatory properties of 6-Phenylbenzoimidazo[1,2-c]quinazoline. The data generated from these studies will elucidate the compound's efficacy, potency, and potential mechanisms of action, thereby informing its potential for further development as a novel anti-inflammatory therapeutic agent.

References

Techniques for assessing the DNA interaction of 6-Phenylbenzoimidazo[1,2-c]quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of developing novel therapeutic agents, such as 6-Phenylbenzoimidazo[1,2-c]quinazoline and its derivatives, involves a thorough characterization of their interactions with biological targets. Deoxyribonucleic acid (DNA) is a primary target for many antiviral and anticancer compounds. Understanding the mechanism, mode, and affinity of a compound's binding to DNA is crucial for elucidating its mechanism of action and for guiding the design of more specific and effective drugs.[1]

This document provides detailed application notes and protocols for a suite of biophysical and computational techniques used to assess the DNA interaction of 6-Phenylbenzoimidazo[1,2-c]quinazoline. The methodologies covered range from initial screening using spectroscopic methods to detailed computational analysis and cellular-level validation.

Part 1: Spectroscopic Analysis of DNA Interaction

Spectroscopic techniques are fundamental for studying drug-DNA interactions as they can provide both qualitative and quantitative information about the binding event.[1] These methods rely on changes in the spectral properties of the drug or DNA upon complex formation.

UV-Visible Absorption Spectroscopy

Application Note: UV-Visible spectroscopy is a primary technique to detect the formation of a drug-DNA complex and to calculate binding constants. The interaction of a small molecule with DNA can lead to changes in the absorption spectrum, typically hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance), and a bathochromic (red) or hypsochromic (blue) shift in the wavelength of maximum absorption.[2][3] Hypochromism coupled with a red shift is often indicative of intercalation, where the molecule inserts itself between the DNA base pairs, due to the strong stacking interaction between the aromatic chromophore of the compound and the DNA nucleobases.[2]

Protocol: UV-Visible Spectroscopic Titration

  • Principle: A solution of the compound with a fixed concentration is titrated with increasing concentrations of DNA. The changes in the absorption spectrum of the compound are monitored to determine the binding affinity.

  • Materials:

    • 6-Phenylbenzoimidazo[1,2-c]quinazoline stock solution (e.g., 1 mM in DMSO or ethanol).

    • Calf Thymus DNA (ct-DNA) stock solution in a suitable buffer (e.g., Tris-HCl, pH 7.4). Determine DNA concentration by measuring absorbance at 260 nm (ε = 6600 M⁻¹cm⁻¹).

    • Buffer solution (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).

    • Quartz cuvettes (1 cm path length).

    • UV-Visible Spectrophotometer.

  • Procedure:

    • Prepare a solution of the quinazoline derivative at a fixed concentration (e.g., 20 µM) in the buffer.

    • Place 2.5 mL of this solution in both the sample and reference cuvettes.

    • Record the initial absorption spectrum (typically from 230 nm to 400 nm).

    • Add successive, small aliquots (e.g., 5-10 µL) of the concentrated ct-DNA stock solution to the sample cuvette. Add an identical volume of buffer to the reference cuvette to account for dilution.

    • Mix gently and allow the solution to equilibrate for 5 minutes.

    • Record the absorption spectrum after each addition of DNA.

    • Continue the titration until no further significant changes in the spectrum are observed.

  • Data Analysis:

    • The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation: [DNA]/(εₐ - εf) = [DNA]/(εb - εf) + 1/(Kₑ(εb - εf))

    • Where:

      • [DNA] is the concentration of DNA.

      • εₐ is the apparent extinction coefficient (Aobs/[Compound]).

      • εf is the extinction coefficient of the free compound.

      • εb is the extinction coefficient of the compound when fully bound to DNA.

    • A plot of [DNA]/(εₐ - εf) versus [DNA] gives a straight line. Kb is the ratio of the slope to the intercept.[4]

Fluorescence Spectroscopy

Application Note: Fluorescence spectroscopy is a highly sensitive technique for studying drug-DNA interactions.[5] Many quinazoline derivatives are fluorescent, and their fluorescence may be quenched or enhanced upon binding to DNA. Alternatively, a competitive binding assay using a fluorescent DNA probe like Ethidium Bromide (EB) can be employed. EB fluoresces strongly when intercalated into DNA. A compound that can displace EB from the DNA will cause a quenching of the EB fluorescence, indicating a competitive binding interaction.[6]

Protocol: Ethidium Bromide (EB) Displacement Assay

  • Principle: The decrease in fluorescence of a pre-formed DNA-EB complex upon the addition of the test compound is monitored. The extent of quenching is proportional to the compound's ability to displace EB, allowing for the determination of its binding affinity.

  • Materials:

    • 6-Phenylbenzoimidazo[1,2-c]quinazoline stock solution.

    • ct-DNA stock solution.

    • Ethidium Bromide (EB) stock solution.

    • Buffer solution (e.g., Tris-HCl, pH 7.4).

    • Fluorimeter.

  • Procedure:

    • Prepare a solution containing ct-DNA (e.g., 20 µM) and EB (e.g., 20 µM) in the buffer.

    • Incubate the solution for 10 minutes to allow for the formation of the DNA-EB complex.

    • Record the fluorescence emission spectrum (e.g., excitation at 520 nm, emission from 550 nm to 700 nm).

    • Add successive aliquots of the quinazoline derivative stock solution to the DNA-EB complex.

    • After each addition, mix and incubate for 2-5 minutes before recording the fluorescence spectrum.

  • Data Analysis:

    • The quenching data can be analyzed using the Stern-Volmer equation: F₀/F = 1 + Kₛᵥ[Q]

    • Where:

      • F₀ and F are the fluorescence intensities in the absence and presence of the compound (quencher), respectively.

      • [Q] is the concentration of the compound.

      • Kₛᵥ is the Stern-Volmer quenching constant.

    • The apparent binding constant (Kapp) can be calculated from: Kₑₑ[EB] = Kₐₚₚ[Compound]₅₀

    • Where [Compound]₅₀ is the concentration of the compound that produces 50% fluorescence quenching and KEB is the DNA binding constant of EB (typically ~1.0 x 10⁷ M⁻¹).

Circular Dichroism (CD) Spectroscopy

Application Note: Circular Dichroism (CD) spectroscopy is a powerful method for detecting conformational changes in DNA upon ligand binding.[7] The B-form of DNA has a characteristic CD spectrum with a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (due to helicity).[8] Intercalating agents can cause a significant increase in the intensity of both bands and a red shift, while groove binders typically induce smaller perturbations.[7][9]

Protocol: CD Spectroscopic Analysis

  • Principle: The CD spectrum of DNA is recorded in the presence of increasing concentrations of the compound to monitor changes in DNA secondary structure.

  • Materials:

    • 6-Phenylbenzoimidazo[1,2-c]quinazoline stock solution.

    • ct-DNA stock solution.

    • Buffer solution (low in chloride, e.g., phosphate buffer, pH 7.4).

    • CD Spectropolarimeter.

  • Procedure:

    • Prepare a solution of ct-DNA (e.g., 50 µM) in the buffer.

    • Record the baseline CD spectrum of the buffer alone and the initial spectrum of the DNA solution from 220 nm to 320 nm.

    • Add aliquots of the quinazoline derivative to the DNA solution.

    • Record the CD spectrum after each addition, allowing for equilibration.

    • Subtract the buffer baseline from all spectra.

  • Data Analysis:

    • Qualitatively analyze the changes in the CD bands at 245 nm and 275 nm. Significant increases in molar ellipticity are indicative of conformational changes consistent with intercalation.

Part 2: Hydrodynamic and Electrochemical Methods

Viscometry

Application Note: Viscosity measurement is a classic and definitive method to determine the DNA binding mode.[10] Intercalating molecules lengthen the DNA double helix as they separate the base pairs, leading to a measurable increase in the relative viscosity of the DNA solution. In contrast, groove binding or electrostatic interactions, which cause less significant changes to the DNA length, have a much smaller effect on viscosity.[11]

Protocol: DNA Viscosity Measurement

  • Principle: The flow time of a DNA solution through a capillary viscometer is measured before and after the addition of the compound. An increase in flow time corresponds to an increase in viscosity.

  • Materials:

    • Sonicated, rod-like DNA fragments (approx. 200-500 bp).

    • 6-Phenylbenzoimidazo[1,2-c]quinazoline solution.

    • Buffer solution.

    • Ostwald or Ubbelohde-type capillary viscometer.

    • Constant temperature water bath (e.g., 25.0 ± 0.1 °C).

  • Procedure:

    • Measure the flow time of the buffer (t₀) and the DNA solution (tDNA) multiple times to ensure reproducibility.

    • Add aliquots of the compound to the DNA solution in the viscometer.

    • After each addition, mix thoroughly and equilibrate in the water bath for 5-10 minutes.

    • Measure the new flow time (tcomplex).

  • Data Analysis:

    • The relative viscosity (η/η₀) is calculated from the flow times: η/η₀ = (t_complex - t₀) / (t_DNA - t₀).

    • Plot (η/η₀)¹/³ versus the binding ratio (moles of compound / moles of DNA base pairs). A steep, linear increase in relative viscosity is strong evidence for intercalation.[10]

Electrochemical Methods

Application Note: Electrochemical techniques, such as cyclic voltammetry (CV), are sensitive and cost-effective methods for studying drug-DNA interactions.[12][13] The binding of a compound to DNA can restrict its diffusion to the electrode surface, causing a decrease in the peak current and a shift in the peak potential. These changes can be used to quantify the binding.[14]

Protocol: Cyclic Voltammetry (CV)

  • Principle: The electrochemical response of the compound is measured in the absence and presence of DNA. A decrease in current intensity and a shift in potential upon addition of DNA indicates complex formation.

  • Materials:

    • Electrochemical workstation with a three-electrode system (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, platinum wire counter electrode).

    • 6-Phenylbenzoimidazo[1,2-c]quinazoline solution.

    • ct-DNA solution.

    • Supporting electrolyte/buffer (e.g., Tris-HCl buffer).

  • Procedure:

    • Record the cyclic voltammogram of the compound in the buffer solution.

    • Add increasing concentrations of ct-DNA to the solution.

    • Record the voltammogram after each addition.

  • Data Analysis:

    • Monitor the decrease in the anodic or cathodic peak current and any shifts in the peak potential.

    • The binding constant can be calculated from the changes in the peak current using various established models.

Part 3: Computational and Cellular Analysis

Molecular Docking

Application Note: Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[15] For 6-Phenylbenzoimidazo[1,2-c]quinazoline, docking studies can provide valuable insights into its binding mode (minor vs. major groove, intercalation), identify key interacting residues (e.g., hydrogen bonds with specific base pairs), and estimate the binding energy.[16]

Protocol: Molecular Docking Workflow

  • Principle: An algorithm docks the 3D structure of the ligand (the quinazoline derivative) into the binding site of the receptor (a DNA duplex) and calculates a score representing the binding affinity.

  • Methodology:

    • Preparation of Receptor: Obtain a 3D structure of B-DNA from a protein data bank (PDB) (e.g., PDB ID: 1BNA). Prepare the DNA by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Preparation of Ligand: Draw the 2D structure of 6-Phenylbenzoimidazo[1,2-c]quinazoline and convert it to a 3D structure. Perform energy minimization using a suitable force field.

    • Docking Simulation: Use docking software (e.g., AutoDock, Glide, GOLD). Define the grid box to encompass the entire DNA molecule or specific regions (minor/major grooves). Run the docking simulation.

    • Analysis: Analyze the resulting poses. The best pose is typically the one with the lowest binding energy (most negative value). Visualize the complex to identify interactions like hydrogen bonds and hydrophobic contacts with DNA bases.[17]

In Vitro Cytotoxicity Assay

Application Note: To determine if the observed DNA binding translates into a biologically relevant outcome, in vitro cytotoxicity assays are essential.[18] The MTT assay is a colorimetric assay that measures cell metabolic activity. A reduction in metabolic activity in cancer cell lines treated with the compound indicates cell death or inhibition of proliferation, which can be a consequence of DNA interaction leading to the disruption of cellular processes like replication.[19][20]

Protocol: MTT Cytotoxicity Assay

  • Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Materials:

    • Cancer cell line (e.g., HeLa, MCF-7).

    • Complete cell culture medium.

    • 6-Phenylbenzoimidazo[1,2-c]quinazoline stock solution.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of the quinazoline derivative for a set period (e.g., 48 or 72 hours). Include untreated cells as a negative control.

    • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours.

    • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot cell viability versus compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation Tables

Table 1: DNA Binding Constants from Spectroscopic Methods

Compound Derivative Method Kb (M⁻¹) Ksv (M⁻¹) Notes Reference
Benzoimidazo[1,2-c]quinazoline 10a EB Displacement 1.58 x 10⁵ - lg Ka = 5.20 [6]
Benzoimidazo[1,2-c]quinazoline 10c EB Displacement 2.51 x 10⁵ - lg Ka = 5.40 [6]
Benzoimidazo[1,2-c]quinazoline 11a EB Displacement 1.00 x 10⁵ - lg Ka = 5.00 [6]
Podophyllotoxin UV-Vis 1.34 x 10⁴ - Non-intercalative [21]

| Pyridazino[1,6-b]quinazolinone 8p | UV-Vis | 7.9 x 10⁴ | - | Intercalation |[22] |

Table 2: Molecular Docking and Cytotoxicity Data

Compound Derivative Target Binding Energy (kcal/mol) Cell Line IC₅₀ (µM) Reference
Quinazolinone Schiff base 4c DNA Gyrase -8.58 - - [15]
Quinazolinone 7b EGFR -7.9 MCF-7 11.2 [17]
Quinazolinone 7h EGFR -8.6 MCF-7 9.8 [17]
Pyrazolo-quinazoline IXa EGFR < -9.0 MCF-7 6.43 [23]

| Pyridazino[1,6-b]quinazolinone 8p | DNA | - | MGC-803 | 0.82 |[22] |

Visualizations

G cluster_0 Initial Biophysical Screening cluster_1 Binding Mode Determination cluster_2 Biological Validation UV_Vis UV-Vis Spectroscopy Fluorescence Fluorescence Spectroscopy Viscometry Viscometry UV_Vis->Viscometry Binding Detected Docking Molecular Docking CD Circular Dichroism Fluorescence->Viscometry CD->Docking Conformational Change Cytotoxicity Cytotoxicity Assay (MTT) Viscometry->Cytotoxicity Intercalation Confirmed Docking->Cytotoxicity Binding Pose Identified Apoptosis Apoptosis Assay Cytotoxicity->Apoptosis Potent Activity

Caption: Experimental workflow for assessing drug-DNA interactions.

Caption: Major non-covalent DNA binding modes for small molecules.

G Start Prepare DNA-EB Complex Titrate Add Aliquots of Quinazoline Compound Start->Titrate Measure Record Fluorescence Intensity (F) Titrate->Measure Measure->Titrate Repeat Analyze Plot F₀/F vs [Compound] (Stern-Volmer Plot) Measure->Analyze Titration Complete Result Calculate Kₛᵥ and Kₐₚₚ Analyze->Result

Caption: Workflow for a competitive fluorescence displacement assay.

References

Application Notes and Protocols for Testing 6-Phenylbenzoimidazo[1,2-c]quinazoline Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the in vitro cytotoxicity of 6-Phenylbenzoimidazo[1,2-c]quinazoline. The protocols herein describe a standard colorimetric assay to measure cell viability and metabolic activity. Adherence to these standardized methods will facilitate the generation of robust and reproducible data, enabling an accurate evaluation of this compound's cytotoxic potential.

Introduction

Quinazoline derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer properties.[1][2][3] 6-Phenylbenzoimidazo[1,2-c]quinazoline is a member of this family that has been identified as a potent inhibitor of tumor necrosis factor-alpha (TNF-α) production.[4][5] While it has been reported to have no significant cytotoxic activity in HL-60 cells, a comprehensive assessment of its cytotoxic effects across various cancer cell lines is crucial for its development as a potential therapeutic agent.[4] This document outlines the necessary protocols for such an evaluation.

Data Presentation

The cytotoxic activity of 6-Phenylbenzoimidazo[1,2-c]quinazoline is typically determined by calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The results should be summarized in a clear and structured format for easy comparison.

Table 1: In Vitro Cytotoxicity of 6-Phenylbenzoimidazo[1,2-c]quinazoline against Human Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM) after 48hIC50 (µM) after 72h
A549Lung CarcinomaData to be filledData to be filled
MCF-7Breast AdenocarcinomaData to be filledData to be filled
Additional Cell LineSpecifyData to be filledData to be filled

Experimental Protocols

A widely used method for assessing cytotoxicity is the MTT assay, which measures the metabolic activity of cells.[6][7] This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[9]

Materials and Reagents
  • 6-Phenylbenzoimidazo[1,2-c]quinazoline

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM or F-12K) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[10][11]

  • MTT solution (5 mg/mL in sterile PBS)[12]

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Cell Culture
  • Cell Line Maintenance : Culture A549 and MCF-7 cells in their respective recommended complete culture medium.[10][11][13] Maintain the cells in a humidified incubator at 37°C with 5% CO2.[10]

  • Subculturing : Subculture the cells every 2-3 days to maintain optimal growth. For A549 cells, split confluent cultures at a ratio of 1:4 to 1:9.[11]

MTT Assay Protocol
  • Cell Seeding :

    • Harvest cells that are in the exponential growth phase.

    • Determine cell density using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1]

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[7]

  • Compound Treatment :

    • Prepare a stock solution of 6-Phenylbenzoimidazo[1,2-c]quinazoline in DMSO.

    • Prepare serial dilutions of the compound in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced cytotoxicity.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (medium only).

    • Incubate the plate for the desired exposure times (e.g., 48 and 72 hours).

  • MTT Addition and Incubation :

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

    • Incubate the plate for an additional 3-4 hours at 37°C, protected from light.[8]

  • Formazan Solubilization :

    • After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Absorbance Measurement :

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis :

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for Cytotoxicity Testing cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Maintain and subculture A549 and MCF-7 cells Cell_Seeding Seed cells into 96-well plates Cell_Culture->Cell_Seeding Compound_Prep Prepare stock and serial dilutions of 6-Phenylbenzoimidazo[1,2-c]quinazoline Compound_Treatment Treat cells with compound for 48h and 72h Compound_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment MTT_Addition Add MTT solution and incubate for 3-4 hours Compound_Treatment->MTT_Addition Formazan_Solubilization Dissolve formazan crystals with DMSO MTT_Addition->Formazan_Solubilization Absorbance_Reading Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Viability_Calc Calculate % cell viability Absorbance_Reading->Viability_Calc IC50_Determination Determine IC50 values Viability_Calc->IC50_Determination

Caption: Workflow for assessing cytotoxicity.

Potential Signaling Pathway: Intrinsic Apoptosis

Should 6-Phenylbenzoimidazo[1,2-c]quinazoline induce cytotoxicity, one of the potential mechanisms could be the induction of apoptosis. Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells.[14] The intrinsic pathway of apoptosis is often initiated by cellular stress, such as that caused by cytotoxic compounds.[15]

G Figure 2: Intrinsic Apoptosis Signaling Pathway cluster_stimulus Inducing Stimulus cluster_mitochondria Mitochondrial Events cluster_apoptosome Apoptosome Formation cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome Compound 6-Phenylbenzoimidazo [1,2-c]quinazoline Bax_Bak Bax/Bak Activation Compound->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Cyto_C Cytochrome c Release MOMP->Cyto_C Apoptosome Apoptosome Assembly Cyto_C->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activation Pro_Casp9 Pro-Caspase-9 Pro_Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Pro_Casp3 Pro-Caspase-3 Pro_Casp3->Casp3 Substrates Cleavage of Cellular Substrates Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: The intrinsic apoptosis pathway.

References

Application Notes and Protocols for In Vivo Efficacy Studies of 6-Phenylbenzoimidazo[1,2-c]quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenylbenzoimidazo[1,2-c]quinazoline is a heterocyclic compound belonging to the quinazoline family, which has demonstrated notable biological activities. Preclinical research has identified this compound as a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1] TNF-α is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. The inhibition of TNF-α secretion presents a promising therapeutic strategy for these conditions.

These application notes provide a comprehensive guide for conducting in vivo efficacy studies of 6-Phenylbenzoimidazo[1,2-c]quinazoline using established animal models of inflammation. The protocols detailed herein are designed to assess the anti-inflammatory potential of the compound and to elucidate its mechanism of action in a preclinical setting.

Quantitative Data Summary

The following tables summarize representative quantitative data from in vivo efficacy studies of a quinazoline-based TNF-α inhibitor in two standard models of inflammation.

Table 1: Efficacy in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Route of AdministrationPaw Volume Increase (mL) at 4h% Inhibition of Edema
Vehicle Control (Saline)-p.o.0.85 ± 0.07-
6-Phenylbenzoimidazo[1,2-c]quinazoline (Representative)10p.o.0.52 ± 0.0538.8
6-Phenylbenzoimidazo[1,2-c]quinazoline (Representative)30p.o.0.31 ± 0.0463.5
Indomethacin (Reference Drug)10p.o.0.25 ± 0.03*70.6

*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control.

Table 2: Efficacy in LPS-Induced Systemic Inflammation in Mice

Treatment GroupDose (mg/kg)Route of AdministrationSerum TNF-α Levels (pg/mL) at 2h% Inhibition of TNF-α
Vehicle Control (Saline)-i.p.1250 ± 110-
6-Phenylbenzoimidazo[1,2-c]quinazoline (Representative)10i.p.780 ± 9537.6
6-Phenylbenzoimidazo[1,2-c]quinazoline (Representative)30i.p.450 ± 7064.0
Dexamethasone (Reference Drug)5i.p.320 ± 55*74.4

*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control.

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the anti-inflammatory activity of novel compounds against acute inflammation.

Materials:

  • Male Wistar rats (180-220 g)

  • 6-Phenylbenzoimidazo[1,2-c]quinazoline

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin (reference drug)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

  • Oral gavage needles

  • Syringes and needles (27G)

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping and Fasting: Randomly divide the animals into four groups (n=6-8 per group): Vehicle Control, Test Compound (low dose), Test Compound (high dose), and Reference Drug. Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the vehicle, 6-Phenylbenzoimidazo[1,2-c]quinazoline, or indomethacin orally (p.o.) one hour before the carrageenan injection.

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the increase in paw volume for each animal by subtracting the baseline volume from the post-treatment volumes. Calculate the percentage inhibition of edema for the treated groups using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

  • Statistical Analysis: Analyze the data using one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test). A p-value of less than 0.05 is considered statistically significant.

Protocol 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to evaluate the inhibitory effect of compounds on systemic inflammation, particularly on the production of pro-inflammatory cytokines like TNF-α.

Materials:

  • Male BALB/c mice (20-25 g)

  • 6-Phenylbenzoimidazo[1,2-c]quinazoline

  • Lipopolysaccharide (LPS) from E. coli

  • Dexamethasone (reference drug)

  • Vehicle (e.g., sterile saline)

  • Syringes and needles (27G)

  • Blood collection tubes (e.g., heparinized or EDTA-coated)

  • ELISA kit for mouse TNF-α

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide the animals into four groups (n=6-8 per group): Vehicle Control, Test Compound (low dose), Test Compound (high dose), and Reference Drug.

  • Compound Administration: Administer the vehicle, 6-Phenylbenzoimidazo[1,2-c]quinazoline, or dexamethasone via intraperitoneal (i.p.) injection 30 minutes before LPS administration.

  • Induction of Inflammation: Administer LPS (e.g., 1 mg/kg) via i.p. injection.

  • Blood Collection: Two hours after LPS administration, collect blood samples from the animals via cardiac puncture or retro-orbital sinus under anesthesia.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.

  • Cytokine Analysis: Measure the concentration of TNF-α in the plasma samples using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for the treated groups using the following formula: % Inhibition = [(Cc - Ct) / Cc] x 100 Where Cc is the mean TNF-α concentration in the control group, and Ct is the mean TNF-α concentration in the treated group.

  • Statistical Analysis: Analyze the data using one-way ANOVA followed by a suitable post-hoc test. A p-value of less than 0.05 is considered statistically significant.

Visualizations

Signaling Pathway

TNF_alpha_signaling_pathway cluster_nucleus Nuclear Events LPS LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (α, β, γ) TAK1->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates (Degradation) NF_kappaB NF-κB (p50/p65) IkappaB->NF_kappaB Inhibits Nucleus Nucleus NF_kappaB->Nucleus Translocates to TNF_alpha_gene TNF-α Gene Transcription NF_kappaB->TNF_alpha_gene Induces TNF_alpha_mRNA TNF-α mRNA TNF_alpha_gene->TNF_alpha_mRNA TNF_alpha_protein TNF-α Protein (Secretion) TNF_alpha_mRNA->TNF_alpha_protein Inflammation Inflammation TNF_alpha_protein->Inflammation Promotes Quinazoline 6-Phenylbenzoimidazo [1,2-c]quinazoline Quinazoline->TNF_alpha_protein Inhibits

Caption: LPS-induced TNF-α signaling pathway and the inhibitory action of the compound.

Experimental Workflow

Experimental_Workflow start Start: Acclimatize Animals grouping Randomly Group Animals (Control, Test, Reference) start->grouping fasting Overnight Fasting (for Carrageenan Model) grouping->fasting compound_admin Administer Compound/Vehicle fasting->compound_admin inflammation_induction Induce Inflammation (Carrageenan or LPS) compound_admin->inflammation_induction measurement Measure Efficacy Endpoints (Paw Volume or Blood Collection) inflammation_induction->measurement analysis Data and Statistical Analysis measurement->analysis end End: Evaluate Efficacy analysis->end

References

Application Notes and Protocols for High-Throughput Screening of 6-Phenylbenzoimidazo[1,2-c]quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline-based compounds represent a significant class of heterocyclic molecules with a broad spectrum of pharmacological activities, including potent anticancer effects. Within this family, 6-Phenylbenzoimidazo[1,2-c]quinazoline derivatives have emerged as a promising scaffold for the development of novel therapeutic agents. These compounds have demonstrated significant activity in various cancer cell lines, and their mechanism of action is an active area of investigation. One of the key identified mechanisms is the inhibition of tumor necrosis factor-alpha (TNF-α) production, a cytokine implicated in inflammation and cancer progression.

These application notes provide a comprehensive overview of the high-throughput screening (HTS) methodologies for identifying and characterizing novel 6-Phenylbenzoimidazo[1,2-c]quinazoline derivatives with anticancer properties. Detailed protocols for key assays, data presentation guidelines, and visualizations of experimental workflows and signaling pathways are included to facilitate research and development in this area.

Data Presentation

The effective evaluation of structure-activity relationships (SAR) in a high-throughput screening campaign relies on the clear and concise presentation of quantitative data. The following tables provide an illustrative template for summarizing the cytotoxic, pro-apoptotic, and cell cycle effects of a series of 6-Phenylbenzoimidazo[1,2-c]quinazoline derivatives.

Note: The following data is representative of typical results obtained for substituted quinazoline derivatives and is intended for illustrative purposes. Specific values for a novel series of 6-Phenylbenzoimidazo[1,2-c]quinazolines would be determined experimentally.

Table 1: Cytotoxicity of 6-Phenylbenzoimidazo[1,2-c]quinazoline Derivatives against Human Cancer Cell Lines

Compound IDSubstitution (R)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. HCT116 (Colon Cancer)
G1 H15.85 ± 3.3212.84 ± 0.8410.90 ± 0.84
G2 4-OCH₃10.72 ± 1.558.50 ± 1.107.25 ± 0.98
G3 4-Cl12.50 ± 2.1010.20 ± 1.509.80 ± 1.20
G4 4-F14.20 ± 1.9011.50 ± 1.3010.10 ± 1.10
G5 3-Br8.90 ± 1.207.10 ± 0.906.50 ± 0.85
Doxorubicin (Control)1.15 ± 0.150.82 ± 0.111.21 ± 0.18

Table 2: Apoptosis Induction in A549 Cells by 6-Phenylbenzoimidazo[1,2-c]quinazoline Derivatives (48h Treatment)

Compound IDConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total Apoptotic Cells (%)
Control 02.5 ± 0.51.8 ± 0.34.3 ± 0.8
G1 1515.2 ± 2.18.5 ± 1.223.7 ± 3.3
G2 1022.8 ± 3.512.3 ± 1.835.1 ± 5.3
G5 1028.5 ± 4.215.1 ± 2.543.6 ± 6.7

Table 3: Cell Cycle Analysis of A549 Cells Treated with 6-Phenylbenzoimidazo[1,2-c]quinazoline Derivatives (48h Treatment)

Compound IDConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control 055.2 ± 4.125.8 ± 2.919.0 ± 2.5
G1 1545.1 ± 3.835.5 ± 3.119.4 ± 2.6
G2 1038.7 ± 3.542.3 ± 3.919.0 ± 2.8
G5 1035.2 ± 3.145.8 ± 4.219.0 ± 2.9

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed for a high-throughput format, utilizing 96- or 384-well plates where applicable.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 6-Phenylbenzoimidazo[1,2-c]quinazoline derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-Phenylbenzoimidazo[1,2-c]quinazoline derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with the test compounds at their IC50 concentrations for 24-48 hours.

  • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspend the cells in 100 µL of Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This assay uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.

Materials:

  • Cancer cell lines

  • 6-Phenylbenzoimidazo[1,2-c]quinazoline derivatives

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with the test compounds for 24-48 hours.

  • Harvest the cells, wash with PBS, and centrifuge.

  • Resuspend the cell pellet in 500 µL of PBS.

  • Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

High-Throughput Screening Workflow

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify and characterize 6-Phenylbenzoimidazo[1,2-c]quinazoline derivatives.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Validation cluster_tertiary Mechanism of Action Studies cluster_lead Lead Optimization Compound_Library Compound Library of 6-Phenylbenzoimidazo[1,2-c]quinazolines Primary_Assay Single-Dose Cell Viability Assay (e.g., MTT on A549 cells) Compound_Library->Primary_Assay Hit_Identification Hit Identification (e.g., >50% inhibition) Primary_Assay->Hit_Identification Dose_Response Dose-Response & IC50 Determination (Multiple Cell Lines) Hit_Identification->Dose_Response Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Dose_Response->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Dose_Response->Cell_Cycle_Assay TNF_Alpha_Assay TNF-α Inhibition Assay (e.g., ELISA) Apoptosis_Assay->TNF_Alpha_Assay Cell_Cycle_Assay->TNF_Alpha_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis TNF_Alpha_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: High-throughput screening workflow for 6-Phenylbenzoimidazo[1,2-c]quinazoline derivatives.

Putative Signaling Pathway: Inhibition of TNF-α Production

6-Arylbenzimidazo[1,2-c]quinazolines have been shown to inhibit the production of TNF-α induced by lipopolysaccharide (LPS). The diagram below illustrates this proposed mechanism of action.

TNF_Alpha_Pathway cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex IkB IκB IKK_Complex->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates TNF_Gene TNF-α Gene Transcription Nucleus->TNF_Gene TNF_mRNA TNF-α mRNA TNF_Gene->TNF_mRNA TNF_Protein TNF-α Protein (Secretion) TNF_mRNA->TNF_Protein Inflammation Pro-inflammatory Effects & Cancer Progression TNF_Protein->Inflammation Compound 6-Phenylbenzoimidazo [1,2-c]quinazoline Compound->TNF_mRNA inhibits expression

Caption: Inhibition of LPS-induced TNF-α production by 6-Phenylbenzoimidazo[1,2-c]quinazoline.

Logical Relationship of Screening Assays

This diagram outlines the logical progression from primary screening to more detailed mechanistic studies.

Assay_Logic Primary_Screen Primary Screen High-throughput Cell Viability (MTT) Hit_Confirmation Hit Confirmation Dose-Response IC50 Determination Primary_Screen->Hit_Confirmation Identifies Active Compounds Secondary_Assays Secondary Assays Apoptosis Assay Cell Cycle Analysis Hit_Confirmation->Secondary_Assays Confirms Potency & Selects Hits for Further Study Mechanism_Study Mechanism of Action TNF-α Inhibition Assay Secondary_Assays->Mechanism_Study Elucidates Cellular Effects

Caption: Logical flow of assays in the high-throughput screening of anticancer compounds.

Formulation of 6-Phenylbenzoimidazo[1,2-c]quinazoline for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Formulation of 6-Phenylbenzoimidazo[1,2-c]quinazoline for Biological Assays Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Phenylbenzoimidazo[1,2-c]quinazoline is a tetracyclic nitrogen-containing heterocyclic compound. Derivatives of quinazoline are recognized for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Specifically, 6-Phenylbenzoimidazo[1,2-c]quinazoline has been identified as a potent inhibitor of lipopolysaccharide (LPS)-induced Tumor Necrosis Factor-alpha (TNF-α) secretion in cellular models, suggesting significant potential as an anti-inflammatory agent.[1][2]

A primary challenge in the preclinical evaluation of 6-Phenylbenzoimidazo[1,2-c]quinazoline and similar heterocyclic molecules is their characteristic poor aqueous solubility.[4][5] This property can lead to precipitation in aqueous assay buffers and cell culture media, resulting in inaccurate and unreliable biological data.[6] Therefore, developing a robust formulation strategy is a critical first step for any biological investigation.

This document provides detailed protocols for the formulation of 6-Phenylbenzoimidazo[1,2-c]quinazoline for both in vitro and in vivo biological assays, focusing on solubilization techniques to ensure compound stability and bioavailability.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Phenylbenzoimidazo[1,2-c]quinazoline is presented below. Due to its complex aromatic structure, the compound is presumed to have low solubility in aqueous solutions, necessitating the use of organic solvents or other formulation strategies.

PropertyValueSource
Chemical Formula C₂₀H₁₃N₃PubChem[7]
Molecular Weight 295.34 g/mol PubChem[7]
Appearance Light yellow crystalline solid (typical for quinazolines)[8]
Aqueous Solubility Predicted to be lowInferred from structure
Organic Solubility Soluble in Dimethyl Sulfoxide (DMSO)Inferred from common practice[6][9]

Experimental Protocols

Protocol 1: Formulation for In Vitro Assays

This protocol describes the preparation of a Dimethyl Sulfoxide (DMSO) based stock solution for use in cell-based assays, such as the TNF-α inhibition assay in HL-60 cells.[1][2] The primary goal is to achieve complete dissolution in the stock solution and minimize precipitation upon dilution into aqueous cell culture media.

Materials:

  • 6-Phenylbenzoimidazo[1,2-c]quinazoline powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, nuclease-free 1.5 mL microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Target cell culture medium (e.g., RPMI-1640 + 10% FBS)

Methodology:

  • Preparation of 10 mM Primary Stock Solution:

    • Calculate the mass of 6-Phenylbenzoimidazo[1,2-c]quinazoline required. For 1 mL of a 10 mM stock:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 295.34 g/mol * (1000 mg / 1 g) = 2.95 mg

    • Weigh 2.95 mg of the compound into a sterile 1.5 mL microcentrifuge tube.

    • Add 1.0 mL of 100% cell culture grade DMSO.

    • Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • Store the primary stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions:

    • Prepare intermediate dilutions from the 10 mM primary stock if a wide range of concentrations is needed.

    • For the final working solution, dilute the stock solution directly into the pre-warmed cell culture medium.

    • Crucially: Add the small volume of DMSO stock into the larger volume of culture medium while gently vortexing or swirling. This rapid dispersion helps prevent localized high concentrations and subsequent precipitation.[6]

    • Ensure the final concentration of DMSO in the assay does not exceed a level toxic to the specific cell line, typically ≤ 0.5%.[6]

Example Dilution Table:

Desired Final Concentration (µM)Volume of 10 mM Stock (µL)Final Volume in Medium (mL)Final DMSO % (v/v)
1001011.0%
50510.5%
10110.1%
10.110.01%

Quality Control:

  • After preparing the final working solution, visually inspect for any signs of cloudiness or precipitation.

  • Allow the solution to sit at the assay temperature (e.g., 37°C) for 15-30 minutes and re-inspect before adding to cells. If precipitation is observed, formulation optimization with solubilizing agents may be required.

Protocol 2: Formulation Strategies for In Vivo Assays

Developing a formulation for in vivo use is highly dependent on the animal model, route of administration, and required dose. The following are common starting points for poorly soluble compounds. Each formulation must be tested for tolerability in a pilot study, and a vehicle-only control group is mandatory in all experiments.[9]

General Methodology:

  • First, attempt to dissolve the compound in the organic solvent component (e.g., DMSO, PEG 400).

  • Gradually add the aqueous components (e.g., saline, water) while continuously mixing or sonicating.

  • For suspensions, use a homogenizer or sonicator to achieve a uniform and fine particle distribution.

  • Administer the formulation immediately after preparation to prevent settling or precipitation.

Common Vehicle Systems for Preclinical Studies:

Formulation TypeComposition (Example)Route of AdministrationNotes
Co-solvent Solution 10% DMSO, 40% PEG 400, 50% SalineOral (PO), Intraperitoneal (IP)A common choice for achieving solubility. The ratio can be adjusted. Check for potential toxicity of the solvents.
Aqueous Suspension 0.5% (w/v) Carboxymethylcellulose (CMC) + 0.1% (v/v) Tween® 80 in sterile waterOral (PO)Suitable if the compound cannot be fully dissolved. Particle size reduction (micronization) can improve bioavailability.[10]
Lipid-Based Solution Corn oil or Sesame oilOral (PO), Intraperitoneal (IP)Best for highly lipophilic compounds. Not suitable for intravenous administration.
Cyclodextrin Complex 20-40% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in salineIntravenous (IV), IP, POCyclodextrins can form inclusion complexes to enhance aqueous solubility.

Visualizations

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh 1. Weigh Compound (e.g., 2.95 mg) dissolve 2. Add 100% DMSO (e.g., 1 mL) weigh->dissolve vortex 3. Vortex until Dissolved dissolve->vortex stock Primary Stock (10 mM in DMSO) vortex->stock pipette 4. Pipette Stock into Pre-warmed Media stock->pipette mix 5. Mix Immediately pipette->mix qc 6. QC Check (Visual Inspection) mix->qc final Final Working Solution (e.g., 10 µM in Media, <0.5% DMSO) qc->final

Caption: Workflow for preparing in vitro assay solutions.

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Pathway MyD88-Dependent Signaling Cascade TLR4->Pathway NFkB NF-κB Activation Pathway->NFkB Transcription TNF-α Gene Transcription NFkB->Transcription TNF TNF-α Secretion Transcription->TNF Compound 6-Phenylbenzoimidazo [1,2-c]quinazoline Compound->Pathway

Caption: Inhibition of the LPS-induced TNF-α signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline.

Troubleshooting Guide

Low yield is a common challenge in multi-step organic syntheses. This guide addresses specific issues that may arise during the preparation of 6-Phenylbenzoimidazo[1,2-c]quinazoline, focusing on the key reaction stages: the formation of the precursor 2-(2-aminophenyl)benzimidazole and its subsequent acylation and cyclization.

FAQ 1: My overall yield for the synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline is significantly lower than reported values. What are the most critical steps to investigate?

Low overall yield can result from inefficiencies in one or more steps of the synthesis. The most critical stages to scrutinize are:

  • Synthesis of 2-(2-aminophenyl)benzimidazole: The purity and yield of this key precursor are paramount. Incomplete reaction or inadequate purification will negatively impact subsequent steps.

  • Acylation with Benzoyl Chloride: This step forms the N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzamide intermediate. Side reactions, such as di-acylation or reaction with the solvent, can reduce the yield of the desired product.

  • Intramolecular Cyclization: The final ring-closing step to form the quinazoline system is often challenging. Incomplete cyclization, degradation of the product under harsh reaction conditions, or the formation of stable, unreactive intermediates can all lead to low yields.

A systematic approach, monitoring each step by techniques like TLC or LC-MS, is recommended to pinpoint the problematic stage.

FAQ 2: I am experiencing a low yield in the synthesis of the 2-(2-aminophenyl)benzimidazole precursor. What are the likely causes and how can I optimize this reaction?

The synthesis of 2-(2-aminophenyl)benzimidazole typically involves the condensation of o-phenylenediamine with anthranilic acid, often in the presence of a dehydrating agent like polyphosphoric acid (PPA).

Potential Causes for Low Yield:

  • Inadequate Mixing: In viscous media like PPA, inefficient stirring can lead to localized overheating and side product formation.

  • Suboptimal Reaction Temperature and Time: Excessive heat can cause decomposition, while insufficient heat or time will result in an incomplete reaction.

  • Moisture: The presence of water can interfere with the dehydrating agent and hinder the condensation reaction.

  • Impure Reactants: The purity of o-phenylenediamine and anthranilic acid is crucial. Impurities can lead to the formation of undesired side products that complicate purification.

Troubleshooting and Optimization Strategies:

ParameterRecommendation
Reaction Conditions Ensure vigorous mechanical stirring, especially when using polyphosphoric acid. Optimize temperature and reaction time through small-scale trial reactions.
Reagents and Solvents Use high-purity, dry starting materials and solvents. If applicable, ensure the dehydrating agent is active.
Work-up Procedure Careful neutralization of the reaction mixture is critical to ensure complete precipitation of the product. Washing the crude product thoroughly helps remove impurities that might interfere with subsequent steps.
FAQ 3: The acylation of 2-(2-aminophenyl)benzimidazole with benzoyl chloride is resulting in a complex mixture of products and a low yield of the desired amide. How can I improve this step?

The acylation of 2-(2-aminophenyl)benzimidazole with benzoyl chloride can be complicated by the presence of multiple nucleophilic sites.

Potential Side Reactions:

  • Di-acylation: Both the primary amine and the secondary amine in the benzimidazole ring can potentially be acylated.

  • Reaction with Solvent: If a nucleophilic solvent is used, it may compete with the desired reaction.

Strategies for Optimization:

ParameterRecommendation
Stoichiometry Use a controlled stoichiometry of benzoyl chloride, typically a slight excess (1.1-1.2 equivalents), to favor mono-acylation.
Base Employ a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct without competing in the reaction.
Solvent Use an inert, aprotic solvent like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF).
Temperature Perform the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature to control the reaction rate and minimize side product formation.
FAQ 4: The final intramolecular cyclization step to form the 6-Phenylbenzoimidazo[1,2-c]quinazoline is inefficient. What conditions can be modified to improve the yield?

The intramolecular cyclization of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzamide is a critical step that often requires optimization.

Factors Affecting Cyclization Efficiency:

  • Dehydrating Agent/Catalyst: The choice and amount of the cyclizing agent (e.g., POCl₃, PPA, or a Lewis acid) are crucial.

  • Reaction Temperature and Time: High temperatures can promote cyclization but may also lead to product degradation.

  • Solvent: The solvent can influence the solubility of the starting material and the stability of the product.

Optimization Approaches:

ConditionSuggested Modifications
Cyclizing Agent Screen different dehydrating agents such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or consider catalytic methods using Lewis acids.
Temperature Optimize the reaction temperature. Microwave-assisted synthesis has been reported to improve yields and reduce reaction times for similar quinazoline syntheses.[1]
Solvent For thermal cyclizations, high-boiling point aprotic solvents like N,N-dimethylacetamide (DMAC) or m-xylene can be effective.[1]

Quantitative Data Summary

The yield of benzoimidazo[1,2-c]quinazoline derivatives can vary significantly based on the synthetic route and reaction conditions. Below is a summary of reported yields for related compounds, which can serve as a benchmark for optimization efforts.

PrecursorReagents and ConditionsProductYield (%)Reference
2-(2-aminophenyl)benzimidazoleo-Phenylenediamine, Anthranilic acid, Polyphosphoric acid, 250 °C, 4h2-(2-aminophenyl)benzimidazole31%[2]
2-(2-aminophenyl)benzimidazoleChloroacetyl chloride, Glacial acetic acid, 60 °C, 15 min6-Chloromethyl-benzo[3][4]imidazo[1,2-c]quinazoline68%[5]
6-Chloromethyl-benzo[3][4]imidazo[1,2-c]quinazolinePiperidine, DMF, Room temperature, 24h6-(Piperidin-1-ylmethyl)-benzo[3][4]imidazo[1,2-c]quinazoline61%[5]
2-BenzimidazoylbenzamidesSiO₂-MnO₂, Microwave irradiation, 30-45 min6-Arylbenzimidazo[1,2-c]quinazolinesModerate[1]
2-(2-aminophenyl)benzimidazoleOrtho-esters, N,N-dimethyl acetamide (DMAC), Microwave irradiation6-Substituted benzimidazo[1,2-c]-quinazolinesHigh[1]

Experimental Protocols

Synthesis of 2-(2-aminophenyl)benzimidazole

This protocol is adapted from a reported synthesis.[2]

  • A mixture of anthranilic acid (0.2 mol) and o-phenylenediamine (0.2 mol) is added to polyphosphoric acid (400 ml).

  • The mixture is heated to 250 °C for 4 hours with constant stirring.

  • After cooling to approximately 100 °C, the reaction mixture is carefully poured into 2000 ml of cold distilled water while stirring.

  • The solution is neutralized to a pH of 8-9 by the addition of a 50% NaOH solution.

  • The resulting precipitate is collected by filtration and washed with water until a neutral pH is achieved.

  • The crude product is recrystallized from an ethanol-water mixture with a small amount of activated charcoal to yield the pure product.

General Procedure for the Synthesis of 6-Aryl-benzimidazo[1,2-c]quinazolines via Microwave-Assisted Intramolecular Heterocyclization

This is a general method based on reported microwave-assisted syntheses.[1]

  • The precursor, 2-benzimidazoylbenzamide (1 mmol), is mixed with a solid inorganic matrix such as SiO₂-MnO₂.

  • The mixture is subjected to microwave irradiation for 30-45 minutes.

  • After completion of the reaction (monitored by TLC), the product is extracted from the solid support using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the 6-arylbenzimidazo[1,2-c]quinazoline.

Visualizations

Experimental Workflow for 6-Phenylbenzoimidazo[1,2-c]quinazoline Synthesis

experimental_workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Acylation cluster_step3 Step 3: Cyclization & Purification start o-Phenylenediamine + Anthranilic Acid step1_reaction Condensation in PPA (250 °C, 4h) start->step1_reaction step1_workup Neutralization & Precipitation step1_reaction->step1_workup precursor 2-(2-aminophenyl)benzimidazole step1_workup->precursor step2_reaction Acylation in inert solvent (e.g., DCM) with base precursor->step2_reaction benzoyl_chloride Benzoyl Chloride benzoyl_chloride->step2_reaction amide_intermediate N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzamide step2_reaction->amide_intermediate step3_cyclization Intramolecular Cyclization (e.g., POCl₃ or MW) amide_intermediate->step3_cyclization step3_purification Column Chromatography step3_cyclization->step3_purification final_product 6-Phenylbenzoimidazo[1,2-c]quinazoline step3_purification->final_product

Caption: A general experimental workflow for the synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_precursor Precursor Synthesis Issues cluster_acylation Acylation Issues cluster_cyclization Cyclization Issues start Low Overall Yield precursor_check Check precursor yield & purity start->precursor_check precursor_impure Impure Precursor precursor_check->precursor_impure Impure precursor_low_yield Low Precursor Yield precursor_check->precursor_low_yield Low Yield precursor_ok Precursor OK precursor_check->precursor_ok OK precursor_repurify Repurify Precursor precursor_impure->precursor_repurify Action precursor_optimize Optimize Condensation (Temp, Time, Stirring) precursor_low_yield->precursor_optimize Action acylation_check Analyze acylation mixture precursor_ok->acylation_check side_products Multiple Side Products acylation_check->side_products Side Products incomplete_acylation Incomplete Reaction acylation_check->incomplete_acylation Incomplete acylation_ok Acylation OK acylation_check->acylation_ok OK optimize_acylation Optimize Acylation (Temp, Base, Stoichiometry) side_products->optimize_acylation Action optimize_acylation2 Increase reaction time or reagent equivalents incomplete_acylation->optimize_acylation2 Action cyclization_check Analyze final reaction mixture acylation_ok->cyclization_check incomplete_cyclization Incomplete Cyclization cyclization_check->incomplete_cyclization Incomplete product_degradation Product Degradation cyclization_check->product_degradation Degradation cyclization_ok Successful Cyclization cyclization_check->cyclization_ok OK optimize_cyclization Optimize Cyclization (Agent, Temp, Time, MW) incomplete_cyclization->optimize_cyclization Action modify_conditions Use milder conditions (lower temp, shorter time) product_degradation->modify_conditions Action

Caption: A logical workflow for troubleshooting low yield in the synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline.

References

Optimizing reaction conditions for 6-Phenylbenzoimidazo[1,2-c]quinazoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 6-Phenylbenzoimidazo[1,2-c]quinazoline?

A1: The most widely adopted method is a two-step synthesis. The first step involves the condensation of 2-(o-aminophenyl)benzimidazole with benzaldehyde to form the intermediate 2-(o-(phenylideneamino)phenyl)benzimidazole. The second step is the oxidative cyclization of this intermediate to yield the final product, 6-Phenylbenzoimidazo[1,2-c]quinazoline.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are 2-(o-aminophenyl)benzimidazole and benzaldehyde. The reaction may require a solvent, and the oxidative cyclization step utilizes an oxidizing agent. Common solvents include ethanol and DMF, while potassium permanganate (KMnO4) in acetone is a frequently used oxidant.

Q3: Can microwave irradiation be used for this synthesis?

A3: Yes, microwave-assisted synthesis has been shown to be a viable and often advantageous alternative to conventional heating for the synthesis of quinazoline derivatives. It can lead to significantly reduced reaction times and, in some cases, improved yields.

Q4: What are the key reaction parameters to optimize for better yield?

A4: Optimization of reaction time, temperature, solvent, and the choice and amount of oxidizing agent are crucial for maximizing the yield and purity of 6-Phenylbenzoimidazo[1,2-c]quinazoline. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.

Q5: How can I confirm the identity and purity of the synthesized product?

A5: The structure and purity of 6-Phenylbenzoimidazo[1,2-c]quinazoline can be confirmed using various analytical techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or No Product Yield Incomplete condensation of starting materials.- Ensure the purity of 2-(o-aminophenyl)benzimidazole and benzaldehyde.- Increase the reaction time for the condensation step and monitor via TLC.- Consider adding a catalytic amount of acid to facilitate imine formation.
Inefficient oxidative cyclization.- Optimize the amount of oxidizing agent (e.g., KMnO₄). Excess oxidant can lead to side products.- Ensure the reaction temperature for the cyclization is appropriate. Some reactions may require heating.
Degradation of starting materials or product.- Avoid excessively high temperatures or prolonged reaction times, especially during oxidation.- Ensure the reaction is performed under appropriate atmospheric conditions if sensitive to air or moisture.
Presence of Impurities in the Final Product Unreacted starting materials.- Improve the efficiency of the condensation and cyclization steps.- Purify the intermediate before proceeding to the cyclization step.- Use appropriate purification techniques for the final product, such as recrystallization or column chromatography.
Formation of side products.- The initial condensation of o-phenylenediamines with aldehydes can sometimes lead to the formation of 1,2-disubstituted benzimidazoles as a side product[1]. Careful control of reaction conditions can help minimize this.- Over-oxidation during the cyclization step can lead to undesired byproducts. Use the stoichiometric amount of oxidant.
Difficulty in Isolating the Product Product is highly soluble in the reaction solvent.- After the reaction is complete, try to precipitate the product by adding a non-solvent or by cooling the reaction mixture.- Concentrate the reaction mixture under reduced pressure and then attempt precipitation or purification.
Formation of an oil instead of a solid.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Dissolve the oil in a minimal amount of a suitable solvent and attempt recrystallization.

Experimental Protocols

Protocol 1: Two-Step Synthesis of 6-Arylbenzimidazo[1,2-c]quinazolines

This protocol is adapted for the synthesis of 6-phenylbenzoimidazo[1,2-c]quinazoline by using benzaldehyde as the aryl aldehyde.

Step 1: Condensation of 2-(o-aminophenyl)benzimidazole with Benzaldehyde

  • Dissolve 2-(o-aminophenyl)benzimidazole (1 mmol) in ethanol.

  • Add benzaldehyde (1 mmol) to the solution.

  • Reflux the mixture for an appropriate time, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture.

  • The precipitated solid, 2-(o-(phenylideneamino)phenyl)benzimidazole, is collected by filtration, washed with cold ethanol, and dried.

Step 2: Oxidative Cyclization to 6-Phenylbenzoimidazo[1,2-c]quinazoline

  • Dissolve the intermediate from Step 1 (1 mmol) in acetone.

  • Add powdered potassium permanganate (KMnO₄) portion-wise with stirring.

  • Continue stirring at room temperature or with gentle heating, monitoring the reaction by TLC.

  • After the reaction is complete, the manganese dioxide is filtered off.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude 6-Phenylbenzoimidazo[1,2-c]quinazoline can be purified by recrystallization from a suitable solvent (e.g., ethanol or DMF-water).

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Heterocyclic Compounds (Illustrative)

Compound TypeConventional Method TimeMicrowave Method TimeConventional Yield (%)Microwave Yield (%)
Benzimidazole2-2.5 hours6 minutes8594
N-Phenyl phthalimide1-1.5 hours4 minutes8092
2,3-Diphenyl quinoxaline1-1.5 hours4 minutes7585

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Oxidative Cyclization Start 2-(o-aminophenyl)benzimidazole + Benzaldehyde Condensation Reflux in Ethanol Start->Condensation Intermediate 2-(o-(phenylideneamino)phenyl)benzimidazole Condensation->Intermediate Oxidation KMnO4 in Acetone Intermediate->Oxidation Final_Product 6-Phenylbenzoimidazo[1,2-c]quinazoline Oxidation->Final_Product

Caption: Experimental workflow for the two-step synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline.

Troubleshooting_Workflow Start Low Product Yield? Check_Purity Check Purity of Starting Materials Start->Check_Purity Yes Successful_Synthesis Improved Yield Start->Successful_Synthesis No Optimize_Condensation Optimize Condensation: - Increase reaction time - Add acid catalyst Check_Purity->Optimize_Condensation Optimize_Oxidation Optimize Oxidative Cyclization: - Adjust oxidant amount - Control temperature Optimize_Condensation->Optimize_Oxidation Check_Side_Reactions Analyze for Side Products (e.g., 1,2-disubstituted benzimidazole) Optimize_Oxidation->Check_Side_Reactions Check_Side_Reactions->Successful_Synthesis

Caption: Troubleshooting decision tree for addressing low product yield in the synthesis.

References

Purification challenges of 6-Phenylbenzoimidazo[1,2-c]quinazoline and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 6-Phenylbenzoimidazo[1,2-c]quinazoline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 6-Phenylbenzoimidazo[1,2-c]quinazoline in a question-and-answer format.

Issue 1: Low Solubility of the Crude Product

  • Question: My crude 6-Phenylbenzoimidazo[1,2-c]quinazoline product has very low solubility in common organic solvents, making purification by recrystallization or chromatography difficult. What can I do?

  • Answer: Low solubility is a common challenge with polycyclic aromatic nitrogen heterocycles. Here are several approaches to address this:

    • Solvent Screening: A systematic solvent screening is crucial. Test a wide range of solvents, including polar aprotic solvents (e.g., DMF, DMSO), polar protic solvents (e.g., ethanol, methanol, isopropanol), chlorinated solvents (e.g., dichloromethane, chloroform), and aromatic hydrocarbons (e.g., toluene). Solubility often increases with temperature, so assess solubility at both room temperature and the solvent's boiling point.

    • Solvent Mixtures: Employing solvent mixtures can be effective. For instance, a mixture of a solvent in which the compound is sparingly soluble and another in which it is more soluble can be used for recrystallization. For chromatography, a small amount of a highly polar solvent in the mobile phase can significantly improve solubility.

    • pH Adjustment: The basic nitrogen atoms in the quinazoline ring system can be protonated. In some cases, converting the free base to a salt (e.g., acetate) can improve solubility in polar solvents. However, be aware that some derivatives can be unstable as hydrochloride salts and may hydrolyze in the presence of water.[1]

    • Hot Filtration: If the crude product contains insoluble impurities, a hot filtration of a saturated solution can remove these before crystallization.

Issue 2: Difficulty in Removing Impurities by Column Chromatography

  • Question: I am struggling to separate my target compound from impurities using column chromatography. The fractions are consistently contaminated. What are the likely impurities and how can I improve the separation?

  • Answer: Incomplete separation during column chromatography can be due to co-eluting impurities or an unoptimized chromatographic system.

    • Potential Impurities:

      • Unreacted Starting Materials: Depending on the synthetic route, unreacted 2-(2-aminophenyl)benzimidazole or benzoyl chloride (or benzoic acid from its hydrolysis) may be present.

      • Intermediate Amide: The N-acylated intermediate, N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzamide, may not have fully cyclized. This intermediate will have a different polarity compared to the final product.

      • Side Products: Over-acylation or other side reactions can lead to closely related impurities that are difficult to separate.

    • Improving Separation:

      • Optimize the Mobile Phase: A systematic optimization of the eluent system is key. Start with a non-polar solvent and gradually increase the polarity (gradient elution). Common solvent systems for similar compounds include hexane/ethyl acetate or dichloromethane/methanol.

      • Choice of Stationary Phase: While silica gel is most common, other stationary phases like alumina or reverse-phase C18 silica could provide different selectivity.

      • Thin Layer Chromatography (TLC) Analysis: Before running a column, use TLC to identify a solvent system that gives good separation between your product and the impurities (a difference in Rf values of at least 0.2 is ideal).

      • Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.

Issue 3: Product Degradation During Purification

  • Question: I am observing degradation of my 6-Phenylbenzoimidazo[1,2-c]quinazoline during purification, leading to low yields and impure product. What could be causing this and how can I prevent it?

  • Answer: Quinazoline derivatives can be susceptible to degradation under certain conditions.

    • Acid/Base Instability: Some benzoimidazo[1,2-c]quinazoline derivatives are unstable in the presence of strong acids or bases. For example, some 6-dialkylaminoalkyl derivatives have been shown to hydrolyze in the presence of hydrochloric acid.[1] It is advisable to maintain neutral conditions during workup and purification.

    • Photodegradation: Polycyclic aromatic compounds can be light-sensitive. It is good practice to protect the sample from direct light during purification and storage, for example, by using amber vials or covering flasks with aluminum foil.

    • Thermal Instability: While many quinazolines are thermally stable, prolonged exposure to high temperatures during solvent evaporation or drying should be avoided. Use a rotary evaporator at a moderate temperature and dry the final product under vacuum at a temperature well below its melting point.

Issue 4: The Product "Oils Out" During Recrystallization

  • Question: When I try to recrystallize my product, it separates as an oil instead of forming crystals. How can I resolve this?

  • Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or when the solution is supersaturated.

    • Increase Solvent Volume: Add more of the hot solvent to ensure the compound remains dissolved at a lower temperature.

    • Slower Cooling: Allow the solution to cool more slowly to room temperature, and then place it in a cold bath. Rapid cooling often promotes oiling out.

    • Use a Different Solvent System: The chosen solvent may be too good a solvent. Try a solvent in which the compound has lower solubility at elevated temperatures.

    • Seeding: Introduce a small crystal of the pure compound to the cooled solution to induce crystallization.

Frequently Asked Questions (FAQs)

  • Q1: What is the general solubility profile of 6-Phenylbenzoimidazo[1,2-c]quinazoline?

    • A1: As a polycyclic aromatic heterocycle, it is generally expected to have low solubility in water and non-polar aliphatic solvents, and moderate to good solubility in more polar organic solvents like dichloromethane, chloroform, ethyl acetate, and polar aprotic solvents like DMF and DMSO, especially upon heating.

  • Q2: Which purification technique is generally most effective for this class of compounds?

    • A2: A combination of techniques is often most effective. Column chromatography is useful for removing significant impurities from the crude product, followed by recrystallization to obtain a highly pure, crystalline final product.

  • Q3: How can I assess the purity of my final product?

    • A3: Purity can be assessed by a combination of methods:

      • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

      • Melting Point: A sharp melting point range close to the literature value suggests high purity.

      • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities. A general method would use a C18 reverse-phase column with a gradient of water and acetonitrile containing a small amount of an acid like formic acid.

      • Spectroscopic Methods: 1H NMR, 13C NMR, and Mass Spectrometry are essential for confirming the structure and identifying any remaining impurities.

  • Q4: Are there any known safety precautions for handling 6-Phenylbenzoimidazo[1,2-c]quinazoline?

    • A4: As with any research chemical with unknown toxicological properties, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Data Presentation

The following table summarizes recrystallization data for various derivatives of 6-Phenylbenzoimidazo[1,2-c]quinazoline, which can serve as a starting point for the purification of the parent compound.

CompoundRecrystallization Solvent(s)Yield (%)Melting Point (°C)
6-Chloromethyl-benzo[2][3]imidazo[1,2-c]quinazolineAcetone68237-238
6-Piperidin-1-ylmethyl-benzo[2][3]imidazo[1,2-c]quinazolineHeptane61145-146
6-(2-Methyl-piperidin-1-ylmethyl)-benzo[2][3]imidazo[1,2-c]quinazolineHeptane62134-135
6-(4-Methyl-piperidin-1-ylmethyl)-benzo[2][3]imidazo[1,2-c]quinazolineHeptane68142-144
6-Morpholin-4-ylmethyl-benzo[2][3]imidazo[1,2-c]quinazolineHeptane82-

Data sourced from literature for derivatives of the target compound.[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude 6-Phenylbenzoimidazo[1,2-c]quinazoline. Add a few drops of the chosen solvent and observe the solubility at room temperature. If insoluble, heat the mixture gently. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture with stirring (e.g., on a hot plate) until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored due to impurities, allow it to cool slightly and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove the charcoal or other solids.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography

  • TLC Analysis: Develop a suitable mobile phase using TLC. Spot the crude material on a TLC plate and elute with different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate). The ideal solvent system will give the product an Rf value of approximately 0.3-0.4 and show good separation from impurities.

  • Column Packing: Prepare a silica gel slurry in the initial, least polar mobile phase. Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with the least polar composition determined from the TLC analysis. Collect fractions in test tubes.

  • Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Final Drying: Dry the purified product under high vacuum to remove any residual solvent.

Mandatory Visualizations

G Troubleshooting Workflow for Purification of 6-Phenylbenzoimidazo[1,2-c]quinazoline start Crude Product recrystallization Attempt Recrystallization start->recrystallization chromatography Attempt Column Chromatography start->chromatography oiling_out Product Oils Out? recrystallization->oiling_out poor_separation Poor Separation? chromatography->poor_separation pure_product Pure Product low_yield_recryst Low Yield? oiling_out->low_yield_recryst No slow_cooling Slower Cooling / Seeding oiling_out->slow_cooling Yes impure_recryst Product Still Impure? low_yield_recryst->impure_recryst No check_mother_liquor Check Mother Liquor / Reduce Solvent low_yield_recryst->check_mother_liquor Yes impure_recryst->pure_product No change_solvent Change Solvent / Use Solvent Mixture impure_recryst->change_solvent Yes low_yield_chrom Low Yield? poor_separation->low_yield_chrom No optimize_mobile_phase Optimize Mobile Phase / Change Stationary Phase poor_separation->optimize_mobile_phase Yes degradation Product Degradation? low_yield_chrom->degradation No check_fractions Re-check Fractions / Adjust Gradient low_yield_chrom->check_fractions Yes degradation->pure_product No mild_conditions Use Milder Conditions (pH, Temp, Light) degradation->mild_conditions Yes change_solvent->recrystallization slow_cooling->recrystallization check_mother_liquor->recrystallization optimize_mobile_phase->chromatography check_fractions->chromatography mild_conditions->chromatography

Caption: A troubleshooting workflow for the purification of 6-Phenylbenzoimidazo[1,2-c]quinazoline.

TNF_Alpha_Signaling Simplified TNF-α Signaling Pathway TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 FADD FADD TRADD->FADD MAPK_pathway MAPK Pathway (JNK, p38) TRAF2->MAPK_pathway NFkB_pathway NF-κB Pathway RIP1->NFkB_pathway Apoptosis_pathway Apoptosis Pathway FADD->Apoptosis_pathway AP1 AP-1 Activation MAPK_pathway->AP1 NFkB NF-κB Activation NFkB_pathway->NFkB Caspase8 Caspase-8 Activation Apoptosis_pathway->Caspase8 Inflammation Inflammation AP1->Inflammation NFkB->Inflammation Survival Cell Survival NFkB->Survival Apoptosis Apoptosis Caspase8->Apoptosis

Caption: A simplified diagram of the TNF-α signaling pathway.

References

Overcoming solubility issues of 6-Phenylbenzoimidazo[1,2-c]quinazoline in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Phenylbenzoimidazo[1,2-c]quinazoline. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common in vitro challenges, with a primary focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is 6-Phenylbenzoimidazo[1,2-c]quinazoline and what is its known in vitro activity?

A1: 6-Phenylbenzoimidazo[1,2-c]quinazoline is a quinazoline derivative that has been identified as a potent inhibitor of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) secretion in the human promyelocytic cell line HL-60.[1][2] Notably, it has been reported to exhibit this inhibitory effect without significant cytotoxic activity.[1][2]

Q2: I am observing precipitation of 6-Phenylbenzoimidazo[1,2-c]quinazoline immediately upon its addition to my aqueous cell culture medium. What is the likely cause?

A2: This phenomenon, often referred to as "crashing out," is common for hydrophobic compounds like many quinazoline derivatives. The primary cause is the rapid change in solvent polarity when a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is introduced into the aqueous environment of the cell culture medium. This sudden decrease in the compound's solubility leads to its precipitation.

Q3: What is the recommended solvent for preparing a stock solution of 6-Phenylbenzoimidazo[1,2-c]quinazoline?

A3: Based on published in vitro studies, anhydrous Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing stock solutions of 6-Phenylbenzoimidazo[1,2-c]quinazoline.[2] It is crucial to use high-purity, anhydrous DMSO to maximize solubility and minimize the introduction of water, which can reduce the compound's stability in the stock solution.

Q4: What is the maximum concentration of DMSO that is generally considered safe for most cell lines in vitro?

A4: While cell line sensitivity can vary, a final DMSO concentration of 0.5% (v/v) or lower is generally recommended for in vitro assays. For particularly sensitive cell lines or long-duration experiments, it is advisable to keep the final DMSO concentration at or below 0.1% to avoid solvent-induced cytotoxicity and other off-target effects.

Q5: My compound appears to go into solution initially but then precipitates over time during incubation at 37°C. What could be causing this?

A5: This delayed precipitation can be attributed to several factors:

  • Thermodynamic Insolubility: The initial dissolved state might be a supersaturated, kinetically trapped solution that is not thermodynamically stable. Over time and with the increased molecular motion at 37°C, the compound crashes out of solution.

  • pH Shift: Cellular metabolism can lead to a gradual change in the pH of the culture medium. As the solubility of many compounds is pH-dependent, this shift can decrease the solubility of 6-Phenylbenzoimidazo[1,2-c]quinazoline.

  • Interaction with Media Components: The compound may interact with components in the cell culture medium, such as salts or proteins in serum, leading to the formation of less soluble complexes over time.

Troubleshooting Guide: Overcoming Solubility Issues

If you are encountering precipitation with 6-Phenylbenzoimidazo[1,2-c]quinazoline, please refer to the following troubleshooting table for potential solutions.

Observation Potential Cause Recommended Solution
Immediate, heavy precipitation upon dilution Exceeding the aqueous solubility limit; "Solvent Shock".• Lower the final concentration of the compound.• Increase the concentration of your DMSO stock solution to use a smaller volume for dilution.• Add the stock solution dropwise to the pre-warmed (37°C) medium while gently vortexing or stirring.• Perform a serial dilution of the stock solution in the assay medium.
Fine precipitate or cloudiness observed after a short incubation period Compound concentration is near its thermodynamic solubility limit.• Test a lower final concentration of the compound.• Consider using a formulation strategy such as complexation with cyclodextrins (e.g., HP-β-CD) to increase aqueous solubility.
Precipitation observed only after prolonged incubation (e.g., >24 hours) pH shift in the medium due to cellular activity; Compound instability in the medium.• Ensure the medium is adequately buffered (e.g., with HEPES) for the CO2 environment of your incubator.• Test the compound's stability in the specific cell culture medium over the intended duration of the experiment.
Variability in precipitation between experiments Inconsistent preparation of stock solution or dilutions; Water absorption by DMSO stock.• Prepare fresh dilutions for each experiment from a single-use aliquot of the stock solution.• Use anhydrous DMSO and store stock solutions in tightly sealed vials with desiccant to prevent moisture absorption.

Quantitative Data Summary

The following table provides a hypothetical summary of the aqueous solubility of 6-Phenylbenzoimidazo[1,2-c]quinazoline under different conditions. Note: These values are illustrative and should be experimentally determined for your specific assay conditions.

Solvent/Medium Co-solvent/Excipient Temperature (°C) Estimated Max Soluble Concentration (µM)
PBS (pH 7.4)0.5% DMSO25< 1
DMEM + 10% FBS0.5% DMSO375 - 10
DMEM + 10% FBS0.5% DMSO + 1% HP-β-CD3725 - 50
PBS (pH 6.5)0.5% DMSO25< 0.5
PBS (pH 8.0)0.5% DMSO251 - 2

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration in Cell Culture Medium

Objective: To identify the highest concentration of 6-Phenylbenzoimidazo[1,2-c]quinazoline that remains in solution in your specific cell culture medium under experimental conditions.

Materials:

  • 6-Phenylbenzoimidazo[1,2-c]quinazoline

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of 6-Phenylbenzoimidazo[1,2-c]quinazoline in anhydrous DMSO. Ensure the compound is fully dissolved.

  • Serial Dilutions: In your pre-warmed (37°C) complete cell culture medium, prepare a series of 2-fold dilutions of the compound. Start with a concentration that is known to precipitate (e.g., 100 µM) and dilute down to a concentration that is likely to be soluble (e.g., ~0.8 µM). To do this, add a small volume of your stock solution to the medium and vortex gently. For subsequent dilutions, transfer half the volume to a tube containing an equal volume of fresh medium.

  • Incubation: Incubate the dilutions under your standard experimental conditions (37°C, 5% CO2) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Visual and Microscopic Inspection:

    • Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or film) at several time points (e.g., 0, 4, 24, and 48 hours).

    • For a more sensitive assessment, place a small aliquot from each dilution onto a microscope slide and examine for the presence of micro-precipitates under 10x and 20x magnification.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is the maximum recommended working concentration for your experiments.

Protocol 2: General Procedure for In Vitro TNF-α Secretion Inhibition Assay in HL-60 Cells

Objective: To assess the inhibitory effect of 6-Phenylbenzoimidazo[1,2-c]quinazoline on LPS-induced TNF-α secretion from HL-60 cells.

Materials:

  • HL-60 cells

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • 6-Phenylbenzoimidazo[1,2-c]quinazoline stock solution in DMSO

  • Assay buffer (e.g., PBS)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

  • Cell Differentiation (Optional but Recommended): To enhance the response to LPS, differentiate the HL-60 cells into a macrophage-like phenotype by treating them with PMA (e.g., 10-100 ng/mL) for 24-48 hours. After differentiation, gently wash the cells with fresh medium.

  • Compound Pre-treatment: Prepare dilutions of 6-Phenylbenzoimidazo[1,2-c]quinazoline in complete medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Add the compound dilutions to the cells and pre-incubate for 1-2 hours at 37°C. Include a vehicle control (medium with the same final concentration of DMSO).

  • Stimulation: After the pre-incubation period, add LPS to each well to a final concentration of 1 µg/mL to induce TNF-α secretion. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 6-18 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell pellet.

  • TNF-α Quantification: Measure the concentration of TNF-α in the collected supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α secretion for each concentration of 6-Phenylbenzoimidazo[1,2-c]quinazoline relative to the LPS-stimulated vehicle control.

Visualizations

Signaling Pathway

TNF_alpha_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binds Compound 6-Phenylbenzoimidazo [1,2-c]quinazoline IKK_complex IKK Complex Compound->IKK_complex Inhibits (Hypothesized) MyD88 MyD88 TLR4->MyD88 TRADD TRADD TNFR1->TRADD TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 TAK1->IKK_complex Activates I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates (Degradation) NF_kappa_B NF-κB (p65/p50) I_kappa_B->NF_kappa_B Releases NF_kappa_B_nucleus NF-κB (p65/p50) NF_kappa_B->NF_kappa_B_nucleus Translocates TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 RIP1->TAK1 DNA DNA NF_kappa_B_nucleus->DNA Binds to promoter mRNA TNF-α mRNA DNA->mRNA Transcription mRNA->TNF_alpha Translation & Secretion

Caption: LPS-induced TNF-α signaling pathway and hypothesized inhibition point.

Experimental Workflow

Solubility_Troubleshooting_Workflow start Start: Compound Precipitation Observed in vitro check_concentration Is final compound concentration > 10 µM? start->check_concentration lower_concentration Action: Lower final concentration and re-test check_concentration->lower_concentration Yes check_dmso Is final DMSO concentration > 0.5%? check_concentration->check_dmso No end_resolved Issue Resolved lower_concentration->end_resolved adjust_stock Action: Increase stock concentration to reduce DMSO volume check_dmso->adjust_stock Yes modify_dilution Action: Modify dilution method (pre-warm media, vortex, dropwise addition) check_dmso->modify_dilution No adjust_stock->end_resolved perform_solubility_assay Perform Kinetic Solubility Assay (Protocol 1) modify_dilution->perform_solubility_assay use_formulation Consider formulation strategies: - Cyclodextrins (HP-β-CD) - Surfactants (low concentration) perform_solubility_assay->use_formulation If solubility is still limiting perform_solubility_assay->end_resolved If max soluble concentration is sufficient for assay end_partially_resolved Issue Partially Resolved/ Further Optimization Needed use_formulation->end_partially_resolved

Caption: Troubleshooting workflow for addressing compound precipitation.

References

Identifying and removing byproducts in 6-Phenylbenzoimidazo[1,2-c]quinazoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline. Our aim is to help you identify and remove byproducts to ensure the desired purity and yield of your final compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to 6-Phenylbenzoimidazo[1,2-c]quinazoline?

A common and high-yielding route involves the cyclization of 2-(2-aminophenyl)benzimidazole with benzoyl chloride. This reaction typically proceeds in a suitable solvent and may be facilitated by a base or heat.

Q2: What are the potential byproducts in this synthesis?

Potential byproducts can include:

  • Unreacted 2-(2-aminophenyl)benzimidazole: If the reaction is incomplete, the starting material will remain.

  • N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzamide: This is the acyclic intermediate formed from the reaction of 2-(2-aminophenyl)benzimidazole and benzoyl chloride. Incomplete cyclization will result in this intermediate as a byproduct.

  • Hydrolysis product: Under acidic conditions, the 6-Phenylbenzoimidazo[1,2-c]quinazoline can undergo hydrolysis, cleaving the quinazoline ring to form an acyclic benzimidazole derivative.[1]

  • Di-acylated byproduct: It is possible for the starting material to react with two molecules of benzoyl chloride, leading to a di-acylated byproduct.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, intermediate, product, and byproducts. The product, being more conjugated, is typically less polar than the starting material.

Troubleshooting Guides

Problem 1: Low or No Product Formation

Possible Cause:

  • Inactive Reagents: Benzoyl chloride can degrade upon exposure to moisture. The starting material, 2-(2-aminophenyl)benzimidazole, may be of poor quality.

  • Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time may be insufficient for complete cyclization.

  • Inappropriate Solvent or Base: The choice of solvent and base can significantly impact the reaction rate and yield.

Solutions:

  • Verify Reagent Quality: Use freshly opened or properly stored benzoyl chloride. Confirm the purity of the 2-(2-aminophenyl)benzimidazole by melting point or spectroscopic methods.

  • Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the progress by TLC. Extend the reaction time until the starting material is consumed.

  • Screen Solvents and Bases: Experiment with different aprotic solvents like DMF or acetonitrile. A non-nucleophilic organic base, such as triethylamine, can be used to scavenge the HCl formed during the reaction.

Problem 2: Presence of Significant Amounts of Byproducts

Possible Cause:

  • Incomplete Cyclization: The reaction conditions may not be sufficient to drive the cyclization of the N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzamide intermediate to completion.

  • Side Reactions: The reaction of benzoyl chloride with the benzimidazole nitrogen or the formation of di-acylated products can occur.

  • Product Degradation: Exposure to acidic conditions during workup or purification can lead to hydrolysis of the quinazoline ring.

Solutions:

  • Promote Cyclization: Increase the reaction temperature or prolong the reaction time. The use of a dehydrating agent might also facilitate the cyclization.

  • Control Stoichiometry: Use a slight excess of benzoyl chloride to ensure complete reaction of the starting material, but avoid a large excess to minimize di-acylation.

  • Neutral Workup: Ensure that the workup procedure is performed under neutral or slightly basic conditions to prevent acid-catalyzed hydrolysis. Wash the organic layer with a mild base solution, such as sodium bicarbonate.

Byproduct Identification and Removal

Accurate identification of byproducts is crucial for developing an effective purification strategy. The following table summarizes the key characteristics of potential byproducts and methods for their removal.

Byproduct/ImpurityIdentification Method(s)Purification Method(s)
Unreacted 2-(2-aminophenyl)benzimidazole TLC (more polar spot), ¹H NMR (presence of amine protons), MS (m/z corresponding to starting material)Column Chromatography, Recrystallization
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzamide TLC (intermediate polarity), ¹H NMR (amide proton signal), MS (m/z of the intermediate)Column Chromatography, Recrystallization
Hydrolysis Product ¹H NMR (disappearance of quinazoline ring signals, appearance of new aromatic and amide signals), MS (m/z corresponding to the hydrolyzed product)Column Chromatography
Di-acylated Byproduct MS (higher m/z value), ¹H NMR (absence of N-H protons, additional benzoyl signals)Column Chromatography

Experimental Protocols

Protocol 1: Synthesis of 6-Phenylbenzo[2][3]imidazo[1,2-c]quinazoline

This protocol is based on a high-yield synthesis method.

Materials:

  • 2-(2-aminophenyl)benzimidazole

  • Benzoyl chloride

  • Triethylamine

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve 2-(2-aminophenyl)benzimidazole (1 mmol) in anhydrous DMF (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add triethylamine (1.2 mmol) to the solution.

  • Slowly add benzoyl chloride (1.1 mmol) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC.

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Filter the precipitate, wash with water, and dry under vacuum.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude 6-Phenylbenzo[2][3]imidazo[1,2-c]quinazoline

  • Silica gel (100-200 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude product in a minimum amount of dichloromethane or the eluent mixture.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of hexane and ethyl acetate. A common starting eluent is 9:1 hexane:ethyl acetate, gradually increasing the polarity. A small amount of triethylamine (e.g., 0.1-1%) can be added to the eluent to reduce tailing of the product on the silica gel.

  • Collect the fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified 6-Phenylbenzo[2][3]imidazo[1,2-c]quinazoline.

Visualizations

Logical Workflow for Troubleshooting Synthesis

G Troubleshooting Workflow start Low Yield or Impure Product check_reagents Verify Reagent Purity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions analyze_byproducts Identify Byproducts (TLC, NMR, MS) start->analyze_byproducts optimize_synthesis Optimize Stoichiometry and Reaction Time check_reagents->optimize_synthesis check_conditions->optimize_synthesis incomplete_reaction Incomplete Reaction? analyze_byproducts->incomplete_reaction Unreacted SM or Intermediate Present side_reactions Side Reactions Dominant? analyze_byproducts->side_reactions Unexpected Spots/ Masses Observed purify Select Purification Method (Column Chromatography, Recrystallization) optimize_synthesis->purify pure_product Pure Product purify->pure_product incomplete_reaction->optimize_synthesis side_reactions->optimize_synthesis

Caption: A logical workflow for troubleshooting common issues in the synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline.

Experimental Workflow for Byproduct Identification and Removal

G Byproduct Identification & Removal Workflow crude_product Crude Reaction Mixture tlc_analysis TLC Analysis crude_product->tlc_analysis lcms_analysis LC-MS Analysis tlc_analysis->lcms_analysis Multiple Spots nmr_analysis ¹H NMR Analysis lcms_analysis->nmr_analysis Identify Masses byproduct_id Byproduct Identification nmr_analysis->byproduct_id Assign Structures column_chromatography Column Chromatography byproduct_id->column_chromatography Polar Byproducts recrystallization Recrystallization byproduct_id->recrystallization Crystalline Byproducts purity_check Purity Assessment (TLC, NMR, MS) column_chromatography->purity_check recrystallization->purity_check pure_product Isolated Pure Product purity_check->pure_product Purity >95%

Caption: A systematic workflow for the identification and subsequent removal of byproducts from the crude product mixture.

References

Technical Support Center: 6-Phenylbenzoimidazo[1,2-c]quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of the benzoimidazo[1,2-c]quinazoline core?

A1: Common starting materials include 2-(2-aminophenyl)benzimidazole, which can be reacted with various reagents like ortho-esters or acid chlorides to achieve the final tetracyclic structure.[1][2] Alternative routes may start from o-cyanoanilines and di-(o-bromophenyl)iodonium salt to form a bromo-substituted quinazolin-4(3H)-imine intermediate.[3][4]

Q2: Are there any metal-free methods available for the synthesis of benzoimidazo[1,2-c]quinazolines?

A2: While many efficient methods rely on copper or palladium catalysis, some metal-free approaches have been reported.[3][5] These often involve strong bases or harsh reaction conditions and may have limitations in substrate scope or yield.

Q3: How can I improve the yield of my reaction?

A3: Optimizing reaction parameters such as temperature, reaction time, solvent, and catalyst loading is crucial. For instance, in the CuI-catalyzed intramolecular N-arylation, the choice of ligand and base can significantly impact the yield.[3][4] Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times in some cases.[1]

Q4: What are the advantages of using a microwave-assisted synthesis?

A4: Microwave-assisted synthesis often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[1] This is attributed to the rapid and uniform heating of the reaction mixture.

Q5: How can I purify the final 6-Phenylbenzoimidazo[1,2-c]quinazoline product?

A5: Purification is typically achieved through column chromatography on silica gel using an appropriate eluent system, followed by recrystallization from a suitable solvent like ethanol or heptane to obtain a pure product.[6] The choice of eluent will depend on the polarity of the specific derivative synthesized.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Low or no product yield - Inactive catalyst- Poor quality starting materials- Incorrect reaction temperature or time- Presence of moisture or oxygen in sensitive reactions- Use a fresh batch of catalyst or activate it prior to use.- Purify starting materials before use.- Optimize reaction temperature and monitor the reaction progress using TLC.- Ensure anhydrous and inert conditions if the reaction is sensitive to moisture or air.
Formation of multiple side products - Non-selective reaction- Decomposition of starting materials or product- Incorrect stoichiometry- Lower the reaction temperature.- Use a more selective catalyst or different solvent.- Ensure accurate measurement of all reactants.
Difficulty in product isolation/purification - Product is highly soluble in the workup solvent.- Product co-elutes with impurities during chromatography.- Use a different solvent for extraction or precipitation.- Optimize the eluent system for column chromatography by trying different solvent polarities.- Consider recrystallization with various solvents.
Incomplete reaction - Insufficient reaction time- Low reaction temperature- Catalyst deactivation- Extend the reaction time and monitor by TLC until the starting material is consumed.- Gradually increase the reaction temperature.- Add a fresh portion of the catalyst.

Alternative Synthetic Pathways

Several alternative synthetic pathways for the synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline and its derivatives have been reported. Below is a summary of two prominent methods with their respective experimental protocols and quantitative data.

CuI-Catalyzed Intramolecular N-Arylation

This method provides an efficient route to functionalized benzimidazo[1,2-c]quinazolines from readily available starting materials under mild conditions.[3][4]

G A o-Cyanoaniline C Bromo-substituted quinazolin-4(3H)-imine A->C Reaction B Di-(o-bromophenyl)iodonium salt B->C E 6-Phenylbenzoimidazo[1,2-c]quinazoline C->E Intramolecular N-arylation D CuI, Ligand, Base D->E G A 2-(2-Aminophenyl)benzimidazole D 6-Phenylbenzoimidazo[1,2-c]quinazoline A->D Cyclocondensation B Ortho-ester (e.g., Triethyl orthobenzoate) B->D C Microwave Irradiation C->D

References

Improving the stability of 6-Phenylbenzoimidazo[1,2-c]quinazoline in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 6-Phenylbenzoimidazo[1,2-c]quinazoline in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 6-Phenylbenzoimidazo[1,2-c]quinazoline in solution?

A1: The stability of 6-Phenylbenzoimidazo[1,2-c]quinazoline and related heterocyclic compounds in solution can be influenced by several factors. These include pH, the choice of solvent, exposure to light, temperature, and the presence of oxidizing agents.[1] Understanding and controlling these factors is crucial for maintaining the integrity of the compound in your experiments.

Q2: How does pH influence the stability of benzoimidazo[1,2-c]quinazoline derivatives?

A2: The stability of benzoimidazo[1,2-c]quinazoline derivatives can be highly pH-dependent. For some related compounds, instability and hydrolysis have been observed in acidic conditions (pH 5.0-5.5), while they are more stable in a neutral pH range (pH 5.7-7.0).[2] It is advisable to maintain a neutral to slightly alkaline pH to prevent potential hydrolysis of the quinazoline ring. The use of hydrochloride salts may also lead to instability in the presence of water.[2]

Q3: What are the recommended solvents for dissolving and storing 6-Phenylbenzoimidazo[1,2-c]quinazoline?

A3: The choice of solvent is critical for the stability of quinazoline derivatives. While some quinazoline derivatives have shown good stability in 0.2% DMSO for up to 96 hours[3], others have been found to be unstable in pure DMSO, with degradation observed shortly after preparation.[4] For aqueous solutions, preparing acetates of related compounds using acetic acid has been shown to prevent hydrolysis.[2] It is recommended to perform preliminary stability tests in your chosen solvent system. For long-term storage, it is generally advised to store solutions at -80°C.[5]

Q4: Is 6-Phenylbenzoimidazo[1,2-c]quinazoline sensitive to light?

Q5: What analytical methods are suitable for monitoring the stability of 6-Phenylbenzoimidazo[1,2-c]quinazoline?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for determining the stability of quinazoline derivatives.[3][5] Other spectroscopic methods such as UV-Vis absorption spectroscopy and Fourier-transform infrared (FTIR) spectroscopy can also be employed to monitor changes in the chemical structure and concentration of the compound over time.[4][6]

Troubleshooting Guide

Issue 1: I am observing a precipitate forming in my aqueous solution of 6-Phenylbenzoimidazo[1,2-c]quinazoline.

  • Question: What could be causing the precipitation? Answer: Precipitation could be due to several factors, including low solubility in the chosen solvent system, a change in pH, or degradation of the compound to a less soluble product. Aggregation of the compound in solution has also been observed with some quinazoline derivatives.[4]

  • Question: How can I prevent precipitation? Answer:

    • Verify Solubility: Ensure you are working within the solubility limits of the compound in your specific solvent and buffer system. You may need to use a co-solvent like DMSO or ethanol, but be mindful of their potential impact on stability.

    • Control pH: As benzoimidazo[1,2-c]quinazoline derivatives can be unstable at acidic pH, ensure your buffer system maintains a pH between 5.7 and 7.0.[2]

    • Temperature: Check if the precipitation is temperature-dependent. Some compounds are less soluble at lower temperatures.

    • Fresh Solutions: Prepare fresh solutions before use whenever possible.

Issue 2: The color of my solution containing 6-Phenylbenzoimidazo[1,2-c]quinazoline is changing over time.

  • Question: What does a color change indicate? Answer: A change in color often suggests a chemical transformation, which could be due to degradation, oxidation, or reaction with a component in your medium.

  • Question: What steps can I take to address the color change? Answer:

    • Protect from Light: Store the solution in the dark to prevent photodecomposition.[5][6]

    • Inert Atmosphere: If you suspect oxidation, try preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Analyze for Degradants: Use an analytical technique like HPLC or LC-MS to check for the appearance of new peaks that would indicate degradation products.

Issue 3: My analytical results (e.g., HPLC, NMR) show a decrease in the concentration of 6-Phenylbenzoimidazo[1,2-c]quinazoline and the appearance of new signals over a short period.

  • Question: What is the likely cause of this rapid degradation? Answer: Rapid degradation is often due to hydrolysis, particularly if the solution is acidic.[2] The solvent itself could also be reacting with the compound.

  • Question: How can I improve the stability of my compound for analytical experiments? Answer:

    • Adjust pH: Immediately check and adjust the pH of your solution to the neutral range (pH 5.7-7.0).[2]

    • Solvent Selection: If using DMSO, consider its purity and water content, as some quinazoline derivatives are unstable in it.[4] Alternatively, for aqueous studies, consider preparing the compound as an acetate salt.[2]

    • Temperature Control: Keep the solution cold (e.g., on ice) during handling and analysis to slow down degradation kinetics.

Data Presentation

Table 1: Summary of Stability Data for Related Benzoimidazo[1,2-c]quinazoline Derivatives

Compound TypeSolvent/MediumpHConditionsStability OutcomeReference
6-dialkylaminoalkylbenzoimidazo[1,2-c]quinazolinesWater5.0-5.5Room TemperatureUnstable, 25-40% hydrolysis in 10-12 hours[2]
6-dialkylaminoalkylbenzoimidazo[1,2-c]quinazolinesWater5.7-7.0Room TemperatureStable, <3% hydrolysis in 10-12 hours[2]
Quinazoline Derivatives0.2% DMSONeutralNot specifiedHomogeneous for up to 96 hours[3]
Quinazoline Derivative BG1188DMSONeutralRoom TemperatureUnstable, modifications observed immediately[4]
Quinazoline Derivative BG1188Ultrapure WaterNeutralRoom TemperatureStable for over 40 days[4]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general method for assessing the stability of 6-Phenylbenzoimidazo[1,2-c]quinazoline. The specific parameters may need to be optimized for your system.

  • Preparation of Solutions:

    • Prepare a stock solution of 6-Phenylbenzoimidazo[1,2-c]quinazoline in a suitable organic solvent (e.g., acetonitrile or a mixture of acetonitrile/methanol).

    • Dilute the stock solution with the desired experimental medium (e.g., buffer at a specific pH, cell culture medium) to the final working concentration.

  • HPLC System and Conditions (Example):

    • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid, if compatible with the compound).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

    • Injection Volume: 10-20 µL.

    • Column Temperature: 25-30°C.

  • Stability Study Procedure:

    • Incubate the solution of 6-Phenylbenzoimidazo[1,2-c]quinazoline under the desired conditions (e.g., specific temperature, light exposure).

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, 96 hours), withdraw an aliquot of the sample.

    • If necessary, quench any reaction (e.g., by dilution with cold mobile phase).

    • Inject the sample into the HPLC system.

    • Monitor the peak area of the parent compound over time. A decrease in the peak area and the appearance of new peaks indicate degradation.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways of a compound.[5]

  • Acid Hydrolysis:

    • Prepare a solution of the compound in 0.1 N HCl.

    • Incubate at an elevated temperature (e.g., 60-80°C) for a set period (e.g., up to 72 hours).

    • At various time points, take samples, neutralize them, and analyze by HPLC.[5]

  • Alkaline Hydrolysis:

    • Prepare a solution of the compound in 0.1 N NaOH.

    • Follow the same incubation and analysis procedure as for acid hydrolysis.[5]

  • Oxidative Degradation:

    • Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3-30%).

    • Incubate at room temperature and analyze at different time points.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80-100°C) for a specific duration.

    • Dissolve the stressed sample and analyze by HPLC.[5]

  • Photolytic Degradation:

    • Expose a solution of the compound to a calibrated light source (e.g., providing illumination of not less than 1.2 million lux hours and near UV energy of not less than 200 watt-hours/square meter).

    • Keep a control sample in the dark.

    • Analyze both the exposed and control samples by HPLC.[5]

Visualizations

G Potential pH-Dependent Hydrolysis of Benzoimidazo[1,2-c]quinazoline A 6-Phenylbenzoimidazo[1,2-c]quinazoline (Stable at pH 5.7-7.0) B Protonation at N5 A->B Acidic Conditions (pH < 5.5) C Nucleophilic attack by H2O at C6 B->C D Ring Opening C->D E Hydrolysis Product: 2-(2-Benzamidophenyl)benzimidazole D->E

Caption: Potential pH-dependent hydrolysis pathway.

G Workflow for Assessing Compound Stability Start Start: Prepare fresh solution of compound Solubility Determine solubility in relevant solvents/buffers Start->Solubility StabilityTest Perform time-course stability study (e.g., 0-96 hours) Solubility->StabilityTest Analysis Analyze samples by HPLC at each time point StabilityTest->Analysis Evaluation Evaluate data: - Parent compound peak area - Appearance of new peaks Analysis->Evaluation Stable Conclusion: Compound is stable under tested conditions Evaluation->Stable < 5% degradation Unstable Conclusion: Compound is unstable Evaluation->Unstable > 5% degradation ForcedDeg Optional: Perform forced degradation studies Unstable->ForcedDeg

Caption: General workflow for stability assessment.

G Troubleshooting Common Stability Issues Start Issue Observed: Precipitation, Color Change, or Degradation CheckpH Is the pH of the solution acidic (pH < 5.7)? Start->CheckpH AdjustpH Adjust pH to 5.7-7.0 CheckpH->AdjustpH Yes CheckLight Is the solution exposed to light? CheckpH->CheckLight No AdjustpH->CheckLight ProtectLight Store in amber vials or protect from light CheckLight->ProtectLight Yes CheckSolvent Are you using a potentially reactive solvent (e.g., DMSO)? CheckLight->CheckSolvent No ProtectLight->CheckSolvent ChangeSolvent Consider alternative solvents or prepare fresh solutions CheckSolvent->ChangeSolvent Yes Recheck Re-evaluate stability CheckSolvent->Recheck No ChangeSolvent->Recheck

Caption: Troubleshooting decision tree for stability issues.

References

Method refinement for consistent results in 6-Phenylbenzoimidazo[1,2-c]quinazoline bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help researchers, scientists, and drug development professionals achieve consistent and reliable results in bioassays involving 6-Phenylbenzoimidazo[1,2-c]quinazoline and related derivatives.

Section 1: Frequently Asked Questions & Troubleshooting

This section addresses common challenges encountered during experimental work, from compound handling to data interpretation.

Category 1: Compound Handling and Preparation

Q1: What is the recommended solvent for dissolving 6-Phenylbenzoimidazo[1,2-c]quinazoline?

A: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating stock solutions of 6-Phenylbenzoimidazo[1,2-c]quinazoline. For final assay conditions, it is critical to dilute the DMSO stock in your aqueous buffer or cell culture medium. The final concentration of DMSO should typically be kept below 0.5% (and ideally below 0.1%) to prevent solvent-induced artifacts or cytotoxicity in biological assays.[1] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Q2: I'm observing precipitation of the compound after diluting my DMSO stock into an aqueous buffer. What can I do?

A: This indicates poor aqueous solubility, a common issue with planar heterocyclic compounds. Here are several strategies to address this:

  • Lower the Final Concentration: Determine the highest concentration at which the compound remains soluble in your assay medium.

  • Use Co-solvents: While DMSO is standard, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can sometimes improve solubility.[1] Test these in small-scale pilots.

  • Adjust pH: For derivatives with ionizable groups, adjusting the pH of the buffer can enhance solubility.[1]

  • Prepare Fresh Dilutions: Do not store aqueous dilutions for extended periods. Prepare them fresh from the DMSO stock immediately before each experiment.

Q3: How stable is 6-Phenylbenzoimidazo[1,2-c]quinazoline in solution?

A: Benzoimidazo[1,2-c]quinazolines can be susceptible to hydrolysis, particularly when stored as hydrochloride salts or in acidic aqueous solutions.[2] It is recommended to prepare fresh working solutions for each experiment from a frozen DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution. Quinazolines are generally stable in cold, dilute alkaline solutions but can be destroyed by boiling in acidic or alkaline solutions.[3]

Category 2: Assay Development and Execution

Q1: My fluorescence-based assay shows high background noise. Could the compound be interfering?

A: Yes, this is a significant possibility. Quinazoline and its derivatives are known to be fluorescent.[4][5][6][7] This intrinsic fluorescence can interfere with assays that use fluorescent readouts (e.g., GFP reporters, fluorescent substrates).

  • Action: Run a control plate containing only the compound in assay buffer to quantify its background fluorescence at the excitation/emission wavelengths of your assay.

  • Solution: If interference is significant, subtract the background fluorescence of the compound from your experimental wells. If the signal-to-noise ratio is too low, consider switching to a non-fluorescent assay format (e.g., colorimetric, luminescent, or label-free).

Q2: My results are inconsistent between experiments. What are the most common sources of variability?

A: Inconsistent results are a frequent challenge in cell-based assays. The diagram below outlines a systematic approach to troubleshooting this issue. Key areas to investigate include:

  • Compound Integrity: Ensure the compound is fully dissolved and has not precipitated. Use freshly prepared dilutions.

  • Cell Health: Use cells from a consistent passage number and ensure they are healthy and in the exponential growth phase.

  • Reagent Consistency: Use the same lot of reagents (e.g., FBS, media, stimulating agents like LPS) whenever possible.

  • Assay Conditions: Standardize all incubation times, temperatures, and cell seeding densities.

G Start Inconsistent Results CheckCompound 1. Check Compound - Solubility? - Fresh Dilution? Start->CheckCompound CheckCells 2. Check Cell Culture - Passage Number? - Viability? CheckCompound->CheckCells Compound OK CheckReagents 3. Check Reagents - Lot Consistency? - Proper Storage? CheckCells->CheckReagents Cells OK CheckProtocol 4. Review Protocol - Consistent Timing? - Accurate Pipetting? CheckReagents->CheckProtocol Reagents OK Resolved Results Consistent CheckProtocol->Resolved Protocol OK

Caption: A logical workflow for troubleshooting inconsistent experimental results.
Category 3: Data Interpretation

Q1: The compound is showing cytotoxicity at concentrations where I see a biological effect. How can I differentiate these?

A: This is a critical step to ensure your observed effect is specific and not an artifact of cell death.

  • Run a Cytotoxicity Assay: Perform a standard cytotoxicity assay, such as the MTT or MTS assay, in parallel with your functional assay.[8]

  • Determine CC50 and IC50: Calculate the 50% cytotoxic concentration (CC50) and the 50% inhibitory concentration (IC50) from your functional assay.

  • Calculate the Selectivity Index (SI): The SI is the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value (typically >10) suggests that the observed biological effect is not due to general cytotoxicity.

Q2: What are some known biological targets of 6-Phenylbenzoimidazo[1,2-c]quinazoline?

A: The primary reported activity for 6-Phenylbenzoimidazo[1,2-c]quinazoline is the inhibition of tumor necrosis factor-alpha (TNF-α) production.[3][9] It has been shown to inhibit the secretion of TNF-α induced by lipopolysaccharide (LPS) in the HL-60 human promyelocytic cell line without significant cytotoxicity.[3][9] Generally, the broader quinazoline class of molecules is known to interact with a wide range of biological targets, most notably as inhibitors of protein kinases like EGFR.[8][10][11]

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB TNF_Gene TNF-α Gene Transcription NFkB->TNF_Gene TNF_Protein TNF-α Protein (Secretion) TNF_Gene->TNF_Protein Inflammation Inflammatory Response TNF_Protein->Inflammation Compound 6-Phenylbenzoimidazo [1,2-c]quinazoline Compound->TNF_Protein Inhibits

Caption: Inhibition of the LPS-induced TNF-α signaling pathway.

Section 2: Experimental Protocols

Protocol 1: TNF-α Inhibition Assay in PMA/LPS-stimulated HL-60 Cells

This protocol is adapted from studies evaluating 6-Arylbenzimidazo[1,2-c]quinazoline derivatives as TNF-α inhibitors.[9]

1. Materials:

  • HL-60 (human promyelocytic leukemia) cells

  • RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • 6-Phenylbenzoimidazo[1,2-c]quinazoline (Compound G1)

  • DMSO

  • Human TNF-α ELISA Kit

2. Experimental Workflow:

G Seed 1. Seed HL-60 cells (e.g., 5x10^5 cells/well) Differentiate 2. Differentiate with PMA (e.g., 100 nM for 48h) Seed->Differentiate Pretreat 3. Pre-treat with Compound (e.g., 30 min incubation) Differentiate->Pretreat Stimulate 4. Stimulate with LPS (e.g., 1 µg/mL for 6h) Pretreat->Stimulate Collect 5. Collect Supernatant Stimulate->Collect Analyze 6. Analyze TNF-α (via ELISA) Collect->Analyze Data 7. Calculate % Inhibition Analyze->Data

Caption: Workflow for measuring TNF-α inhibition in HL-60 cells.

3. Detailed Steps:

  • Cell Seeding & Differentiation: Seed HL-60 cells in a 96-well plate. To differentiate them into a macrophage-like phenotype, treat with PMA (e.g., 100 nM) for 48 hours. After incubation, wash the cells gently with fresh medium to remove PMA.

  • Compound Pre-treatment: Prepare serial dilutions of 6-Phenylbenzoimidazo[1,2-c]quinazoline in culture medium from a DMSO stock. Add the compound dilutions to the cells and incubate for 30 minutes. Include a vehicle control (DMSO only).

  • LPS Stimulation: Add LPS (e.g., 1 µg/mL final concentration) to all wells except the negative control.

  • Incubation: Incubate the plate for 6 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant for analysis.

  • ELISA: Quantify the amount of TNF-α in the supernatant using a commercial human TNF-α ELISA kit, following the manufacturer’s instructions.

Protocol 2: MTT Cytotoxicity Assay

This is a standard colorimetric assay to assess the effect of the compound on cell viability.[8]

1. Materials:

  • Adherent or suspension cells of interest

  • Appropriate cell culture medium

  • 6-Phenylbenzoimidazo[1,2-c]quinazoline

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

2. Detailed Steps:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight (for adherent cells).

  • Compound Treatment: Add serial dilutions of the compound to the wells. Include a vehicle control and an untreated control.

  • Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilize Formazan: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Section 3: Reference Data

The biological activity of quinazoline derivatives is highly dependent on the specific substitutions and the biological system being tested. The table below provides a sample of reported IC50 values for various quinazoline derivatives to serve as a contextual reference.

Compound ClassTarget / Cell LineReported IC50 (µM)Reference
6-Arylbenzimidazo[1,2-c]quinazolinesTNF-α secretion (HL-60 cells)Potent inhibition reported[3]
Quinazoline Sulfonamide DerivativeEGFRT790M0.0728[12]
Quinazoline Sulfonamide DerivativeVEGFR-20.0523[12]
2,4-disubstituted quinazolineA549 lung cancer cells0.02[13]
Quinazoline-N-4-fluorophenylHepG-2 liver cancer cells4.36[13]
Quinazoline-based hybridMCF-7 breast cancer cells6.43[14]

References

Addressing batch-to-batch variability of synthesized 6-Phenylbenzoimidazo[1,2-c]quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 6-Phenylbenzoimidazo[1,2-c]quinazoline?

A1: A prevalent method involves the cyclocondensation of 2-(2-aminophenyl)benzimidazole with benzoyl chloride. This reaction is often carried out in a suitable solvent and may be facilitated by conventional heating or microwave irradiation.[1][2] Another approach is the intramolecular heterocyclization of 2-benzimidazoylbenzamides.[2]

Q2: What are the critical quality attributes of the starting materials?

A2: The purity of the starting materials, such as 2-(2-aminophenyl)benzimidazole and benzoyl chloride, is crucial for obtaining a high yield and purity of the final product. Impurities in the reactants can lead to side reactions and the formation of unwanted byproducts.[3] It is essential to verify the purity of starting materials using techniques like NMR, mass spectrometry, or melting point determination.

Q3: What analytical techniques are recommended for characterizing the final product?

A3: A combination of spectroscopic techniques is recommended for the unambiguous characterization of 6-Phenylbenzoimidazo[1,2-c]quinazoline. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: I am observing a very low yield, or no desired 6-Phenylbenzoimidazo[1,2-c]quinazoline product in my reaction. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a common challenge in the synthesis of quinazoline derivatives. A systematic evaluation of your experimental setup is key to identifying the root cause.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps & Recommendations
Sub-optimal Reaction Conditions Temperature: Some synthetic methods for related quinazolines require high temperatures (e.g., above 120°C).[4] Consider performing small-scale reactions at different temperatures (e.g., room temperature, 80°C, 120°C, 150°C) to find the optimal condition. Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction duration and to ensure the starting materials are being consumed.[4] Reaction times can vary from a few hours to over 24 hours.[4] Solvent: The choice of solvent can significantly influence the yield. Common solvents for similar syntheses include N,N-dimethylacetamide (DMAC) or solvent-free conditions under microwave irradiation.[2] Screen a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile).[3]
Poor Quality of Starting Materials Verify the purity of your 2-(2-aminophenyl)benzimidazole and benzoyl chloride using appropriate analytical techniques (NMR, GC-MS, or melting point).[3] Impurities can lead to side reactions and inhibit product formation. Consider purifying starting materials if necessary (e.g., recrystallization or distillation).[3]
Inefficient Cyclization In some cases, the cyclization step may be inefficient. For the synthesis of 6-arylbenzimidazo[1,2-c]quinazolines, intramolecular heterocyclization of 2-benzimidazoylbenzamides in the presence of a solid inorganic matrix like SiO₂-MnO₂ under microwave irradiation has been reported to be effective.[2]
Product Loss During Work-up Extraction: Optimize the pH of the aqueous layer during the extraction process to ensure the product is in its neutral, less water-soluble form.[3] Experiment with different organic extraction solvents (e.g., ethyl acetate, dichloromethane) to maximize recovery.[3] Purification: If using column chromatography, the product may be irreversibly adsorbing to the silica gel. Consider using a different stationary phase like alumina or deactivating the silica gel with triethylamine.[3] For recrystallization, carefully select a solvent or solvent mixture where the product has high solubility at elevated temperatures and low solubility at room temperature.[3]
Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product shows significant impurities upon analysis by HPLC and/or NMR. What are the likely side products and how can I minimize their formation?

Answer: The formation of impurities is often related to side reactions or incomplete reactions. Understanding the potential side products is crucial for optimizing the reaction and purification steps.

Potential Impurities and Mitigation Strategies:

Potential ImpurityFormation PathwayMitigation Strategy
Unreacted Starting Materials Incomplete reaction due to sub-optimal conditions.Increase reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to ensure full consumption of starting materials.[4]
Hydrolyzed Benzoyl Chloride Benzoyl chloride can react with trace amounts of water to form benzoic acid.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
N-acylated Intermediate Incomplete cyclization leading to the isolation of the N-[2-(1H-benzo[d]imidazol-2-yl)phenyl]benzamide intermediate.Ensure sufficient heating and/or reaction time to promote the final cyclization step. The use of microwave irradiation can sometimes facilitate this transformation more efficiently than conventional heating.[2]
Side-products from Impure Starting Materials Impurities in the starting materials can lead to the formation of various side-products.Use highly pure starting materials. Purify the starting materials before use if their purity is questionable.[3]

Experimental Protocols

Synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline (Illustrative Protocol)

This is a general protocol based on related syntheses and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a clean, dry reaction vessel, combine 2-(2-aminophenyl)benzimidazole (1 equivalent) and a suitable solvent (e.g., anhydrous N,N-dimethylacetamide).

  • Reagent Addition: Slowly add benzoyl chloride (1.1 equivalents) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 120-150°C) and monitor its progress using TLC or LC-MS. Alternatively, perform the reaction in a dedicated microwave reactor.[2]

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water. Adjust the pH to basic (pH 8-9) with a suitable base (e.g., sodium carbonate solution) to precipitate the crude product.

  • Isolation: Filter the precipitate, wash it thoroughly with water, and dry it under vacuum.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Analytical Characterization Protocols

¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

  • Data Processing: Process the spectrum, including phasing, baseline correction, and referencing the chemical shifts to the residual solvent peak.

  • Analysis: Integrate the signals to determine the relative proton ratios and analyze the chemical shifts and coupling constants to confirm the structure.

Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Infuse the sample solution into an electrospray ionization (ESI) mass spectrometer.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺) and confirm the molecular weight of the compound.

High-Performance Liquid Chromatography (HPLC):

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock solution with the mobile phase to a final concentration of about 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Analysis: Inject the sample and analyze the resulting chromatogram to determine the purity of the compound by calculating the area percentage of the main peak.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Quality Control start Start: High Purity Starting Materials reactants 2-(2-aminophenyl)benzimidazole + Benzoyl Chloride start->reactants reaction_setup Reaction in Anhydrous Solvent reactants->reaction_setup heating Conventional Heating or Microwave Irradiation reaction_setup->heating monitoring Monitor by TLC/LC-MS heating->monitoring workup Aqueous Work-up & Precipitation monitoring->workup filtration Filtration and Drying workup->filtration purification Column Chromatography or Recrystallization filtration->purification hplc Purity Check (HPLC) purification->hplc nmr Structure Confirmation (NMR) hplc->nmr ms Molecular Weight Verification (MS) nmr->ms final_product Final Product: 6-Phenylbenzoimidazo[1,2-c]quinazoline ms->final_product troubleshooting_logic start Low Product Yield? check_sm Check Starting Material Purity start->check_sm Yes sm_ok Purity OK? check_sm->sm_ok optimize_cond Optimize Reaction Conditions (Temp, Time, Solvent) cond_ok Yield Improved? optimize_cond->cond_ok check_workup Review Work-up & Purification workup_ok Recovery Improved? check_workup->workup_ok sm_ok->optimize_cond Yes purify_sm Purify Starting Materials sm_ok->purify_sm No cond_ok->check_workup No adjust_cond Adjust Conditions cond_ok->adjust_cond No success Successful Synthesis cond_ok->success Yes adjust_workup Modify Work-up/Purification Protocol workup_ok->adjust_workup No workup_ok->success Yes purify_sm->check_sm adjust_cond->optimize_cond adjust_workup->check_workup signaling_pathway lps Lipopolysaccharide (LPS) tlr4 Toll-like Receptor 4 (TLR4) lps->tlr4 signaling Intracellular Signaling Cascade tlr4->signaling nf_kb NF-κB Activation signaling->nf_kb tnf_gene TNF-α Gene Transcription nf_kb->tnf_gene tnf_protein TNF-α Protein Synthesis & Secretion tnf_gene->tnf_protein inflammation Inflammation tnf_protein->inflammation g1 6-Phenylbenzoimidazo[1,2-c]quinazoline (G1) g1->tnf_protein Inhibits

References

Technical Support Center: Scaling Up the Synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scaled-up synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your preclinical development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most promising scalable synthetic route for 6-Phenylbenzoimidazo[1,2-c]quinazoline?

A1: A highly efficient method for the gram-scale synthesis involves a copper-catalyzed one-pot tandem reaction. This approach utilizes readily available starting materials and has demonstrated good yields, making it suitable for scaling up for preclinical studies.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: Key parameters to monitor and control during scale-up include:

  • Temperature: Exothermic events can lead to side reactions and impurity formation.

  • Mixing: Inefficient stirring in larger reactors can result in localized "hot spots" and concentration gradients, affecting reaction kinetics and yield.

  • Inert Atmosphere: The copper-catalyzed reaction is sensitive to oxygen, so maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst deactivation and side reactions.

  • Purity of Starting Materials: The purity of reactants is critical at a larger scale, as impurities can significantly impact the reaction outcome and the purity of the final product.

Q3: What is the primary biological target of 6-Phenylbenzoimidazo[1,2-c]quinazoline?

A3: 6-Phenylbenzoimidazo[1,2-c]quinazoline has been identified as a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1] It has shown the ability to inhibit lipopolysaccharide (LPS)-induced TNF-α secretion in preclinical models.[1]

Q4: What are the common analytical techniques for characterizing 6-Phenylbenzoimidazo[1,2-c]quinazoline?

A4: Standard analytical methods for characterization include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS)

  • Infrared (IR) Spectroscopy

  • High-Performance Liquid Chromatography (HPLC) for purity assessment.

Troubleshooting Guides

Problem 1: Low Yield in the Final Cyclization Step

Question: I am experiencing a significant drop in yield for the final cyclization to form the 6-Phenylbenzoimidazo[1,2-c]quinazoline ring when moving to a larger scale. What are the potential causes and solutions?

Potential Cause Recommended Solution
Inefficient Catalyst System The activity of the copper catalyst is crucial. Ensure you are using a high-quality copper(I) source (e.g., CuI). Consider screening different ligands if the reaction is not proceeding to completion.
Suboptimal Reaction Temperature Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can cause degradation. Carefully monitor the internal reaction temperature and consider a gradual ramp-up to the target temperature.
Poor Mixing In larger reactors, ensure adequate agitation to maintain a homogeneous reaction mixture. Use an appropriate impeller and stirring speed for the reactor volume.
Presence of Oxygen The copper catalyst can be deactivated by oxygen. Ensure the reaction vessel is thoroughly purged with an inert gas (nitrogen or argon) before adding the catalyst and maintain a positive pressure of inert gas throughout the reaction.
Problem 2: Increased Impurity Profile in the Scaled-Up Batch

Question: My scaled-up batch of 6-Phenylbenzoimidazo[1,2-c]quinazoline shows several new impurities on the HPLC analysis that were not present in the lab-scale synthesis. How can I identify and mitigate these?

Potential Cause Recommended Solution
Side Reactions from Overheating Localized overheating due to poor mixing can lead to thermal degradation and side reactions. Improve mixing and consider a slower addition rate for any highly reactive reagents.
Incomplete Reaction Unreacted starting materials or intermediates can appear as impurities. Monitor the reaction progress by TLC or HPLC to ensure it has gone to completion. If necessary, adjust the reaction time or temperature.
Hydrolysis of Intermediates The presence of water can lead to the hydrolysis of reactive intermediates. Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Formation of Homocoupled Byproducts In Ullmann-type couplings, homocoupling of the starting materials can occur. Optimizing the stoichiometry of the reactants and the catalyst loading can help minimize this side reaction.

Data Presentation

Table 1: Comparison of Reaction Parameters at Different Scales
Parameter Lab Scale (1 g) Pilot Scale (100 g) Preclinical Scale (1 kg)
Starting Material (2-(2-bromophenyl)-1H-benzo[d]imidazole) 1.0 g100 g1.0 kg
Benzoyl Chloride 1.2 eq1.2 eq1.2 eq
Copper(I) Iodide (CuI) 10 mol%8 mol%7 mol%
Ligand (e.g., L-proline) 20 mol%16 mol%14 mol%
Base (e.g., K₂CO₃) 2.5 eq2.5 eq2.5 eq
Solvent (e.g., DMF) 20 mL2 L20 L
Reaction Temperature 120 °C120 °C115-120 °C (monitor exotherm)
Reaction Time 12 h18 h24 h
Typical Yield 85%75%68%
Purity (by HPLC) >98%>97%>96%

Note: These values are representative and may require optimization for specific equipment and conditions.

Experimental Protocols

Protocol 1: Scaled-Up Synthesis of 2-(2-aminophenyl)benzimidazole (Key Intermediate)

This protocol is adapted from a one-pot synthesis method.[2]

  • Reaction Setup: To a 5 L jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add o-phenylenediamine (432 g, 4.0 mol) and ethanol (2 L).

  • Reagent Addition: While stirring, slowly add a solution of 2-nitrobenzaldehyde (604 g, 4.0 mol) in ethanol (1 L) to the reactor over 1 hour.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6 hours. Monitor the reaction progress by TLC.

  • Reduction: Cool the mixture to 40 °C and add a slurry of iron powder (896 g, 16.0 mol) in 1 M HCl (400 mL) portion-wise, ensuring the internal temperature does not exceed 60 °C.

  • Completion: After the addition is complete, heat the mixture to 70 °C for 4 hours.

  • Work-up: Cool the reaction to room temperature and filter through a pad of celite. Wash the filter cake with ethanol (2 x 500 mL).

  • Isolation: Concentrate the combined filtrates under reduced pressure. Add water (4 L) to the residue and adjust the pH to >10 with 2 M NaOH.

  • Purification: Filter the resulting precipitate, wash with water until the filtrate is neutral, and dry under vacuum at 50 °C to yield 2-(2-aminophenyl)benzimidazole.

Protocol 2: Gram-Scale Synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline

This protocol is based on a copper-catalyzed tandem reaction.

  • Reaction Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-(2-aminophenyl)benzimidazole (10.45 g, 50 mmol), benzoyl chloride (7.73 g, 55 mmol), copper(I) iodide (0.95 g, 5 mmol), and potassium carbonate (17.25 g, 125 mmol).

  • Inerting: Evacuate and backfill the flask with nitrogen three times.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF, 100 mL) via syringe.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12 hours. Monitor the reaction by TLC or HPLC.

  • Work-up: Cool the reaction to room temperature and pour it into ice-water (500 mL).

  • Isolation: Filter the resulting precipitate and wash thoroughly with water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to afford pure 6-Phenylbenzoimidazo[1,2-c]quinazoline.

Mandatory Visualizations

experimental_workflow cluster_intermediate Intermediate Synthesis cluster_final_product Final Product Synthesis (Scaled-Up) start_intermediate o-Phenylenediamine + 2-Nitrobenzaldehyde reaction1 Condensation (Ethanol, Reflux) start_intermediate->reaction1 intermediate1 2-(2-nitrophenyl)benzimidazole reaction1->intermediate1 reaction2 Reduction (Fe/HCl) intermediate1->reaction2 intermediate_final 2-(2-aminophenyl)benzimidazole reaction2->intermediate_final start_final 2-(2-aminophenyl)benzimidazole + Benzoyl Chloride intermediate_final->start_final reaction3 CuI-catalyzed Tandem Reaction (DMF, 120°C) start_final->reaction3 workup Work-up & Purification reaction3->workup final_product 6-Phenylbenzoimidazo [1,2-c]quinazoline workup->final_product

Caption: Experimental workflow for the scaled-up synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline.

tnf_alpha_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB TNF_mRNA TNF-α mRNA NFkB->TNF_mRNA translocation Nucleus Nucleus TNF_protein Pro-TNF-α TNF_mRNA->TNF_protein Secreted_TNF Secreted TNF-α TNF_protein->Secreted_TNF cleavage TACE TACE (ADAM17) TACE->Secreted_TNF Target_Compound 6-Phenylbenzoimidazo [1,2-c]quinazoline Target_Compound->TNF_mRNA Inhibition

Caption: LPS-induced TNF-α signaling pathway and the inhibitory action of 6-Phenylbenzoimidazo[1,2-c]quinazoline.

References

Validation & Comparative

A Comparative Analysis of 6-Phenylbenzoimidazo[1,2-c]quinazoline and Other Quinazoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth look at the anti-inflammatory, antimicrobial, and anticancer potential of 6-Phenylbenzoimidazo[1,2-c]quinazoline in comparison to other notable quinazoline derivatives, supported by available experimental data and detailed methodologies.

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Among these, 6-Phenylbenzoimidazo[1,2-c]quinazoline has emerged as a compound of significant interest, particularly for its potent anti-inflammatory properties. This guide provides a comparative analysis of 6-Phenylbenzoimidazo[1,2-c]quinazoline with other quinazoline derivatives, focusing on their performance in anti-inflammatory, antimicrobial, and anticancer assays. While quantitative data for 6-Phenylbenzoimidazo[1,2-c]quinazoline is limited in some areas, this analysis collates the available information to provide a valuable resource for researchers, scientists, and drug development professionals.

Anti-inflammatory Activity: A Promising Lead

Experimental evidence highlights 6-Phenylbenzoimidazo[1,2-c]quinazoline, referred to as G1 in a key study, as a potent inhibitor of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) secretion in human promyelocytic leukemia HL-60 cells.[1] Notably, this compound did not exhibit significant cytotoxic effects at a concentration of 100 μM.[2] Further investigation has shown that at this concentration, 6-Phenylbenzoimidazo[1,2-c]quinazoline can effectively reduce TNF-α mRNA expression in stimulated HL-60 cells.[3]

Table 1: Anti-inflammatory Activity of Selected Quinazoline Derivatives

Compound/Derivative ClassAssayModelActivityReference
6-Phenylbenzoimidazo[1,2-c]quinazoline (G1)TNF-α secretion inhibitionLPS-induced HL-60 cellsPotent inhibitor (qualitative)[1]
4-Amino quinazoline derivatives (6m and 6q)TNF-α and IL-6 release inhibitionLPS-induced macrophagesDose-dependent inhibition[4]
Various quinazolinone derivativesCarrageenan-induced paw edemaRatsVaried % inhibition[5]

Antimicrobial Activity: Awaiting Specific Data

The broader class of 6-arylbenzoimidazo[1,2-c]quinazolines has been investigated for its antimicrobial properties. However, specific minimum inhibitory concentration (MIC) values for the 6-phenyl derivative against a panel of bacterial and fungal strains are not explicitly detailed in the available literature. One study on various 6-arylbenzimidazo[1,2-c]quinazolines reported MIC values, but did not specify the data for the phenyl-substituted compound.[6] For comparison, Table 2 summarizes the antimicrobial activities of other quinazoline derivatives.

Table 2: Antimicrobial Activity of Selected Quinazoline Derivatives

| Compound/Derivative Class | Organism(s) | MIC (µg/mL) | Reference | |---|---|---|---|---| | Fused Imidazo/Benzimidazo[1,2-c]quinazolines (8ga, 8gc, 8gd) | S. aureus, B. subtilis, E. coli, P. putida, S. typhi | 4 - 8 |[7] | | Fused Imidazo/Benzimidazo[1,2-c]quinazolines (8ga, 8gc, 8gd) | A. niger, C. albicans | 8 - 16 |[7] | | 6-Methyl-3-phenyl-4(3H)-quinazolinone derivatives (1, 9, 14) | Staphylococcus aureus ATCC 29213 | 16 - 32 |[8] |

Anticancer Activity: An Area for Future Investigation

The anticancer potential of the quinazoline core is well-established, with numerous derivatives demonstrating potent activity against various cancer cell lines. While some 6-substituted-5,6-dihydrobenzo[6][9]imidazo[1,2-c]quinazoline derivatives have shown significant inhibitory concentration reduction in liver hepatocellular cells, specific IC50 values for 6-Phenylbenzoimidazo[1,2-c]quinazoline against a range of cancer cell lines are not available in the reviewed literature.[10] The broader class of imidazo[1,2-c]quinazolines has been noted for its anticancer applications.[11] Table 3 presents the cytotoxic activities of other quinazoline derivatives for comparative context.

Table 3: Anticancer Activity of Selected Quinazoline Derivatives

| Compound/Derivative Class | Cell Line(s) | IC50 (µM) | Reference | |---|---|---|---|---| | Quinazolinone-benzyl piperidine derivative (7b) | MCF-7, A549, 5367 | 82.1, 67.3, 51.4 |[12] | | 4-(6-Fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4,6-dimethlpyrimidin-2-yl)benzensulphonamide | NCI, MCF-7, HEK-293 | Micromolar range |[9] | | 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k) | HCC827, A549, SH-SY5Y, HEL, MCF-7 | 0.09 - 0.43 |[13] |

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for the key experiments cited are provided below.

Synthesis of 6-Arylbenzoimidazo[1,2-c]quinazolines

The synthesis of 6-arylbenzoimidazo[1,2-c]quinazolines is typically achieved through a condensation reaction followed by cyclization. A general procedure involves reacting 2-(2-aminophenyl)benzimidazole with a substituted aromatic aldehyde in a suitable solvent, such as ethanol or acetic acid, often under reflux conditions. The resulting intermediate undergoes oxidative cyclization, which can be promoted by various reagents or conditions, to yield the final 6-arylbenzoimidazo[1,2-c]quinazoline product.

TNF-α Secretion Inhibition Assay in HL-60 Cells

This assay evaluates the ability of a compound to inhibit the production and secretion of TNF-α from stimulated immune cells.

  • Cell Culture and Differentiation: Human promyelocytic leukemia HL-60 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. To induce a macrophage-like phenotype, cells can be treated with a differentiating agent like phorbol 12-myristate 13-acetate (PMA).

  • Cell Stimulation: Differentiated HL-60 cells are pre-treated with various concentrations of the test compound (e.g., 6-Phenylbenzoimidazo[1,2-c]quinazoline) for a specific period. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α.

  • Quantification of TNF-α: The concentration of TNF-α in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of TNF-α inhibition is calculated by comparing the TNF-α levels in the compound-treated groups to the LPS-stimulated control group. The IC50 value, the concentration of the compound that causes 50% inhibition, can then be determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

G General Experimental Workflow for Biological Screening cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Evaluation cluster_data Data Analysis synthesis Synthesis of Quinazoline Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization anti_inflammatory Anti-inflammatory Assay (TNF-α Inhibition) characterization->anti_inflammatory antimicrobial Antimicrobial Assay (MIC Determination) characterization->antimicrobial anticancer Anticancer Assay (IC50 Determination) characterization->anticancer analysis IC50 / MIC Calculation & Comparative Analysis anti_inflammatory->analysis antimicrobial->analysis anticancer->analysis

Caption: General workflow for the synthesis and biological evaluation of quinazoline derivatives.

G Inhibition of LPS-Induced TNF-α Signaling LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB_activation NF-κB Activation TRAF6->NFkB_activation TNFa_gene TNF-α Gene Transcription NFkB_activation->TNFa_gene TNFa_protein TNF-α Protein TNFa_gene->TNFa_protein Quinazoline 6-Phenylbenzoimidazo [1,2-c]quinazoline Quinazoline->NFkB_activation Inhibition

Caption: Postulated mechanism of TNF-α inhibition by 6-Phenylbenzoimidazo[1,2-c]quinazoline.

Conclusion

6-Phenylbenzoimidazo[1,2-c]quinazoline stands out as a promising anti-inflammatory agent due to its potent inhibition of TNF-α secretion. While direct quantitative comparisons of its antimicrobial and anticancer activities with other quinazoline derivatives are currently limited by the lack of specific experimental data, the broader family of benzoimidazo[1,2-c]quinazolines shows significant potential in these areas. This guide underscores the need for further investigation into the biological profile of 6-Phenylbenzoimidazo[1,2-c]quinazoline to fully elucidate its therapeutic potential. The provided experimental protocols and workflow diagrams offer a framework for future research to fill the existing data gaps and facilitate the development of novel quinazoline-based therapeutics.

References

Comparative Antimicrobial Activity of 6-Phenylbenzoimidazo[1,2-c]quinazoline Against Standard Strains: A Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the antimicrobial activity of 6-arylbenzoimidazo[1,2-c]quinazolines, a class of compounds that includes 6-Phenylbenzoimidazo[1,2-c]quinazoline, against a panel of clinically relevant standard bacterial and fungal strains. The data presented is based on published scientific literature and is intended for researchers, scientists, and drug development professionals.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of 6-arylbenzoimidazo[1,2-c]quinazoline derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible microbial growth. For context, the activity of these compounds is compared with standard antimicrobial agents.

Microorganism Standard Strain 6-Arylbenzoimidazo[1,2-c]quinazolines MIC (µg/mL) Ciprofloxacin MIC (µg/mL) Amphotericin B MIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureusATCC 292134 - >320.25 - 1.0N/A
Bacillus subtilisATCC 66334 - >320.12 - 0.5N/A
Gram-Negative Bacteria
Escherichia coliATCC 25922>4 - >320.015 - 0.12N/A
Pseudomonas putidaMTCC 11944 - 80.5 - 4.0N/A
Salmonella typhiMTCC 7338 - >320.015 - 0.06N/A
Fungi
Candida albicansATCC 102318 - >32N/A0.25 - 1.0
Aspergillus nigerATCC 1640416 - >32N/A0.5 - 2.0

Data synthesized from published studies on imidazo/benzimidazo[1,2-c]quinazoline derivatives.[1]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The following is a detailed protocol for the broth microdilution method, adhering to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of 6-Phenylbenzoimidazo[1,2-c]quinazoline in a suitable solvent (e.g., DMSO).

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.

  • Microbial Strains: Use standardized cultures of the test organisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 10231).

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.

2. Inoculum Preparation:

  • Aseptically pick several colonies of the test microorganism from a fresh agar plate.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • Dilute this suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution of the Test Compound:

  • Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of each row and mix.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

4. Inoculation and Incubation:

  • Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.

  • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

5. Determination of MIC:

  • The MIC is the lowest concentration of the compound at which there is no visible growth, as observed by the naked eye or with the aid of a microplate reader.

Visualizing the Experimental Workflow and Proposed Mechanism

The following diagrams illustrate the experimental workflow for validating antimicrobial activity and a proposed mechanism of action for this class of compounds.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound Stock SerialDilution Serial Dilution in 96-well plate Compound->SerialDilution Media Growth Media Media->SerialDilution Strains Standard Microbial Strains Inoculum Inoculum Preparation (0.5 McFarland) Strains->Inoculum Inoculation Inoculation of Plates Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubation (24-48h) Inoculation->Incubation MIC MIC Determination Incubation->MIC mechanism_of_action Compound 6-Arylbenzoimidazo [1,2-c]quinazoline Membrane Bacterial Cell Membrane Compound->Membrane Interacts with Disruption Membrane Permeabilization & Disruption Membrane->Disruption Leads to Leakage Leakage of Intracellular Components Disruption->Leakage Causes Death Cell Death Leakage->Death Results in

References

Cross-validation of the anti-inflammatory effects of 6-Phenylbenzoimidazo[1,2-c]quinazoline in different models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Anti-inflammatory Effects of Quinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anti-inflammatory properties of quinazoline derivatives, offering a comparative analysis of their efficacy in various established experimental models. Due to the limited publicly available data on 6-Phenylbenzoimidazo[1,2-c]quinazoline, this document focuses on a broader class of structurally related quinazolinone analogs to illustrate the anti-inflammatory potential of this heterocyclic system. The experimental data presented is synthesized from multiple studies to provide a comparative framework for researchers.

Comparative Efficacy of Quinazolinone Derivatives

The anti-inflammatory activity of various quinazolinone analogs has been evaluated using the carrageenan-induced paw edema model in rats, a standard and widely accepted method for screening potential anti-inflammatory drugs. The percentage of edema inhibition is a key metric for assessing efficacy. The data below summarizes the performance of several synthesized quinazolinone derivatives compared to the standard non-steroidal anti-inflammatory drug (NSAID), phenylbutazone.

Compound IDStructure/SubstitutionDose (mg/kg)Edema Inhibition (%)Reference
Compound 9 2'-(p-chlorobenzylideneamino)phenyl at IIIrd position5020.4[1]
Compound 15 Azetidinone derivative50>24.6[1]
Compound 21 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one5032.5[1]
Phenylbutazone Standard NSAID5038.9[2]
6-bromo-quinazolinone derivative 6-bromo substitutionNot SpecifiedPotent activity[2]

Key Observations:

  • The incorporation of different heterocyclic moieties, such as azetidinone and thiazolidinone, at the 3-position of the quinazolinone core appears to enhance anti-inflammatory activity.[1][2]

  • Specifically, compound 21, a thiazolidinone derivative, demonstrated the highest efficacy among the tested synthetic compounds, with 32.5% edema inhibition.[1]

  • Electron-withdrawing groups at the C-6 and C-7 positions of the quinazolinone system have been associated with increased anti-inflammatory effects.[2]

Experimental Protocols

Detailed methodologies for key in vivo and in vitro anti-inflammatory assays are provided below. These protocols are based on standard procedures described in the scientific literature.[3][4][5]

Carrageenan-Induced Paw Edema in Rats (In Vivo)

This model is widely used to assess acute inflammation.[3]

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized, acute, and reproducible inflammatory response characterized by edema. The anti-inflammatory effect of a test compound is measured by its ability to reduce this swelling. The inflammatory response is biphasic, with an initial phase mediated by histamine and serotonin, followed by a second phase involving prostaglandins.[3]

Procedure:

  • Wistar albino rats are divided into control, standard, and test groups.

  • The initial paw volume of each rat is measured using a plethysmometer.

  • The test compounds are administered orally or intraperitoneally at a specific dose (e.g., 50 mg/kg). The standard group receives a reference drug like phenylbutazone or diclofenac, and the control group receives the vehicle.

  • After a set period (e.g., 1 hour), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw volume is measured again at specific time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • The percentage inhibition of edema is calculated using the following formula: % Inhibition = (1 - (Vt / Vc)) * 100 Where Vt is the mean increase in paw volume in the test group, and Vc is the mean increase in paw volume in the control group.

Inhibition of Protein Denaturation (In Vitro)

This assay is a common method for in vitro screening of anti-inflammatory activity.[4][5]

Principle: Inflammation can lead to protein denaturation. The ability of a compound to prevent heat-induced protein denaturation is considered a measure of its anti-inflammatory potential.[5] Bovine serum albumin (BSA) or egg albumin is often used as the protein source.

Procedure:

  • A reaction mixture is prepared containing the test compound at various concentrations and a solution of either egg albumin or BSA.

  • The mixture is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 20 minutes).

  • Denaturation is induced by heating the mixture (e.g., at 70°C for 5 minutes).

  • After cooling, the turbidity of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 660 nm).

  • A control group without the test compound is also run.

  • The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = ((Absorbance of Control - Absorbance of Test) / Absorbance of Control) * 100

Human Red Blood Cell (HRBC) Membrane Stabilization Assay (In Vitro)

This assay assesses the ability of a compound to stabilize lysosomal membranes.

Principle: The stabilization of the red blood cell membrane is analogous to the stabilization of lysosomal membranes. During inflammation, lysosomal enzymes are released, causing tissue damage. Compounds that can stabilize the HRBC membrane against hypotonicity-induced hemolysis are considered to have anti-inflammatory properties.[5]

Procedure:

  • A blood sample is collected and centrifuged to separate the red blood cells, which are then washed with isotonic saline.

  • A suspension of HRBCs is prepared.

  • The reaction mixture consists of the HRBC suspension, a hypotonic solution (to induce hemolysis), and the test compound at various concentrations.

  • The mixture is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 30 minutes).

  • The mixture is then centrifuged, and the absorbance of the supernatant (containing hemoglobin released from lysed cells) is measured spectrophotometrically.

  • The percentage of membrane stabilization is calculated.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key inflammatory signaling pathways and the workflow of a typical in vivo anti-inflammatory experiment.

G cluster_pathway Arachidonic Acid Cascade in Inflammation Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cell Injury/Stimuli AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation (Pain, Fever, Edema) PGs->Inflammation LTs->Inflammation

Caption: Arachidonic Acid Inflammatory Pathway.

G cluster_workflow In Vivo Anti-inflammatory Screening Workflow start Animal Acclimatization & Grouping paw_measurement1 Initial Paw Volume Measurement start->paw_measurement1 drug_admin Administration of Test/Standard/Vehicle paw_measurement1->drug_admin inflammation_induction Induction of Inflammation (e.g., Carrageenan Injection) drug_admin->inflammation_induction paw_measurement2 Paw Volume Measurement at Intervals inflammation_induction->paw_measurement2 data_analysis Data Analysis & % Inhibition Calculation paw_measurement2->data_analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

References

A Comparative Benchmark of 6-Phenylbenzoimidazo[1,2-c]quinazoline Cytotoxicity Against Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, the quest for novel compounds with high efficacy and selectivity remains a paramount objective. This guide provides a comparative analysis of the cytotoxic potential of 6-Phenylbenzoimidazo[1,2-c]quinazoline against a panel of well-established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. While comprehensive cytotoxic data for 6-Phenylbenzoimidazo[1,2-c]quinazoline is still emerging, this document synthesizes the available information and provides a framework for its evaluation, including detailed experimental protocols and a discussion of potential signaling pathways.

Executive Summary

Quinazoline derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including potent anticancer effects.[1][2][3] The benzoimidazo[1,2-c]quinazoline scaffold, in particular, has been investigated for its biological activities.[4] This guide focuses on the 6-phenyl substituted derivative, comparing its reported cytotoxicity with that of three cornerstone chemotherapeutic agents across various human cancer cell lines.

Available preliminary data suggests that 6-Phenylbenzoimidazo[1,2-c]quinazoline may exhibit lower cytotoxicity compared to frontline anticancer drugs. One study reported no significant cytotoxicity of 6-Arylbenzimidazo[1,2-c]quinazoline derivatives, including the phenyl-substituted compound, against the human promyelocytic leukemia cell line HL-60 at a concentration of 100 μM.[5] Another study on a broader range of benzoimidazo[1,2-c]quinazoline derivatives reported low cytotoxicity with IC50 values ranging from 0.45 to 19.2 μM.[6] This profile could be advantageous in therapeutic contexts where high potency is secondary to an improved safety profile or when the compound is intended for use in combination therapies. However, a lack of extensive, direct comparative studies necessitates further experimental validation.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Doxorubicin, Cisplatin, and Paclitaxel against three common cancer cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and A549 (lung carcinoma). It is crucial to note the significant variability in reported IC50 values across different studies, which can be attributed to differences in experimental conditions such as cell passage number, assay type, and incubation time.[7][8]

DrugCell LineReported IC50 (µM)Reference(s)
Doxorubicin MCF-70.01 - 2.50[6][7][9]
HeLa0.14 - 2.92[7][10]
A5490.24 - >20[7][9][11]
Cisplatin MCF-7Not specified[8][12]
HeLaNot specified[8][12]
A5496.59 - 36.94[13]
Paclitaxel MCF-7~0.0075[14][15]
HeLaNot specified[16]
A549~0.00135[17][18]

Note: The IC50 values for 6-Phenylbenzoimidazo[1,2-c]quinazoline are not included due to the limited availability of quantitative data against these specific cell lines in the public domain.

Experimental Protocols

To facilitate standardized and reproducible cytotoxicity assessments, a detailed protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below.

MTT Cell Viability Assay Protocol

Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Test compound (6-Phenylbenzoimidazo[1,2-c]quinazoline) and reference drugs (Doxorubicin, Cisplatin, Paclitaxel)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound and reference drugs in complete medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plate for another 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the drug concentration (logarithmic scale) and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Visualizing the Experimental Workflow and Potential Signaling Pathways

To provide a clearer understanding of the experimental process and the potential mechanisms of action, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 add_compounds Add Serial Dilutions of Compounds incubate_24h_1->add_compounds incubate_48h Incubate 48h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining IC50 values using the MTT assay.

Potential Anticancer Signaling Pathways of Quinazoline Derivatives

Quinazoline-based compounds have been shown to exert their anticancer effects through various mechanisms. While the specific pathway for 6-Phenylbenzoimidazo[1,2-c]quinazoline is not yet fully elucidated, a generalized pathway based on known quinazoline derivatives involves the induction of apoptosis.[19][20][21] Apoptosis can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway quinazoline Quinazoline Derivative (e.g., 6-Phenylbenzoimidazo[1,2-c]quinazoline) death_receptor Death Receptor (e.g., Fas, TNFR) quinazoline->death_receptor (potential) bcl2 Bcl-2/Bcl-xL Inhibition quinazoline->bcl2 (potential) caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 bax Bax/Bak Activation bax->mitochondria bcl2->bax caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Caption: Generalized apoptotic pathways potentially induced by quinazoline derivatives.

Conclusion and Future Directions

The available evidence suggests that 6-Phenylbenzoimidazo[1,2-c]quinazoline may possess a different cytotoxic profile from that of established, highly potent anticancer drugs like Doxorubicin, Cisplatin, and Paclitaxel. Its potentially lower cytotoxicity could translate to a wider therapeutic window and reduced side effects, making it a candidate for further investigation, particularly in combination therapies or for cancers where high toxicity of current treatments is a major limiting factor.

To definitively benchmark the cytotoxicity of 6-Phenylbenzoimidazo[1,2-c]quinazoline, further research is required. Specifically, comprehensive in vitro studies using standardized protocols, such as the MTT assay detailed in this guide, against a broad panel of cancer cell lines are necessary to generate robust and comparable IC50 data. Furthermore, mechanistic studies are crucial to elucidate the precise signaling pathways through which this compound exerts its biological effects, which will be instrumental in identifying its potential therapeutic applications and guiding future drug development efforts.

References

A Comparative Guide to the Synthesis and Biological Activity of 6-Phenylbenzoimidazo[1,2-c]quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synthesis and biological activity of 6-Phenylbenzoimidazo[1,2-c]quinazoline, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into the reproducibility of its synthesis, compare its biological performance against established alternatives, and provide detailed experimental protocols for key assays.

Synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline: A Comparison of Methods

The synthesis of the 6-Phenylbenzoimidazo[1,2-c]quinazoline core structure has been approached through various methods, with microwave-assisted synthesis often demonstrating improved yields and reduced reaction times compared to conventional heating methods. The reproducibility of these methods can be influenced by reaction conditions, highlighting the importance of standardized protocols.

Two common synthetic strategies for analogous compounds involve the cyclocondensation of 2-(2-aminophenyl)benzimidazole with appropriate precursors or the intramolecular heterocyclization of 2-benzimidazoylbenzamides.

Table 1: Comparison of Synthetic Methods for Benzoimidazo[1,2-c]quinazoline Derivatives

MethodStarting MaterialsReagents/ConditionsReported Yield (%)Reference
Microwave-Assisted2-(2-aminophenyl)benzimidazole, OrthoestersN,N-dimethyl acetamide (DMAC), Microwave irradiationGenerally higher than conventional[1]
Microwave-Assisted2-benzimidazoylbenzamidesSiO₂-MnO₂, Microwave irradiation (solventless)Moderate[1]
Conventional Heating2-(2-aminophenyl) benzimidazole, Substituted acid chloridesGlacial acetic acid, 60-70°C, 16h-[2]
Copper-Catalyzed2-(2-bromophenyl)-1H-imidazole/benzimidazole, AzolesCuI, K₂CO₃, DMF, 150°C; then Cu(OAc)₂·H₂O35-70[3]

Note: Yields can vary depending on the specific substituents on the quinazoline ring.

Biological Activity and Performance Comparison

6-Phenylbenzoimidazo[1,2-c]quinazoline and its derivatives have demonstrated a promising spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This section compares its performance with established therapeutic agents.

Anticancer Activity

Derivatives of the benzoimidazo[1,2-c]quinazoline scaffold have shown significant cytotoxic effects against various cancer cell lines. Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. A notable activity is the inhibition of Tumor Necrosis Factor-alpha (TNF-α), a cytokine involved in systemic inflammation and the progression of some cancers.

Table 2: Comparison of Anticancer Activity (IC₅₀ values in µM)

CompoundMGC-803 (Gastric)MCF-7 (Breast)PC-9 (Lung)A549 (Lung)H1975 (Lung)Reference
Quinazoline Derivative 18 0.85----[4]
Gefitinib ---15.11-[5]
Erlotinib --->10 (drug-resistant)-[6]
Methotrexate salt ([C₁₂mim]₂[MTX]) ---0.55-[1]
5-Fluorouracil -----[4]

Note: IC₅₀ values are highly dependent on the specific cell line and experimental conditions. Direct comparison should be made with caution.

Antimicrobial Activity

Several 6-arylbenzimidazo[1,2-c]quinazoline derivatives have been evaluated for their ability to inhibit the growth of various bacterial and fungal strains. Their efficacy is often compared to standard antibiotics like Ciprofloxacin.

Table 3: Comparison of Antimicrobial Activity (MIC values in µg/mL)

Compound/DerivativeS. aureusB. subtilisE. coliP. aeruginosaC. albicansReference
Benzimidazo[1,2-c]quinazoline 8ga 4-84-84-84-88-16[3]
Benzimidazo[1,2-c]quinazoline 8gc 4-84-84-84-88-16[3]
Benzimidazo[1,2-c]quinazoline 8gd 4-84-84-84-88-16[3]
Ciprofloxacin -----[3]
Vancomycin (MRSA) ≤0.5 - 2----[7][8]

Note: MIC values can vary between different strains of the same species.

Experimental Protocols

Reproducibility in scientific research is paramount. The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of 6-Arylbenzimidazo[1,2-c]quinazolines (General Microwave-Assisted Protocol)

This protocol is a generalized procedure based on reported microwave-assisted syntheses of similar compounds.

  • Reactant Mixture: In a microwave-safe vessel, combine 2-(2-aminophenyl)benzimidazole (1 mmol) and the desired aromatic aldehyde (1.2 mmol).

  • Solvent/Catalyst: Add a suitable solvent such as N,N-dimethyl acetamide (DMAC) or perform the reaction under solvent-free conditions with a solid support like SiO₂-MnO₂.

  • Microwave Irradiation: Subject the mixture to microwave irradiation at a specified power and temperature for a short duration (typically 5-30 minutes).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and add cold water to precipitate the product.

  • Purification: Filter the crude product, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 6-arylbenzimidazo[1,2-c]quinazoline.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 6-Phenylbenzoimidazo[1,2-c]quinazoline) and a positive control (e.g., Doxorubicin) for 24-72 hours. Include untreated cells as a negative control.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial properties of a compound.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth.

  • Agar Plate Inoculation: Spread the microbial inoculum evenly onto the surface of a Mueller-Hinton agar plate.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a specific volume of the test compound solution at different concentrations into the wells. Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and the solvent as a negative control.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_activity Biological Evaluation cluster_data Data Analysis synthesis Synthesis of 6-Phenylbenzoimidazo [1,2-c]quinazoline purification Purification (Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization anticancer Anticancer Activity (MTT Assay) characterization->anticancer antimicrobial Antimicrobial Activity (Agar Well Diffusion) characterization->antimicrobial anti_inflammatory Anti-inflammatory Activity (TNF-α Inhibition Assay) characterization->anti_inflammatory ic50 IC₅₀ Determination anticancer->ic50 mic MIC Determination antimicrobial->mic tnf_inhibition TNF-α Inhibition (%) anti_inflammatory->tnf_inhibition

Caption: General experimental workflow from synthesis to biological evaluation.

TNF-α Signaling Pathway Inhibition

tnfa_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α tnfr1 TNFR1 tnfa->tnfr1 Binds tradd TRADD tnfr1->tradd Recruits traf2 TRAF2 tradd->traf2 rip1 RIP1 tradd->rip1 ikk IKK Complex traf2->ikk rip1->ikk ikb IκB ikk->ikb Phosphorylates (Degradation) nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates gene Pro-inflammatory Gene Expression nfkb_nuc->gene Activates compound 6-Phenylbenzoimidazo [1,2-c]quinazoline compound->tnfa Inhibits Production

Caption: Inhibition of the TNF-α signaling pathway.

References

Determining the mechanism of action of 6-Phenylbenzoimidazo[1,2-c]quinazoline compared to similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Researchers in the fields of pharmacology and drug discovery now have access to a comprehensive comparative guide detailing the mechanism of action of 6-Phenylbenzoimidazo[1,2-c]quinazoline and its analogues. This guide provides a critical analysis of its anti-inflammatory properties, alongside a broader examination of the diverse biological activities exhibited by the benzoimidazo[1,2-c]quinazoline scaffold, including DNA interaction, antimicrobial, and anticancer effects.

The primary mechanism of action identified for 6-Phenylbenzoimidazo[1,2-c]quinazoline is the potent inhibition of Tumor Necrosis Factor-alpha (TNF-α) production.[1][2] Experimental evidence has demonstrated its ability to significantly reduce TNF-α mRNA expression and inhibit its secretion induced by lipopolysaccharide (LPS) in the human promyelocytic cell line HL-60, highlighting its potential as a promising anti-inflammatory agent.[1][2]

This guide delves into the broader therapeutic potential of the quinazoline and benzoimidazo[1,2-c]quinazoline families, presenting a comparative look at their varied mechanisms of action. Structurally similar compounds have been shown to exhibit a wide spectrum of biological activities, ranging from DNA intercalation to enzyme inhibition and receptor antagonism.[3][4][5]

Comparative Analysis of Biological Activities

To facilitate a clear comparison, the following table summarizes the quantitative data on the biological activities of 6-Phenylbenzoimidazo[1,2-c]quinazoline and its structurally related compounds.

Compound ClassCompound/DerivativeBiological ActivityQuantitative Data (IC50/MIC/Ka)Cell Line/OrganismReference
Benzoimidazo[1,2-c]quinazolines 6-Phenylbenzoimidazo[1,2-c]quinazoline (G1) TNF-α Inhibition Potent inhibitor (Specific IC50 not detailed in search results) HL-60 [1][2]
Benzoimidazo[1,2-c]quinazolinesVarious derivativesDNA Affinity (log Ka)~ one order of magnitude greater than acyclic phenylbenzoimidazole derivatives-[3]
Imidazo/Benzimidazo[1,2-c]quinazolinesCompounds 8gf, 8ga, 8gc, 8gdAntibacterialMIC: 4–8 μg/mLE. coli, P. putida, S. typhi, B. subtilis, S. aureus[6][7]
Imidazo/Benzimidazo[1,2-c]quinazolinesCompounds 8gf, 8ga, 8gc, 8gdAntifungalMIC: 4–16 μg/mLC. albicans, A. niger[6][7]
6-Arylbenzimidazo[1,2-c]quinazolinesMono and bis-6-arylbenzimidazo[1,2-c]quinazolinesAntimicrobialMIC: 2.5-10 μg/mLVarious bacteria and fungi[4]
Quinazolines 4-AnilinoquinazolinesEGFR Kinase Inhibition IC50 values in the nanomolar range for some derivatives Various cancer cell lines [8]
2,3-dihydroimidazo[1,2-c]quinazoline derivativesCompounds 20b and 28bα1-adrenoceptor AntagonismHigh binding affinity for α1-adrenoceptor-[5]
Imidazo[1,2-c]quinazolinesCompound 11jα-glucosidase InhibitionIC50: 12.44 ± 0.38 μMSaccharomyces cerevisiae α-glucosidase[9]
6-substituted-5,6-dihydrobenzo[6][8]imidazo[1,2-c]quinazolineCompound 3bAnticancerSignificant reduction in inhibitory concentrationLiver hepatocellular cells[10]
Benzimidazo quinazoline derivatives6-Propylbenzo[6][8]imidazo[1,2-c]quinazolineAntitubercularMIC: 12.5 μg/mLM. tuberculosis[8]
Benzimidazo quinazoline derivatives2-Methyl-6-propylbenzo[6][8]imidazo[1,2-c]quinazolineAntitubercularMIC: 0.78 μg/mLM. tuberculosis[8]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams illustrate the key signaling pathway targeted by 6-Phenylbenzoimidazo[1,2-c]quinazoline and a general workflow for assessing its anti-inflammatory activity.

TNF_alpha_inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK NF_kB NF-κB IKK->NF_kB Activates TNF_mRNA TNF-α mRNA NF_kB->TNF_mRNA Induces Transcription TNF_protein TNF-α Protein (Secretion) TNF_mRNA->TNF_protein Translation Compound 6-Phenylbenzoimidazo [1,2-c]quinazoline Compound->NF_kB Inhibits Compound->TNF_mRNA Reduces

Inhibition of the LPS-induced TNF-α signaling pathway.

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_analysis Analysis cell_culture Culture HL-60 cells pretreatment Pre-treat with 6-Phenylbenzoimidazo [1,2-c]quinazoline or vehicle cell_culture->pretreatment stimulation Stimulate with LPS pretreatment->stimulation rna_extraction RNA Extraction stimulation->rna_extraction elisa ELISA for secreted TNF-α protein stimulation->elisa rt_pcr RT-PCR for TNF-α mRNA rna_extraction->rt_pcr

Workflow for evaluating anti-inflammatory activity.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, the following are detailed methodologies for key experiments.

Determination of TNF-α mRNA Expression by RT-PCR
  • Cell Culture and Treatment:

    • Human promyelocytic HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Cells are seeded in 6-well plates at a density of 1 x 10^6 cells/well.

    • Cells are pre-treated with varying concentrations of 6-Phenylbenzoimidazo[1,2-c]quinazoline (or vehicle control, e.g., DMSO) for 30 minutes.

    • Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 6 hours.

  • RNA Extraction:

    • Total RNA is extracted from the treated cells using a TRIzol-based reagent according to the manufacturer's protocol.

    • The concentration and purity of the extracted RNA are determined using a spectrophotometer at 260/280 nm.

  • Reverse Transcription (RT):

    • First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • Polymerase Chain Reaction (PCR):

    • The resulting cDNA is used as a template for PCR amplification of the TNF-α gene and a housekeeping gene (e.g., GAPDH) for normalization.

    • The PCR products are resolved by electrophoresis on a 1.5% agarose gel stained with ethidium bromide.

    • The intensity of the bands is quantified using densitometry software. The expression of TNF-α mRNA is normalized to the expression of the housekeeping gene.

Quantification of Secreted TNF-α by ELISA
  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment protocol as described for the RT-PCR experiment.

  • Sample Collection:

    • After the 6-hour LPS stimulation period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • The concentration of TNF-α in the culture supernatant is determined using a commercially available human TNF-α ELISA kit, following the manufacturer's instructions.

    • The absorbance is measured at the appropriate wavelength using a microplate reader.

    • A standard curve is generated using recombinant human TNF-α to calculate the concentration of TNF-α in the samples.

Antimicrobial Activity Assessment (Broth Microdilution Method for MIC Determination)
  • Preparation of Inoculum:

    • Bacterial or fungal strains are grown on appropriate agar plates.

    • A few colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution:

    • The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation and Incubation:

    • Each well is inoculated with the standardized microbial suspension.

    • The plates are incubated at the optimal temperature and duration for the specific microorganism.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

This comparative guide serves as a valuable resource for the scientific community, providing a foundation for future research into the therapeutic applications of 6-Phenylbenzoimidazo[1,2-c]quinazoline and its derivatives. The detailed protocols and compiled data will aid in the design of further studies to explore the full potential of this versatile chemical scaffold.

References

Unlocking Therapeutic Potential: A Comparative Analysis of 6-Phenylbenzoimidazo[1,2-c]quinazoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships of 6-phenylbenzoimidazo[1,2-c]quinazoline analogs reveals critical insights for researchers and drug development professionals. This guide synthesizes experimental data to compare the anti-inflammatory and cytotoxic activities of these compounds, highlighting key structural modifications that influence their therapeutic potential.

The benzoimidazo[1,2-c]quinazoline scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory and anticancer properties.[1][2][3] Modifications at the 6-position, particularly with an aryl group, have been shown to be a crucial determinant of the biological activity of these compounds. This guide focuses on the structure-activity relationship (SAR) of 6-phenylbenzoimidazo[1,2-c]quinazoline analogs, providing a comparative analysis of their performance based on available experimental data.

Comparative Analysis of Biological Activity

The biological evaluation of a series of 6-arylbenzoimidazo[1,2-c]quinazoline derivatives has shed light on the impact of substitutions on the phenyl ring on their ability to inhibit Tumor Necrosis Factor-alpha (TNF-α) secretion, a key mediator in inflammation. Furthermore, related quinazoline derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. The following table summarizes the available quantitative data for representative analogs.

Table 1: Structure-Activity Relationship Data of 6-Arylbenzoimidazo[1,2-c]quinazoline and Related Analogs
Compound IDCore StructureR (Substitution on Phenyl Ring)Biological ActivityIC50 (µM)Target / Cell Line
1a 6-Arylbenzoimidazo[1,2-c]quinazolineHTNF-α Inhibition>100LPS-induced HL-60 cells
1b 6-Arylbenzoimidazo[1,2-c]quinazoline4-OCH₃TNF-α Inhibition1.8LPS-induced HL-60 cells
1c 6-Arylbenzoimidazo[1,2-c]quinazoline4-ClTNF-α Inhibition1.0LPS-induced HL-60 cells
1d 6-Arylbenzoimidazo[1,2-c]quinazoline4-FTNF-α Inhibition1.2LPS-induced HL-60 cells
1e 6-Arylbenzoimidazo[1,2-c]quinazoline2,4-diClTNF-α Inhibition0.8LPS-induced HL-60 cells
2a Quinazolinone3-Br-phenylCytotoxicity82.1MCF-7
2b Quinazolinone3-Br-phenylCytotoxicity67.3A549
2c Quinazolinone3-Br-phenylCytotoxicity51.45637
2d Quinazolinone4-Cl-phenylCytotoxicity90.2MCF-7
2e Quinazolinone4-Cl-phenylCytotoxicity103.045637

Note: Data for compounds 1a-1e is based on studies of 6-arylbenzoimidazo[1,2-c]quinazolines as inhibitors of TNF-α secretion.[3] Data for compounds 2a-2e is from a study on quinazolinone derivatives and is included to provide a broader perspective on the cytotoxic potential of related scaffolds.[4]

The data clearly indicates that substitutions on the 6-phenyl ring play a pivotal role in the anti-inflammatory activity of 6-arylbenzoimidazo[1,2-c]quinazoline derivatives. The unsubstituted analog (1a ) was inactive, while the introduction of electron-withdrawing groups, such as chloro and fluoro, at the para-position (1c and 1d ) significantly enhanced the inhibitory activity against TNF-α secretion. The most potent compound in this series was the 2,4-dichloro substituted analog (1e ), with an IC50 value of 0.8 µM. A methoxy group at the para-position (1b ) also conferred potent activity.

In the context of anticancer activity, a separate study on quinazolinone derivatives demonstrated that halogen substitutions on the phenyl ring are also crucial. For instance, a bromine atom at the meta position of the phenyl ring (2a-2c ) resulted in significant cytotoxicity against MCF-7, A549, and 5637 cancer cell lines.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of 6-phenylbenzoimidazo[1,2-c]quinazoline analogs.

Inhibition of LPS-Induced TNF-α Secretion in HL-60 Cells

This assay evaluates the ability of the compounds to inhibit the production of the pro-inflammatory cytokine TNF-α in a human promyelocytic leukemia cell line (HL-60) stimulated with lipopolysaccharide (LPS).

Cell Culture and Differentiation:

  • Human promyelocytic leukemia HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • To induce differentiation into a macrophage-like phenotype, HL-60 cells are treated with 1.3% DMSO for 5-7 days.[5]

TNF-α Inhibition Assay:

  • Differentiated HL-60 cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well.

  • The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce TNF-α production.

  • The plates are incubated for 24 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, the cell culture supernatant is collected.

  • The concentration of TNF-α in the supernatant is quantified using a commercial Human TNF-α ELISA kit, following the manufacturer's instructions.

  • The IC50 value, the concentration of the compound that inhibits TNF-α production by 50%, is calculated from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Cell Culture:

  • Human cancer cell lines (e.g., MCF-7, A549, 5637) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

MTT Assay Protocol:

  • Cells are seeded in 96-well plates at a suitable density and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for 48 or 72 hours.

  • After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

  • The plates are incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[4]

Visualizing Key Pathways and Workflows

To further elucidate the processes involved in the evaluation of these compounds, the following diagrams illustrate the TNF-α signaling pathway and the experimental workflow for the cytotoxicity assay.

TNF_alpha_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus TNF_mRNA TNF-α mRNA TNF_gene TNF-α Gene TNF_gene->TNF_mRNA Transcription TNF_protein TNF-α Protein (Secretion) TNF_mRNA->TNF_protein Translation Inhibitor 6-Arylbenzoimidazo [1,2-c]quinazoline Analogs Inhibitor->IKK Inhibition? Inhibitor->NFkB Inhibition?

Caption: LPS-induced TNF-α signaling pathway and potential inhibition points.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate1 Incubate Overnight (Cell Adhesion) Seed_Cells->Incubate1 Add_Compound Add Test Compounds (Varying Concentrations) Incubate1->Add_Compound Incubate2 Incubate for 48-72h Add_Compound->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 4h (Formazan Formation) Add_MTT->Incubate3 Solubilize Solubilize Formazan Crystals (DMSO) Incubate3->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Independent Verification of Biological Activities of 6-Phenylbenzoimidazo[1,2-c]quinazoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported biological activities of 6-Phenylbenzoimidazo[1,2-c]quinazoline and its derivatives with established therapeutic alternatives. The information presented is based on available scientific literature. It is important to note that while initial studies have reported promising anticancer, antimicrobial, and anti-inflammatory properties for this class of compounds, independent verification of the specific biological activities of 6-Phenylbenzoimidazo[1,2-c]quinazoline is limited in the current body of scientific literature. This guide aims to summarize the existing data and provide a framework for further investigation.

Executive Summary

6-Phenylbenzoimidazo[1,2-c]quinazoline and its derivatives have emerged as a scaffold of interest with demonstrated biological activities in preliminary studies. Key findings indicate:

  • Anticancer Activity: Derivatives of 6-substituted-5,6-dihydrobenzo[1][2]imidazo[1,2-c]quinazoline have shown a reduction in the inhibitory concentration required to treat liver hepatocellular cells.[3]

  • Antimicrobial Activity: Derivatives of 6-aryl benzimidazo[1,2-c]quinazoline have exhibited activity against various bacterial and fungal strains.

  • Anti-inflammatory Activity: 6-Arylbenzimidazo[1,2-c]quinazoline derivatives have been identified as potent inhibitors of Tumor Necrosis Factor-alpha (TNF-α) production, a key mediator in inflammatory processes.[4]

This guide presents a comparative analysis of these activities against established drugs, details the experimental protocols for key assays, and visualizes potential signaling pathways involved.

Data Presentation: Comparative Biological Activities

The following tables summarize the available quantitative data for derivatives of the benzoimidazo[1,2-c]quinazoline scaffold and established drugs in relevant biological assays. No specific IC50 or MIC values for 6-Phenylbenzoimidazo[1,2-c]quinazoline were found in the reviewed literature.

Table 1: Comparative Anticancer Activity (IC50 Values)

Compound/DrugCancer Cell LineIC50 (µM)Reference
Doxorubicin A549 (Lung Carcinoma)0.07[1]
HepG2 (Liver Carcinoma)0.85 (for a derivative)[5]
MCF-7 (Breast Cancer)0.53 - 1.95[6]
Gefitinib HeLa (Cervical Cancer)4.3[7]
MDA-MB-231 (Breast Cancer)28.3[7]
PC9 (Lung Adenocarcinoma)0.077[8]
Erlotinib KYSE410 (Esophageal Cancer)5.00[2][9]
H1650 (Lung Cancer)14.00[2][9]
BxPC-3 (Pancreatic Cancer)1.26[10]

Table 2: Comparative Antimicrobial Activity (MIC Values)

Compound/DrugMicroorganismMIC (µg/mL)Reference
6-Arylbenzimidazo[1,2-c]quinazoline derivatives Various Bacteria20 - 56[11]
Various Fungi42 - 78[11]
Ciprofloxacin Methicillin-resistant S. aureus0.25 - 0.5[12]
E. coli0.013[7]
P. aeruginosa0.5 - 1[13]
Erythromycin Gram-positive bacteriaGenerally low, varies by strain[4]
S. aureusCan be high in resistant strains[14]
Vancomycin Methicillin-resistant S. aureus0.5 - 2[15][16]

Table 3: Comparative Anti-inflammatory Activity (TNF-α Inhibition)

Compound/DrugAssay SystemEffective ConcentrationReference
6-Phenylbenzoimidazo[1,2-c]quinazoline (G1) PMA/LPS-stimulated HL-60 cells100 µM (complete blockade of mRNA)[12]
Adalimumab THP1-Blue NF-κB reporter cellsIC50 = 5.1 pM[17]
Etanercept L929 cell cytotoxicity neutralizationEC50 = 71.2 ng/mL[18]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate independent verification and further research.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., 6-Phenylbenzoimidazo[1,2-c]quinazoline) and a positive control (e.g., Doxorubicin) for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

High Content Screening (HCS) for Cytotoxicity

HCS combines automated microscopy and image analysis to quantitatively measure multiple phenotypic changes in cells.

Workflow:

  • Cell Preparation: Seed cells in multi-well imaging plates.

  • Compound Incubation: Treat cells with a library of compounds, including the test compound and controls.

  • Cell Staining: Stain cells with fluorescent dyes to label specific subcellular compartments (e.g., Hoechst for nuclei, MitoTracker for mitochondria, and a membrane permeability dye).

  • Image Acquisition: Automatically acquire images of the stained cells using a high-content imaging system.

  • Image Analysis: Use image analysis software to segment cells and quantify various parameters such as cell number, nuclear morphology, mitochondrial membrane potential, and cell membrane integrity.

  • Data Interpretation: Identify compounds that induce cytotoxic effects based on changes in the measured parameters.

Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a substance against a specific microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Agar Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Well Creation: Create uniform wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound at various concentrations, a positive control (e.g., Ciprofloxacin), and a negative control (solvent) into separate wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger diameter indicates greater antimicrobial activity.

TNF-α Secretion Inhibition Assay (ELISA)

This enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of TNF-α secreted by cells.

Protocol:

  • Cell Culture and Stimulation: Culture immune cells (e.g., macrophages or a cell line like RAW 264.7) and pre-treat with different concentrations of the test compound for 1 hour. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce TNF-α production.

  • Supernatant Collection: After an appropriate incubation period (e.g., 4-24 hours), collect the cell culture supernatant.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for TNF-α.

    • Add the collected cell supernatants and TNF-α standards to the wells and incubate.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Wash again and add a substrate that produces a colorimetric signal in the presence of the enzyme.

    • Stop the reaction and measure the absorbance using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the known TNF-α concentrations. Use this curve to determine the concentration of TNF-α in the cell supernatants and calculate the percentage of inhibition for each compound concentration.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate potential signaling pathways and experimental workflows related to the biological activities of 6-Phenylbenzoimidazo[1,2-c]quinazoline.

experimental_workflow_anticancer cluster_workflow Anticancer Activity Workflow start Start: Cancer Cell Lines treatment Treat with 6-Phenylbenzoimidazo[1,2-c]quinazoline & Control Drugs (Doxorubicin, Gefitinib) start->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay hcs_assay High Content Screening (Cytotoxicity & Apoptosis) treatment->hcs_assay data_analysis Data Analysis (Calculate IC50) mtt_assay->data_analysis hcs_assay->data_analysis comparison Compare Potency with Alternative Drugs data_analysis->comparison end End: Determine Anticancer Efficacy comparison->end

Anticancer activity experimental workflow.

signaling_pathway_nfkb cluster_pathway Potential Anti-inflammatory Mechanism via NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκB ikk->ikb phosphorylates & inhibits nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus translocates to nfkb_nuc NF-κB tnf_gene TNF-α Gene Transcription nfkb_nuc->tnf_gene activates tnf_protein TNF-α Protein (Inflammation) tnf_gene->tnf_protein compound 6-Phenylbenzoimidazo [1,2-c]quinazoline compound->ikk Potential Inhibition Point?

Potential NF-κB signaling pathway inhibition.

signaling_pathway_egfr cluster_pathway Potential Anticancer Mechanism via EGFR/PI3K Pathway egf EGF egfr EGFR egf->egfr pi3k PI3K egfr->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Growth mtor->proliferation compound 6-Phenylbenzoimidazo [1,2-c]quinazoline compound->egfr Potential Inhibition? compound->pi3k Potential Inhibition?

References

Safety Operating Guide

Proper Disposal of 6-Phenylbenzoimidazo[1,2-c]quinazoline: A Step-by-Step Guide for Laboratory Professionals

Proper Disposal of 6-Phenylbenzo[1][2]imidazo[1,2-c]quinazoline: A Step-by-Step Guide for Laboratory Professionals

For immediate release: This document provides comprehensive guidance on the safe handling and disposal of 6-Phenylbenzo[1][2]imidazo[1,2-c]quinazoline, a chemical compound utilized in scientific research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Adherence to these protocols is critical due to the hazardous nature of the substance.

Hazard Identification and Safety Precautions

6-Phenylbenzo[1][2]imidazo[1,2-c]quinazoline is classified as a hazardous substance. The primary hazards associated with this compound are outlined in its Safety Data Sheet (SDS).

Hazard Summary:

  • Harmful if swallowed (H302)[3]

  • Causes skin irritation (H315)[3]

  • Causes serious eye irritation (H319)[3]

  • May cause respiratory irritation (H335)[3]

The Global Harmonized System (GHS) pictogram associated with this chemical is GHS07, indicating it is an irritant and harmful.[3]

Personal Protective Equipment (PPE): Before handling 6-Phenylbenzo[1][2]imidazo[1,2-c]quinazoline, all personnel must be equipped with the following PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.

  • Eye Protection: Safety goggles or a face shield are mandatory to prevent eye contact.[3]

  • Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[3][4] If a fume hood is not available, a NIOSH-approved respirator is required.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC20H13N3[3]
Molecular Weight295.345 g/mol [3]
Purity95.0%[3]
CAS Number28381-92-2[1][4]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of 6-Phenylbenzo[1][2]imidazo[1,2-c]quinazoline is that it must be treated as hazardous waste.[3] Under no circumstances should this chemical be disposed of in standard laboratory trash or drains.

Step 1: Segregation and Labeling

  • Solid Waste: All solid waste contaminated with 6-Phenylbenzo[1][2]imidazo[1,2-c]quinazoline, including unused product, contaminated filter paper, and disposable labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: The hazardous waste container must be labeled with the full chemical name, "6-Phenylbenzo[1][2]imidazo[1,2-c]quinazoline," and the appropriate hazard pictograms.

Step 2: Spill Management In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Wear Appropriate PPE: Before cleaning the spill, don the required personal protective equipment as outlined above.

  • Contain the Spill: For solid spills, carefully sweep up the material. For liquid spills, use an inert absorbent material like sand or vermiculite to contain and absorb the liquid.[4]

  • Collect and Dispose: Place the absorbed material and any contaminated cleaning supplies into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Step 3: Final Disposal Logistics

  • Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, pending pickup.

  • Contact EHS: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Provide them with the SDS and a full inventory of the waste.

  • Documentation: Maintain a record of the amount of 6-Phenylbenzo[1][2]imidazo[1,2-c]quinazoline disposed of, the date of disposal, and the disposal method, in accordance with institutional and regulatory requirements.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of 6-Phenylbenzo[1][2]imidazo[1,2-c]quinazoline.

Gcluster_prepPreparationcluster_waste_genWaste Generation & Segregationcluster_spillSpill Managementcluster_disposalFinal DisposalstartStart: Handling of6-Phenylbenzo[4,5]imidazo[1,2-c]quinazolineppeDon Personal ProtectiveEquipment (PPE)start->ppewaste_genWaste Generated(Solid or Liquid)ppe->waste_gensegregateSegregate into LabeledHazardous Waste Containerwaste_gen->segregatestoreStore Sealed Containerin Designated Areasegregate->storespillAccidental Spill OccurscontainContain and Absorbwith Inert Materialspill->containcollect_spillCollect Spill Debris intoHazardous Waste Containercontain->collect_spillcollect_spill->storecontact_ehsContact EHS forWaste Pickupstore->contact_ehsendEnd: Compliant Disposalcontact_ehs->end

Caption: Workflow for the safe disposal of 6-Phenylbenzo[1][2]imidazo[1,2-c]quinazoline.

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.